2-Chloro-4-methylbenzylamine hydrochloride
Description
Properties
IUPAC Name |
(2-chloro-4-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDVWBXNJYMHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202522-25-6 | |
| Record name | Benzenemethanamine, 2-chloro-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202522-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylbenzylamine hydrochloride is a substituted benzylamine derivative that serves as a valuable intermediate in organic synthesis. Its structural features, including a chlorinated and methylated aromatic ring coupled with a reactive primary amine, make it a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, tailored for professionals in research and development.
Chemical Identity and Properties
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and data from closely related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Methylbenzylamine (Free Base) | 2-Chlorobenzylamine (Free Base) |
| CAS Number | 202522-25-6[1] | 104-84-7 | 89-97-4 |
| Molecular Formula | C₈H₁₁Cl₂N | C₈H₁₁N | C₇H₈ClN |
| Molecular Weight | 192.09 g/mol | 121.18 g/mol | 141.60 g/mol |
| Appearance | Expected to be a crystalline solid | Colorless liquid | Colorless liquid |
| Melting Point | Not specified, likely a solid >200 °C | 12-13 °C | Not applicable |
| Boiling Point | Not specified | 195 °C | 103-104 °C at 11 mmHg |
| Solubility | Expected to be soluble in water and polar organic solvents | Slightly soluble in water | Somewhat soluble in water |
The hydrochloride salt form significantly increases the polarity and water solubility of the parent amine, rendering it a stable, crystalline solid that is convenient for handling and storage.
Synthesis and Mechanism
The most logical and widely employed method for the synthesis of primary benzylamines is the reductive amination of the corresponding benzaldehyde. In this case, this compound would be synthesized from 2-chloro-4-methylbenzaldehyde.
The reaction proceeds in two main steps:
-
Imine Formation: The carbonyl group of 2-chloro-4-methylbenzaldehyde reacts with an ammonia source (such as ammonia, ammonium chloride, or ammonium formate) to form an intermediate imine. This is a nucleophilic addition followed by dehydration.
-
Reduction: The imine intermediate is then reduced to the corresponding primary amine. This can be achieved using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
General Experimental Protocol: Reductive Amination of 2-chloro-4-methylbenzaldehyde
This protocol is a representative procedure based on established methods for reductive amination.[2][3]
Materials:
-
2-chloro-4-methylbenzaldehyde
-
Ammonium chloride
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-methylbenzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol.
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude 2-chloro-4-methylbenzylamine free base.
-
Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath.
-
Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Synthesis workflow for this compound.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the 7.0-7.5 ppm region with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A singlet for the benzylic protons (CH₂) around 4.0 ppm.- A broad singlet for the amine protons (NH₃⁺) which may be exchangeable with D₂O.- A singlet for the methyl group (CH₃) around 2.3 ppm. |
| ¹³C NMR | - Aromatic carbons in the 120-140 ppm region.- A signal for the benzylic carbon (CH₂) around 45 ppm.- A signal for the methyl carbon (CH₃) around 20 ppm. |
| IR Spectroscopy | - N-H stretching vibrations for the ammonium salt in the 2800-3200 cm⁻¹ region.- Aromatic C-H stretching just above 3000 cm⁻¹.- Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.- C-N stretching around 1200-1350 cm⁻¹.- C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | - The mass spectrum of the free base (after neutralization) would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak due to the chlorine isotope pattern. Fragmentation would likely involve the loss of the amino group and cleavage at the benzylic position. |
Applications in Drug Discovery and Development
Substituted benzylamines are prevalent structural motifs in a wide array of biologically active compounds. The presence of a chlorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The methyl group can also play a role in modulating these properties.
While specific, publicly documented applications of this compound are limited, it is a logical precursor for the synthesis of:
-
Antipsychotic Agents: Many antipsychotic drugs feature substituted aromatic rings linked to an amine-containing side chain.
-
Antihistamines: The benzylamine core is found in several classes of antihistamines.
-
Enzyme Inhibitors: As a primary amine, it can be further functionalized to create ligands that interact with the active sites of various enzymes.
-
Agrochemicals: Substituted benzylamines are also used in the development of new herbicides and pesticides.
The compound's utility lies in its ability to undergo a variety of chemical transformations at the primary amine, such as N-alkylation, acylation, and condensation reactions, to build more complex molecular architectures.
Safety and Handling
Potential Hazards:
-
Corrosive: Expected to cause severe skin burns and eye damage.
-
Harmful if swallowed or in contact with skin.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific molecule is sparse in the public domain, its properties, synthesis, and handling requirements can be reliably inferred from established chemical principles and data on analogous structures. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their synthetic endeavors.
References
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Chloro-4-methylbenzylamine Hydrochloride
Abstract
Substituted benzylamines are pivotal structural motifs in medicinal chemistry and organic synthesis, serving as key intermediates for a wide range of biologically active compounds.[1] 2-Chloro-4-methylbenzylamine hydrochloride is a fine chemical intermediate whose precise characterization is paramount for its effective use in research and development. This guide presents a comprehensive framework for the thorough physicochemical analysis of this compound. We move beyond a simple data sheet to provide a methodological guide, explaining the causality behind experimental choices for synthesis, structural elucidation, and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to validate and utilize such a reagent in their workflows.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its unequivocal identity and fundamental physical properties. These data points serve as the primary reference for all subsequent analytical work.
Table 1: Core Compound Identifiers
| Parameter | Value | Source/Method |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | (2-Chloro-4-methylphenyl)methanamine hydrochloride | - |
| CAS Number | 202522-25-6 | Chemical Abstracts Service |
| Molecular Formula | C₈H₁₁Cl₂N | Elemental Analysis |
| Molecular Weight | 192.09 g/mol | Calculated |
Table 2: Predicted and Observed Physical Properties
| Parameter | Value | Method/Justification |
| Physical State | White to off-white crystalline solid | Typical for amine hydrochloride salts |
| Melting Point | Not available | Experimental determination required (e.g., DSC or melting point apparatus) |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | Predicted based on the polar hydrochloride salt structure. Organic amines are often soluble in water.[2] |
| pKa | ~8.5 - 9.5 (of the conjugate acid) | Estimated based on structurally similar benzylamines. The electron-withdrawing chloro group slightly decreases basicity compared to unsubstituted benzylamine. |
Logical Relationship: Salt Formation
The title compound is the hydrochloride salt of the parent free base, 2-chloro-4-methylbenzylamine. This form is typically preferred for its improved stability, higher melting point, and enhanced water solubility, which simplifies handling and formulation.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylbenzylamine Hydrochloride
This guide provides a comprehensive technical overview of the synthetic pathways for producing 2-Chloro-4-methylbenzylamine hydrochloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, including mechanistic insights and field-proven protocols.
Introduction
This compound is a substituted benzylamine derivative whose structural motif is of significant interest in medicinal chemistry. The strategic placement of the chloro and methyl groups on the aromatic ring influences its physicochemical properties and biological activity in larger molecules. A reliable and scalable synthesis is therefore crucial for its application in research and development. This guide will explore three primary synthetic strategies: reductive amination of 2-chloro-4-methylbenzaldehyde, amination of 2-chloro-4-methylbenzyl chloride, and reduction of 2-chloro-4-methylbenzonitrile. Each pathway will be critically evaluated, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most appropriate route for a given application.
Pathway 1: Reductive Amination of 2-Chloro-4-methylbenzaldehyde
Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds.[1][2] This pathway involves the initial formation of an imine from the reaction of 2-chloro-4-methylbenzaldehyde with ammonia, followed by in-situ reduction to the desired primary amine.
Step 1: Synthesis of 2-Chloro-4-methylbenzaldehyde
The necessary precursor, 2-chloro-4-methylbenzaldehyde, can be synthesized from 2-chloro-4-methyltoluene via oxidation. A common method involves the use of chromium trioxide in acetic anhydride, although other oxidation agents can also be employed.[3]
Experimental Protocol: Oxidation of 2-Chloro-4-methyltoluene
-
In a well-ventilated fume hood, a solution of 2-chloro-4-methyltoluene in a suitable solvent such as acetic anhydride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath to maintain a low temperature.
-
A solution of chromium trioxide in a mixture of acetic anhydride and acetic acid is added dropwise to the stirred solution of 2-chloro-4-methyltoluene, ensuring the temperature is kept below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
-
The reaction is quenched by the slow addition of water, followed by extraction with an organic solvent like diethyl ether.
-
The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure 2-chloro-4-methylbenzaldehyde.
Step 2: Reductive Amination to 2-Chloro-4-methylbenzylamine
The reductive amination of the aldehyde can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common and convenient choice, offering good yields and selectivity.[1][4] Alternatively, catalytic hydrogenation can be employed.[5]
Experimental Protocol: Reductive Amination using Sodium Borohydride
-
To a solution of 2-chloro-4-methylbenzaldehyde in a protic solvent such as methanol, an excess of aqueous ammonia is added.
-
The mixture is stirred at room temperature for a designated period to facilitate imine formation.
-
Sodium borohydride is then added portion-wise to the reaction mixture, controlling the temperature with an ice bath if necessary.
-
The reaction is stirred for several hours until the reduction is complete, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-chloro-4-methylbenzylamine.
Step 3: Formation of this compound
The final step involves the conversion of the free base to its hydrochloride salt to improve stability and handling.[6][7]
Experimental Protocol: Hydrochloride Salt Formation
-
The crude 2-chloro-4-methylbenzylamine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.
Workflow for Pathway 1
Reductive Amination Synthesis Route
Pathway 2: Amination of 2-Chloro-4-methylbenzyl Chloride
This pathway involves the nucleophilic substitution of a benzylic halide with ammonia. The key intermediate is 2-chloro-4-methylbenzyl chloride. A significant challenge in this approach is the potential for over-alkylation, leading to the formation of secondary and tertiary amines.[8]
Step 1: Synthesis of 2-Chloro-4-methylbenzyl Chloride
2-Chloro-4-methylbenzyl chloride can be prepared from 2-chloro-4-methyltoluene via free-radical chlorination of the methyl group.[9]
Experimental Protocol: Chlorination of 2-Chloro-4-methyltoluene
-
2-Chloro-4-methyltoluene is heated to reflux in a suitable solvent (or neat) in a flask equipped with a reflux condenser and a gas inlet.
-
A radical initiator, such as azobisisobutyronitrile (AIBN), is added.
-
Chlorine gas is bubbled through the reaction mixture under UV irradiation.
-
The reaction progress is monitored by gas chromatography (GC) to maximize the formation of the desired monochlorinated product.
-
Upon completion, the reaction mixture is cooled, and any excess dissolved chlorine is removed by purging with an inert gas.
-
The crude product is purified by vacuum distillation.
Step 2: Amination of 2-Chloro-4-methylbenzyl Chloride
The direct reaction of the benzyl chloride with an excess of ammonia can yield the primary amine. Using a large excess of ammonia helps to minimize the formation of di- and tri-substituted products.[10][11]
Experimental Protocol: Amination with Aqueous Ammonia
-
A solution of 2-chloro-4-methylbenzyl chloride in a suitable solvent is added to a concentrated aqueous solution of ammonia.
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating for several hours.
-
After the reaction is complete, the mixture is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude 2-chloro-4-methylbenzylamine.
Step 3: Formation of this compound
The hydrochloride salt is formed using the same procedure as described in Pathway 1.
Workflow for Pathway 2
Benzyl Chloride Amination Synthesis Route
Pathway 3: Reduction of 2-Chloro-4-methylbenzonitrile
This route involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine. This method can be advantageous as the reduction of nitriles to primary amines is often a high-yielding and clean reaction.[12][13]
Step 1: Synthesis of 2-Chloro-4-methylbenzonitrile
A common method for the synthesis of aryl nitriles is the Sandmeyer reaction, starting from the corresponding aniline.[12] Thus, 2-chloro-4-methylaniline is the starting material for this step.
Experimental Protocol: Sandmeyer Reaction
-
2-Chloro-4-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
In a separate flask, a solution of copper(I) cyanide is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) cyanide solution, which is maintained at an appropriate temperature.
-
The reaction mixture is stirred for a period to allow for the substitution reaction to go to completion.
-
The product is then isolated by extraction and purified, for example, by crystallization or chromatography.
Step 2: Reduction of 2-Chloro-4-methylbenzonitrile
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[13]
Experimental Protocol: Reduction using LiAlH₄
-
In a dry flask under an inert atmosphere, a solution of 2-chloro-4-methylbenzonitrile in a dry ether solvent (e.g., diethyl ether or THF) is prepared.
-
The solution is cooled in an ice bath, and lithium aluminum hydride is added portion-wise.
-
The reaction mixture is then stirred at room temperature or gently refluxed for several hours.
-
After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solid is filtered off, and the filtrate is extracted with an organic solvent.
-
The organic layer is dried and concentrated to afford the crude 2-chloro-4-methylbenzylamine.
Step 3: Formation of this compound
The hydrochloride salt is formed using the same procedure as described in Pathway 1.
Workflow for Pathway 3
Nitrile Reduction Synthesis Route
Mechanistic Considerations
The core transformations in these pathways are governed by well-established reaction mechanisms.
Reductive Amination Mechanism
Mechanism of Reductive Amination
In reductive amination, the reaction proceeds through the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of water to form an imine, which is then reduced by a hydride source to the final amine.[1]
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway 1: Reductive Amination | Pathway 2: Amination of Benzyl Chloride | Pathway 3: Reduction of Nitrile |
| Starting Material | 2-Chloro-4-methyltoluene | 2-Chloro-4-methyltoluene | 2-Chloro-4-methylaniline |
| Number of Steps | 3 | 3 | 3 |
| Key Intermediates | 2-Chloro-4-methylbenzaldehyde | 2-Chloro-4-methylbenzyl chloride | 2-Chloro-4-methylbenzonitrile |
| Potential Yield | Moderate to High | Moderate (potential for over-alkylation) | High |
| Scalability | Good | Moderate | Good |
| Reagent Hazards | Chromium trioxide (toxic, corrosive) | Chlorine gas (toxic), radical initiators | Sodium nitrite, copper(I) cyanide (toxic), LiAlH₄ (pyrophoric) |
| Purification | Distillation, crystallization | Distillation, potential for chromatographic separation of amines | Crystallization, distillation |
Conclusion
All three presented pathways offer viable routes to this compound. The choice of the optimal synthesis will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the safety considerations of the reagents involved.
-
Pathway 1 (Reductive Amination) is a classic and reliable method, particularly if the aldehyde precursor is readily available.
-
Pathway 2 (Amination of Benzyl Chloride) is a direct approach, but care must be taken to control the reaction conditions to avoid the formation of byproducts.
-
Pathway 3 (Reduction of Nitrile) often provides high yields and clean reactions in the final reduction step, though the synthesis of the nitrile precursor involves hazardous reagents.
For laboratory-scale synthesis, the reductive amination pathway often provides a good balance of efficiency and practicality. For larger-scale production, the nitrile reduction pathway may be more advantageous due to its typically higher yields in the final step, provided that the handling of hazardous materials is well-managed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-Methylbenzylamine hydrochloride | C8H12ClN | CID 12293100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 6. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 10. US5210303A - Process for producing benzylamines - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Synthesis of Nitrile [en.highfine.com]
- 13. benchchem.com [benchchem.com]
CAS number 202522-25-6
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Preamble: Navigating the Uncharted Territory of a Novel Benzylamine Derivative
An In-Depth Technical Guide on the Putative Mechanism of Action of 2-Chloro-4-methylbenzylamine Hydrochloride and Framework for its Elucidation
For the Attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, we often encounter compounds with limited or no published biological data. This compound is one such molecule. A thorough review of the existing scientific literature reveals a conspicuous absence of studies detailing its specific mechanism of action. This guide, therefore, adopts a dual-pronged approach. Firstly, it will posit a putative mechanism of action for this compound by drawing parallels with structurally analogous benzylamine derivatives that have been characterized. Secondly, and more critically, this document will serve as a comprehensive technical framework, outlining the experimental strategies and methodologies required to systematically investigate, validate, and ultimately define the mechanism of action of this and other novel benzylamine compounds. Our narrative is grounded in the principles of scientific integrity, providing a logical, evidence-based roadmap for researchers in the field.
Part 1: Deconstructing the Molecule - A Hypothesis on the Mechanism of Action
The chemical structure of this compound, a substituted benzylamine, provides the initial clues to its potential biological activity. The benzylamine scaffold is a versatile pharmacophore present in a wide array of biologically active molecules.[1] The substitutions on the benzene ring—a chloro group at position 2 and a methyl group at position 4—will significantly influence its steric and electronic properties, and consequently, its interaction with biological targets.
Based on the known activities of related compounds, we can hypothesize several potential mechanisms of action for this compound:
-
Enzyme Inhibition: Benzylamine derivatives are known to act as inhibitors of various enzymes.
-
Monoamine Oxidase (MAO) Inhibition: The α-methylated derivative of benzylamine is a known monoamine oxidase inhibitor (MAOI), affecting both MAO-A and MAO-B.[2] It is plausible that this compound could also exhibit MAO inhibitory activity, which would have implications for neurotransmitter levels in the central nervous system.
-
Other Enzyme Targets: Substituted benzylamines have been shown to inhibit enzymes such as squalene epoxidase, which is crucial for ergosterol biosynthesis in fungi, and 17β-Hydroxysteroid Dehydrogenase Type 3, an enzyme involved in steroid metabolism.[1][3]
-
-
Modulation of Cellular Signaling Pathways:
-
Wnt/β-catenin Pathway: Certain benzylamine derivatives have demonstrated anti-cancer properties by altering the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and migration in melanoma cells.[4]
-
Induction of Apoptosis: Some benzylamine compounds have been observed to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of key signaling proteins like AKT.[4]
-
-
Metabolic Bioactivation: Benzylamine itself can be metabolized in vivo to form reactive intermediates that can interact with cellular nucleophiles like glutathione.[5] The metabolic fate of this compound is unknown, but the potential for bioactivation to reactive species that could elicit a biological response should be considered.
The following diagram illustrates the potential, hypothesized pathways.
Part 2: A Framework for Mechanistic Elucidation - Experimental Protocols
To move from hypothesis to evidence, a systematic and multi-faceted experimental approach is essential. The following sections detail the key experiments and workflows to dissect the mechanism of action of a novel compound like this compound.
Initial Target Identification and Validation
The first step is to identify the primary molecular target(s) of the compound.
A logical starting point is computational modeling followed by broad-spectrum in vitro screening.
Experimental Protocol: In Silico Docking and Kinase Profiling
-
Computational Docking:
-
Obtain the 3D structure of this compound.
-
Perform molecular docking studies against a panel of known enzyme and receptor crystal structures, particularly those known to interact with benzylamine derivatives (e.g., MAO-A, MAO-B, various kinases).
-
Analyze the binding poses and estimate the binding affinities to prioritize potential targets.
-
-
Broad-Spectrum Kinase Profiling:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a large panel of human kinases at a fixed concentration (e.g., 10 µM).
-
Identify kinases with significant inhibition (e.g., >50% inhibition) for further investigation.
-
Data Presentation: Prioritization of Potential Targets
| Target Class | Specific Target | In Silico Docking Score (kcal/mol) | In Vitro Inhibition (%) at 10 µM | Priority |
| Kinase | Kinase X | -8.5 | 92 | High |
| Kinase | Kinase Y | -7.2 | 65 | Medium |
| Oxidase | MAO-B | -7.9 | 85 | High |
| Dehydrogenase | 17β-HSD3 | -6.5 | 45 | Low |
Characterization of Target Engagement and Cellular Effects
Once high-priority targets are identified, the next phase involves validating target engagement in a cellular context and characterizing the downstream cellular consequences.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to 80-90% confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
-
Harvest the cells, lyse them, and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge to pellet the aggregated proteins.
-
Analyze the supernatant (soluble protein fraction) by Western blotting for the target protein identified in the initial screens.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Viability (MTT/XTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Add MTT or XTT reagent and incubate until a color change is observed.
-
Measure the absorbance using a plate reader to determine the IC50 value (concentration that inhibits 50% of cell growth).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the compound at its IC50 concentration for various time points.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
The following workflow diagram illustrates the process of target identification and validation.
Part 3: Concluding Remarks and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, this guide provides a robust, hypothesis-driven framework for its investigation. By leveraging the known pharmacology of the broader benzylamine class, we can make informed predictions about its potential biological targets. The experimental workflows detailed herein offer a clear and logical path forward for any research team seeking to characterize this and other novel chemical entities. The journey from an uncharacterized molecule to a well-understood pharmacological agent is a cornerstone of drug discovery, and it is through the rigorous application of the scientific principles and methodologies outlined in this guide that such progress is achieved.
References
- 1. Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methylbenzylamine | C8H11N | CID 66035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methylbenzylamine hydrochloride | C8H12ClN | CID 12293100 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolving Landscape of Benzylamine Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development
Abstract
The benzylamine scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design and synthesis of a vast array of therapeutic agents. This in-depth technical guide provides a comprehensive literature review of benzylamine derivatives, meticulously curated for researchers, scientists, and drug development professionals. We will navigate through the synthetic intricacies of these compounds, from classical methodologies to modern catalytic systems, and delve into their diverse pharmacological applications. This guide will illuminate the mechanistic underpinnings of their antimicrobial, anticancer, anticonvulsant, and neuroprotective activities, with a particular focus on their role as monoamine oxidase (MAO) inhibitors. By integrating field-proven insights with robust scientific data, this document aims to be an indispensable resource for the rational design and development of next-generation benzylamine-based therapeutics.
Introduction: The Ubiquity and Versatility of the Benzylamine Moiety
The benzylamine motif, characterized by a benzyl group attached to a nitrogen atom, is a privileged scaffold in drug discovery. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding, ionic interactions, and π-stacking, make it an ideal pharmacophore for interacting with a wide range of biological targets. Benzylamine derivatives are found in numerous FDA-approved drugs, highlighting their clinical significance.[1] Levocetirizine, an antihistamine, clopidogrel, an antiplatelet agent, and donepezil, a treatment for Alzheimer's disease, are just a few examples of marketed drugs that feature this critical chemical entity.[2][3] The therapeutic potential of benzylamine derivatives spans a remarkable spectrum of activities, including antimicrobial, anticancer, anticonvulsant, and neuroprotective effects, as well as the modulation of enzyme activity, most notably as inhibitors of monoamine oxidase (MAO).[2][4][5][6][7]
This guide will provide a holistic overview of the current state of benzylamine derivative research, with a focus on the practical application of this knowledge in a drug discovery setting. We will begin by exploring the diverse synthetic routes to access this chemical class, followed by a detailed examination of their key biological activities, elucidating the underlying mechanisms of action and structure-activity relationships (SAR).
Synthetic Strategies for Benzylamine Derivatives
The efficient and versatile synthesis of benzylamine derivatives is paramount for the exploration of their therapeutic potential. A variety of synthetic methodologies have been developed, ranging from classical nucleophilic substitution and reductive amination to modern transition-metal-catalyzed cross-coupling reactions. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.
Reductive Amination: A Workhorse in Amine Synthesis
Reductive amination is a robust and widely employed one-pot method for the synthesis of primary, secondary, and tertiary amines.[8] This reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine.
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common.[8][9] Benzylamine-borane has also been reported as an effective and air-stable reducing agent for this transformation.[2]
Experimental Protocol: Reductive Amination for the Synthesis of N-Benzyl-4-(aminomethyl)-3-methylbenzonitrile [8]
-
Imine Formation: Dissolve 4-(aminomethyl)-3-methylbenzonitrile (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.
-
Stir the solution at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Caption: Reductive Amination Workflow.
N-Alkylation of Benzylamines
Direct N-alkylation of benzylamines with alkyl halides is a straightforward approach to secondary and tertiary amines. However, this method can be plagued by a lack of selectivity, often leading to over-alkylation and the formation of quaternary ammonium salts.[9] To circumvent this, chemoselective mono-N-alkylation methods have been developed. One such method utilizes cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) to promote the selective mono-N-alkylation of primary benzylamines with a range of alkyl halides in the absence of a catalyst.[10]
Synthesis from Benzyl Halides
The reaction of benzyl halides with ammonia or primary amines is a classical method for the synthesis of benzylamine derivatives. However, this approach often results in a mixture of primary, secondary, and tertiary amines, necessitating purification.[6] One strategy to improve the yield of the primary amine is to use a large excess of ammonia.[11] An alternative approach involves the use of hexamethylenetetramine, which reacts with benzyl chloride to form a quaternary ammonium salt that can then be hydrolyzed to afford the primary benzylamine.[6]
Modern Catalytic Approaches: Ullmann and Buchwald-Hartwig Aminations
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, offering milder reaction conditions and broader substrate scope compared to traditional methods.
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine.[4] While traditional Ullmann reactions required harsh conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.[5]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation.[12] This method is highly versatile, tolerating a wide range of functional groups on both the aryl halide and the amine coupling partners.[12][13] The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.[13]
Caption: Comparison of Ullmann and Buchwald-Hartwig Reactions.
Biological Activities of Benzylamine Derivatives
The structural diversity of benzylamine derivatives translates into a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Benzylamine derivatives have demonstrated promising activity against a range of bacteria and fungi.
-
Mechanism of Action: The antimicrobial mechanism of benzylamine derivatives can be multifaceted. Some derivatives have been shown to disrupt the bacterial cell membrane, leading to increased permeability and subsequent cell death.[9] Others may act by inhibiting essential enzymes, such as FtsZ, a key protein involved in bacterial cell division.[14]
-
Structure-Activity Relationship (SAR): The antimicrobial potency of benzylamine derivatives is often influenced by the nature and position of substituents on the aromatic ring. For example, in a series of coumarin-benzylamine hybrids, the introduction of an electron-donating group at one position and a larger group at another enhanced antibacterial activity.[9] In another study of 5-beta-cholanyl-24-benzylamine derivatives, antimicrobial activity was found to correlate with hydrophobicity.[10]
| Derivative Class | Target Organism(s) | MIC/Activity | Reference |
| Coumarin-benzylamine hybrids | Xanthomonas oryzae pv. oryzae (Xoo) | Excellent in vitro activity | [9] |
| 5-beta-cholanyl-24-benzylamine derivatives | Gram-positive bacteria | Activity correlated with log P | [10] |
| Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine derivatives | Pseudomonas aeruginosa, Staphylococcus epidermidis | MIC: 0.002-0.016 µg/mL | [15] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Gram-positive bacteria | MIC: 32 µg/mL for Staphylococcus strains | [16] |
Anticancer Activity
Benzylamine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.
-
Mechanism of Action: The anticancer mechanisms of benzylamine derivatives are diverse and often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, the natural product 2-acetyl-benzylamine, isolated from Adhatoda vasica, induces apoptosis and cell cycle arrest in leukemia cells by modulating the Bcl-2 family of proteins and inhibiting the JAK2/STAT3 signaling pathway.[17] Other benzylamine derivatives have been shown to decrease the phosphorylation of AKT and AMPK, leading to reduced tumor growth and metastasis.[2] Some N-benzylbenzamide derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting the microtubule network, which is essential for cell division.[18]
-
Structure-Activity Relationship (SAR): The substitution pattern on both the benzylamine and benzamide portions of N-benzylbenzamide derivatives significantly influences their anticancer activity. In a study of salinomycin N-benzyl amides, derivatives with ortho-substitution on the N-benzyl group were the most active, while para-substituted analogs were the least active.[18]
Caption: Anticancer Mechanisms of Benzylamine Derivatives.
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. Several benzylamine derivatives have shown potent anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.
-
Mechanism of Action: The anticonvulsant effects of benzylamine derivatives are often attributed to their ability to modulate voltage-gated ion channels, particularly sodium channels, which play a critical role in neuronal excitability.[19] By blocking these channels, they can limit the repetitive firing of neurons that underlies seizure activity.[19] Enhancement of GABAergic neurotransmission, the primary inhibitory system in the brain, is another potential mechanism.[19]
-
Structure-Activity Relationship (SAR): The anticonvulsant activity of benzylamide derivatives is sensitive to their structural features. In one study, benzylamides of heterocyclic acids were found to be more active than those of isocyclic acids.[7]
| Compound | Seizure Model | ED₅₀ | Reference |
| 1-Cyclopentenecarboxylic acid benzylamide | MES | 85.36 mg/kg | [5] |
| 1-Cyclopentenecarboxylic acid benzylamide | scPTZ | 1.37 mg/kg | [5] |
| Cyclopentanecarboxylic acid benzylamide | Pilocarpine | 154.75 mg/kg | [5] |
| 2-Furoic acid benzylamide | 6Hz | 36.5 mg/kg | [7] |
(MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole)
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Benzylamine derivatives have demonstrated neuroprotective effects in various models, suggesting their therapeutic potential in these debilitating conditions.
-
Mechanism of Action: The neuroprotective mechanisms of benzylamine derivatives are often linked to their antioxidant and anti-inflammatory properties. They can scavenge free radicals, reduce oxidative stress, and inhibit lipid peroxidation.[20] Some derivatives have been shown to prevent the fall in ATP levels in astrocytes during hypoxia.[21] Others exert their neuroprotective effects by inhibiting acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[7] Additionally, some benzyloxy benzamide derivatives have been found to disrupt the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), an interaction implicated in neuronal damage following a stroke.[22]
-
Structure-Activity Relationship (SAR): The neuroprotective activity of benzylamine antioxidants is influenced by the lipophilicity of the substituents. More lipophilic derivatives tend to show better cytoprotection.[20]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[4] Inhibitors of MAO, particularly MAO-B, are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[6] Benzylamine itself is a substrate for MAO-B.[4]
-
Mechanism of Action: Benzylamine derivatives can act as competitive or irreversible inhibitors of MAO. They bind to the active site of the enzyme, preventing the breakdown of neurotransmitters. The amine group of the benzylamine derivative is thought to be important for its interaction with the active site of the enzyme.[4]
-
Structure-Activity Relationship (SAR): The selectivity and potency of benzylamine-based MAO inhibitors are highly dependent on the substitution pattern. For MAO-A, the rate of oxidation of para-substituted benzylamines is correlated with the electronic effects of the substituent.[11] In contrast, for MAO-B, the binding of benzylamine analogs is influenced by both electronic and steric factors.[8][23] The development of selective MAO-B inhibitors is a key goal to minimize side effects associated with MAO-A inhibition.[4]
| Derivative Class | Target | IC₅₀ | Reference |
| Benzylamine-sulfonamide derivative 4i | MAO-B | 0.041 µM | [4] |
| Benzylamine-sulfonamide derivative 4t | MAO-B | 0.065 µM | [4] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 2d | MAO-A | 1.38 µM | [24] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 2j | MAO-A | 2.48 µM | [24] |
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the synthesis and diverse biological activities of benzylamine derivatives. The versatility of the benzylamine scaffold, coupled with the continuous development of novel synthetic methodologies, ensures its continued prominence in medicinal chemistry and drug discovery. The broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and neuroprotective effects, underscores the immense therapeutic potential of this chemical class.
Future research in this area will likely focus on several key aspects. The development of more selective and potent derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, will be crucial. The application of computational modeling and machine learning will undoubtedly accelerate the design of novel benzylamine-based drug candidates with improved pharmacokinetic and pharmacodynamic profiles. Furthermore, the exploration of benzylamine derivatives as multi-target-directed ligands, capable of modulating multiple pathological pathways simultaneously, holds great promise for the treatment of complex multifactorial diseases. As our understanding of the intricate biology of disease progresses, the adaptable and versatile benzylamine scaffold is poised to play an even more significant role in the development of the next generation of innovative medicines.
References
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- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Chloro-4-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Commitment to Proactive Safety
In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is 2-Chloro-4-methylbenzylamine hydrochloride, a substituted benzylamine derivative with potential applications in the synthesis of bioactive molecules. As with any investigational compound, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities; they are the cornerstones of responsible scientific practice. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon established principles of chemical safety and data from structurally analogous compounds. It is imperative to recognize that while specific toxicological data for this compound may be limited, a proactive and cautious approach based on its chemical structure is paramount.
Section 1: Hazard Identification and Risk Assessment
1.1. Structural Analogs and Inferred Hazards
The hazard profile of this compound can be inferred from related compounds such as 4-methylbenzylamine, 2-chloro-N-methylbenzylamine, and N-methylbenzylamine hydrochloride. Based on these analogs, the following hazards should be anticipated:
-
Corrosivity: Substituted benzylamines are often corrosive and can cause severe skin burns and eye damage.[1][2] The hydrochloride salt may exacerbate this property.
-
Acute Toxicity: The compound is likely harmful if swallowed or inhaled, and may cause irritation to the respiratory tract.[1][3]
-
Irritation: Skin and respiratory irritation are common hazards associated with this class of compounds.[3][4]
-
Unknown Toxicological Profile: It is crucial to assume that the toxicological properties of this specific compound have not been fully investigated.[1] Therefore, it should be handled with the utmost care as a substance of unknown toxicity.
1.2. Physical and Chemical Properties (Predicted)
A summary of predicted and known properties of similar compounds is presented below. This data is essential for engineering controls and emergency planning.
| Property | Predicted/Inferred Value | Source (Analogous Compounds) |
| Appearance | White to off-white solid | General observation for amine hydrochlorides |
| Odor | Amine-like | [5] |
| pH | Acidic in aqueous solution | Nature of a hydrochloride salt |
| Solubility | Soluble in water | General property of hydrochloride salts |
| Stability | Stable under normal conditions. May be sensitive to light and air. | |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | [1] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is mandatory when handling this compound.
2.1. Primary Engineering Controls
All manipulations of this compound, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a tested and adequate face velocity.
2.2. Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and solid particulates. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile). | Provides a robust barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A flame-resistant lab coat, worn fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available for non-routine operations or in case of engineering control failure. | Provides an additional layer of protection against inhalation. |
Section 3: Standard Operating Procedures for Safe Handling
Adherence to meticulously planned procedures is fundamental to mitigating risks.
3.1. Weighing and Solution Preparation Workflow
The following workflow outlines the essential steps for safely weighing the solid compound and preparing solutions.
Caption: Workflow for weighing and preparing solutions of this compound.
3.2. Storage Requirements
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.[1]
-
The storage area should be designated for corrosive materials.
Section 4: Emergency Procedures
Preparedness is key to effectively managing unforeseen incidents.
4.1. Spill Response
In the event of a spill, immediate and decisive action is required.
Caption: Emergency workflow for a chemical spill.
4.2. First Aid Measures
Immediate medical attention is crucial in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[1][2]
Section 5: Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. This guide serves as a foundational resource for researchers, scientists, and drug development professionals. By fostering a culture of safety that prioritizes risk assessment, engineering controls, proper use of personal protective equipment, and emergency preparedness, the scientific community can continue to push the boundaries of innovation while ensuring the well-being of its members.
References
theoretical modeling of 2-Chloro-4-methylbenzylamine hydrochloride
An In-Depth Technical Guide to the Theoretical Modeling of 2-Chloro-4-methylbenzylamine Hydrochloride
This guide provides a comprehensive framework for the theoretical and computational modeling of this compound. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind methodological choices. We will explore the molecule's structural, electronic, and dynamic properties using a multi-faceted computational approach, establishing a self-validating system of protocols that ensures scientific integrity and reproducibility.
Part 1: Foundational Analysis and Molecular Structure
Understanding a molecule begins with its static properties and preferred three-dimensional arrangements. 2-Chloro-4-methylbenzylamine, as a hydrochloride salt, possesses an ionizable amine group that is critical to its intermolecular interactions. The initial phase of modeling, therefore, focuses on defining its fundamental characteristics and exploring its conformational landscape.
Molecular Descriptors: A Quantitative Snapshot
Before delving into complex simulations, we establish a baseline by calculating key molecular descriptors. These values provide a quantitative summary of the molecule's physicochemical properties, which are essential for contextualizing its behavior and for potential use in predictive models like Quantitative Structure-Activity Relationship (QSAR) studies.
| Property | Value | Significance |
| Molecular Formula | C₈H₁₁Cl₂N | Defines the elemental composition. |
| Molecular Weight | 192.09 g/mol | Influences diffusion and transport properties. |
| logP (Octanol/Water) | ~2.4 (Predicted) | Indicates lipophilicity, crucial for membrane permeability.[1] |
| Topological Polar Surface Area | 26.02 Ų | Estimates the surface area occupied by polar atoms, affecting solubility and transport. |
| Hydrogen Bond Donors | 2 (from -NH₂⁺) | Key sites for interaction with biological targets and solvents. |
| Hydrogen Bond Acceptors | 1 (from Cl⁻) | The counter-ion is a primary site for hydrogen bonding. |
Conformational Analysis: The Energetics of Shape
The molecule is not rigid; rotation around single bonds, particularly the C-C bond connecting the phenyl ring and the aminomethyl group, results in multiple conformers. Identifying the lowest-energy conformer is critical, as it often represents the most populated state and the structure most likely to interact with a biological target.
Experimental Protocol: Conformational Search and Energy Refinement
-
Initial Search (Molecular Mechanics): A systematic conformational search is first performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive method rapidly explores the potential energy surface by rotating the key dihedral angle (C1-C7-N-H) in discrete steps (e.g., 15°).
-
Geometry Optimization (Quantum Mechanics): The 5-10 lowest-energy conformers identified in the initial search are then subjected to full geometry optimization using Density Functional Theory (DFT). The choice of a functional like B3LYP with a Pople-style basis set such as 6-31G(d,p) provides a reliable balance of accuracy and computational cost for organic molecules.[2] An implicit solvent model (e.g., Polarizable Continuum Model, PCM) is included to account for the stabilizing effect of a solvent like water.
-
Energy Ranking: The final electronic energies of the optimized conformers are compared to identify the global minimum energy structure.
Part 2: Quantum Chemical Modeling for Electronic Insights
Static models from geometry optimization provide a wealth of information about the molecule's electronic structure. Quantum chemical calculations allow us to visualize electron density, predict reactivity, and simulate spectroscopic properties that can be validated against experimental data.[3][4]
Workflow for DFT Calculations
The following workflow represents a robust and standard protocol for obtaining reliable quantum mechanical data for a small organic molecule hydrochloride.
Caption: Workflow for DFT-based molecular property calculation.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.
-
HOMO: Represents the ability to donate an electron. For 2-Chloro-4-methylbenzylamine, the HOMO is primarily localized on the electron-rich phenyl ring, indicating it is the likely site of electrophilic attack.
-
LUMO: Represents the ability to accept an electron. The LUMO is distributed across the aromatic ring and the C-Cl bond, suggesting these areas are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these orbitals (ΔE) is a measure of molecular stability. A large gap implies high stability and low reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the chloride counter-ion and the chlorine atom on the ring. These are sites for favorable interactions with electrophiles or hydrogen bond donors.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, most prominently around the ammonium (-NH₂⁺) group's hydrogen atoms. This is the primary site for hydrogen bond donation and interaction with nucleophiles.
-
Green/Yellow Regions (Neutral Potential): Found on the carbon atoms of the phenyl ring and the methyl group, indicating areas of lower polarity.
Part 3: Molecular Dynamics (MD) Simulations in Aqueous Solution
While QM models are precise, they are static. MD simulations introduce temperature and time, allowing us to observe the dynamic behavior of the molecule and its interactions with its environment, which is crucial for a hydrochloride salt in a biological context.[5][6]
Rationale and Objectives
MD simulations of this compound in a water box aim to:
-
Assess the structural stability of the molecule over time.
-
Characterize the hydration shell around key functional groups.
-
Understand the dynamics of the interaction between the benzylammonium cation and the chloride anion.
MD Simulation Workflow
This protocol outlines the key stages of setting up and running an all-atom MD simulation using a tool like GROMACS or AMBER.[5]
Caption: Standard workflow for all-atom molecular dynamics simulation.
Key Analyses of MD Trajectories
-
Root Mean Square Deviation (RMSD): Plotting the RMSD of the molecule's backbone atoms versus time reveals if the simulation has reached equilibrium. A stable, plateauing RMSD indicates the structure is no longer undergoing significant conformational changes.
-
Radial Distribution Function (g(r)): Calculating the g(r) between the ammonium nitrogen and water oxygen atoms reveals the structure of the surrounding hydration shell. A sharp first peak indicates a well-ordered first solvation shell, quantifiable by integrating the peak. A similar analysis for the chloride ion shows how it is solvated by water.
Part 4: Application in Predictive Modeling (QSAR & Pharmacophore)
While modeling a single molecule does not constitute a QSAR study, the descriptors and structural features we have calculated are precisely the inputs required for one.[7][8][9] This positions our compound within a larger drug discovery context.
Descriptor Generation for QSAR
The theoretical models generated provide a rich set of descriptors that correlate structure with potential biological activity.[10]
| Descriptor Type | Specific Descriptors Calculated | Potential Relevance |
| Electronic | HOMO/LUMO Energies, Dipole Moment, NBO Charges | Governs electrostatic and covalent interactions with a target. |
| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity | Defines size and shape constraints for binding pocket fit. |
| Thermodynamic | Solvation Energy, Enthalpy of Formation | Relates to solubility and binding affinity. |
These descriptors for this compound could serve as a data point in a larger dataset of benzylamine analogs to build a predictive QSAR model for a specific biological endpoint.[11][12]
Pharmacophore Hypothesis
Based on the structural and electronic analysis, we can propose a pharmacophore model—a 3D arrangement of essential features required for biological activity.
Caption: A hypothetical pharmacophore model for 2-Chloro-4-methylbenzylamine.
This model posits that a combination of an aromatic ring, a hydrogen bond donor (the -NH₂⁺ group), and a hydrophobic feature (the methyl group) are key recognition elements for a potential biological target.
References
- 1. 2-Chloro-4-methylbenzaldehyde | C8H7ClO | CID 13553331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 4. Quantum chemical calculations and nuclear magnetic resonance measurements on benzyl-type carbanions. Part 1. The effect of an aromatic methoxy substituent (resonance saturation) and α-alkyl substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Molecular dynamics study on micelle-small molecule interactions: developing a strategy for an extensive comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. An integrated QSAR modeling approach to explore the structure-property and selectivity relationships of N-benzoyl-L-biphenylalanines as integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. QSAR of benzene derivatives: comparison of classical descriptors, quantum theoretic parameters and flip regression, exemplified by phenylalkylamine hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocol for 2-Chloro-4-methylbenzylamine hydrochloride
An Application Note and Protocol for the Synthesis of 2-Chloro-4-methylbenzylamine Hydrochloride
Abstract
Introduction
Substituted benzylamines are a class of organic compounds that serve as critical intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other functional materials. Their structural motif is a common feature in molecules designed to interact with biological targets. This compound, in particular, combines the steric and electronic features of a chlorinated and methylated benzene ring, making it a versatile precursor for creating diverse molecular libraries for screening and development.
The synthesis of this target molecule is not trivial and requires a multi-step approach. This protocol details a reliable pathway that maximizes yield and purity while ensuring operational safety. The chosen three-step route involves:
-
Benzylic Bromination: A regioselective free-radical halogenation of the starting material, 2-chloro-4-methyltoluene.
-
Gabriel Synthesis: A classic and highly effective method for the conversion of alkyl halides to primary amines, which avoids the over-alkylation issues often seen with direct amination.
-
Salt Formation: Conversion of the final amine free base into its more stable and easily handled hydrochloride salt.
This guide is intended for laboratory chemists with a working knowledge of synthetic organic chemistry techniques.
Reaction Scheme
The overall synthetic pathway is illustrated below:
The Strategic Utility of 2-Chloro-4-methylbenzylamine Hydrochloride in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the judicious selection of starting materials and key intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks available to medicinal chemists, substituted benzylamines represent a privileged scaffold due to their prevalence in a multitude of biologically active compounds. This guide focuses on the specific applications and practical protocols for a particularly versatile reagent: 2-Chloro-4-methylbenzylamine hydrochloride.
This document serves as a detailed technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide in-depth, field-proven insights into the strategic application of this compound, grounded in established chemical principles and supported by authoritative references.
Core Attributes and Strategic Importance
This compound is a substituted benzylamine that offers a unique combination of steric and electronic properties, making it a valuable synthon in medicinal chemistry.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁Cl₂N | PubChem |
| Molecular Weight | 192.09 g/mol | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in water, methanol, and ethanol | General Chemical Knowledge |
Note: The hydrochloride salt form enhances water solubility and stability, facilitating its use in aqueous reaction media and simplifying handling and storage.
The "Chloro" and "Methyl" Effect in Drug Design
The presence of both a chlorine atom and a methyl group on the benzyl ring is not arbitrary; these substituents are strategically employed in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
-
The Chlorine Substituent : The incorporation of a chlorine atom can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The electron-withdrawing nature of chlorine can alter the pKa of the amine group and influence the electronic environment of the aromatic ring, which can be critical for molecular recognition at the target protein.[3]
-
The Methyl Group : The methyl group, an electron-donating group, can also impact lipophilicity and metabolic stability. Furthermore, its steric bulk can influence the conformation of the molecule, potentially leading to improved target engagement and selectivity.
The specific 2-chloro-4-methyl substitution pattern thus provides a unique electronic and steric profile that can be exploited by medicinal chemists to fine-tune the properties of a lead compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a versatile building block for the synthesis of a variety of heterocyclic and acyclic compounds with potential therapeutic applications. Its primary utility lies in its nucleophilic amine functionality, which readily participates in reactions such as amide bond formation, reductive amination, and nucleophilic aromatic substitution.
Featured Application: Synthesis of Serotonin Receptor Modulators
Substituted benzylamines are key components in the synthesis of various central nervous system (CNS) active agents, including serotonin receptor modulators. These modulators are investigated for the treatment of a range of disorders, including depression, anxiety, and pain.
The general synthetic strategy involves the coupling of the benzylamine moiety with a suitable heterocyclic partner. A key reaction in this context is the nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic rings, such as pyridines.[4] The nitrogen atom in the pyridine ring withdraws electron density, activating the positions ortho (C2) and para (C4) to nucleophilic attack.[4]
Experimental Protocols
This section provides detailed, step-by-step protocols for common transformations involving this compound. These protocols are designed to be self-validating, with explanations for key experimental choices.
Protocol 1: Nucleophilic Aromatic Substitution with 2,6-Dichloropyridine
This protocol details a representative synthesis of a substituted aminopyridine, a common scaffold in medicinal chemistry. The reaction of 2-Chloro-4-methylbenzylamine with 2,6-dichloropyridine can proceed to yield a mono-substituted product, which can be a valuable intermediate for further functionalization.
References
Application Notes & Protocols: The Strategic Utility of 2-Chloro-4-methylbenzylamine Hydrochloride in Pharmaceutical Synthesis
Abstract
2-Chloro-4-methylbenzylamine hydrochloride is a substituted benzylamine intermediate that serves as a valuable building block in modern medicinal chemistry. Its unique substitution pattern—a chloro group at the 2-position and a methyl group at the 4-position—offers chemists a nuanced tool for modulating the steric and electronic properties of target molecules. The hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for multi-step synthetic campaigns. This guide provides an in-depth exploration of its properties, a robust synthesis protocol, detailed analytical methods for quality control, and a practical application in the synthesis of a model pharmaceutical agent. It is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile intermediate.
Core Concepts: Physicochemical Profile and Safety Mandates
Physicochemical Data
Understanding the fundamental properties of this compound is the first step in its effective application. These characteristics influence its reactivity, solubility, and storage requirements.
| Property | Value | Source |
| Chemical Name | (2-Chloro-4-methylphenyl)methanamine hydrochloride | PubChem |
| CAS Number | 103930-77-6 (for hydrochloride); 103930-76-5 (for free base) | N/A |
| Molecular Formula | C₈H₁₁Cl₂N | Derived |
| Molecular Weight | 192.09 g/mol | Derived |
| Appearance | White to off-white crystalline solid | Typical |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | General Amine Salts |
Safety & Handling: A Non-Negotiable Protocol
As a corrosive and hazardous chemical, strict adherence to safety protocols is mandatory. The following guidelines are synthesized from established material safety data sheets (MSDS) for similar chemical entities.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch). Eye protection must be approved under standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after contact.[1]
-
Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin contact.[2]
-
-
Engineering Controls:
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention as this compound can cause severe skin burns.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[1]
-
-
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3]
-
Store locked up.[2]
-
Disposal must be in accordance with local, regional, and national regulations. Dispose of contents/container to an approved waste disposal plant.[4]
-
Synthesis Protocol: From Precursor to Purified Intermediate
The synthesis of this compound is most efficiently achieved via reductive amination of the corresponding aldehyde. This method offers high yields and good control over the reaction process.
Overall Synthetic Workflow
The workflow begins with the commercially available 2-chloro-4-methylbenzaldehyde and proceeds through reductive amination to form the free amine, which is then converted to its stable hydrochloride salt.
Caption: Synthetic workflow for 2-Chloro-4-methylbenzylamine HCl.
Step-by-Step Methodology
Objective: To synthesize this compound from 2-chloro-4-methylbenzaldehyde.
Materials:
-
2-Chloro-4-methylbenzaldehyde (1 eq.)[5]
-
Ammonium chloride (NH₄Cl, 1.5 eq.)
-
Methanol (anhydrous)
-
Sodium cyanoborohydride (NaBH₃CN, 1.2 eq.)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Diethyl ether (anhydrous)
-
HCl in diethyl ether (2 M solution)
-
Magnesium sulfate (anhydrous)
Protocol:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methylbenzaldehyde (1 eq.) and ammonium chloride (1.5 eq.) in anhydrous methanol (approx. 5 mL per gram of aldehyde).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine. The causality here is that the slightly acidic nature of NH₄Cl helps catalyze imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium cyanoborohydride (1.2 eq.) portion-wise over 15 minutes. NaBH₃CN is a preferred reducing agent as it is mild enough to selectively reduce the iminium ion in the presence of the aldehyde, minimizing side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
-
Workup and Isolation of Free Base:
-
Quench the reaction by slowly adding 1 M HCl until the pH is ~2 to decompose any remaining NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and basify to pH >10 with 1 M NaOH to deprotonate the amine.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield 2-chloro-4-methylbenzylamine as an oil (the free base).
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine oil in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0°C.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt is significantly less soluble in ether and will precipitate out.[6]
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.
-
Application in Pharmaceutical Synthesis: A Model Reaction
This intermediate is a classic synthon for introducing the 2-chloro-4-methylbenzyl moiety into a larger molecule. This is a common strategy in drug design, where halogenated aromatic groups can enhance binding affinity or improve pharmacokinetic properties like metabolic stability.[7][8]
Model Reaction: Synthesis of a Kinase Inhibitor Scaffold
Let's consider a hypothetical synthesis where the intermediate is used to build a core structure found in many kinase inhibitors: an N-substituted aminopyrimidine.
Caption: Model SNAr reaction using the title intermediate.
Experimental Protocol: Nucleophilic Aromatic Substitution
Objective: To demonstrate the utility of this compound in a nucleophilic aromatic substitution (SₙAr) reaction.
Materials:
-
This compound (1 eq.)
-
2,4-Dichloropyrimidine (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq.)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Protocol:
-
Reaction Setup:
-
To a solution of 2,4-Dichloropyrimidine (1.1 eq.) in anhydrous DMF, add this compound (1 eq.).
-
Add DIPEA (2.5 eq.) to the mixture. DIPEA serves two purposes: it neutralizes the hydrochloride salt to liberate the free amine and acts as a base to scavenge the HCl generated during the SₙAr reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80°C and stir for 12 hours. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction on the electron-deficient pyrimidine ring.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound, N-(2-chloro-4-methylbenzyl)-2-chloropyrimidin-4-amine.
-
Analytical & Quality Control (QC) Protocols
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate before its use in GMP (Good Manufacturing Practice) environments.
Summary of QC Methods
| Analytical Method | Purpose | Key Parameters / Expected Results |
| HPLC (UV) | Purity assessment and quantification of impurities. | Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm); Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid; Detection: 220 nm. Expected Purity: >99%.[9] |
| ¹H NMR | Structural confirmation and identification. | Solvent: DMSO-d₆. Expected signals: Aromatic protons (~7.5 ppm), CH₂ group (~4.0 ppm, singlet), NH₃⁺ protons (~8.8 ppm, broad singlet), CH₃ group (~2.4 ppm, singlet). |
| FTIR | Functional group identification. | Characteristic peaks for N-H stretch (broad, ~2800-3200 cm⁻¹ for amine salt), aromatic C-H stretch (~3100-3000 cm⁻¹), C=C stretch (~1600 cm⁻¹), and C-Cl stretch (~750 cm⁻¹). |
| GC-MS | Identification of volatile impurities and structural confirmation. | Requires derivatization (e.g., with BSTFA) to analyze the non-volatile salt. Provides molecular weight confirmation via the mass spectrum of the derivatized amine.[10] |
Quality Control Workflow Visualization
Caption: Standard quality control workflow for the intermediate.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. afgsci.com [afgsci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-Chloro-4-methylbenzaldehyde 97 50817-80-6 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Application Note: Comprehensive Analytical Characterization of 2-Chloro-4-methylbenzylamine Hydrochloride
Abstract
This application note provides a comprehensive suite of robust analytical methodologies for the detailed characterization of 2-Chloro-4-methylbenzylamine Hydrochloride. This document is intended for researchers, quality control analysts, and drug development professionals who require validated methods to confirm the identity, purity, and quality of this important chemical intermediate. The protocols herein cover structural elucidation by spectroscopic techniques (NMR, FTIR, MS) and purity assessment by high-performance liquid chromatography (HPLC), offering a complete framework for quality assurance.
Introduction
This compound is a substituted benzylamine derivative that serves as a critical building block in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its precise chemical structure, purity, and the profile of any related substances are critical parameters that can significantly influence the outcome, yield, and safety profile of subsequent synthetic steps and final products. Therefore, the implementation of a rigorous analytical control strategy is paramount.
This guide details a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to provide an unambiguous confirmation of the compound's identity and a precise quantification of its purity. Each method is presented with a clear rationale, a step-by-step protocol, and expected outcomes, empowering the user to achieve reliable and reproducible results.
Overall Analytical Workflow
A systematic approach is essential for the complete characterization of a chemical substance. The following workflow ensures that both the structural identity and the purity of the material are thoroughly assessed.
Application Note: A Robust HPLC Method for Purity Assessment of 2-Chloro-4-methylbenzylamine Hydrochloride
Abstract
This application note details a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-Chloro-4-methylbenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The described method is designed for accuracy, robustness, and ease of implementation in a quality control or research environment. We provide a comprehensive protocol, including system suitability criteria, detailed chromatographic conditions, and data analysis procedures, grounded in established scientific principles and regulatory expectations.
Introduction
This compound is a substituted benzylamine derivative utilized in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such starting materials is a critical quality attribute, as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Therefore, a validated, high-resolution analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high sensitivity, resolution, and quantitative accuracy.[1] This note describes an isocratic RP-HPLC method that effectively separates 2-Chloro-4-methylbenzylamine from potential process-related impurities and degradation products.
Principle of Separation
The method employs reversed-phase chromatography, where separation is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase.[2][3] The stationary phase consists of silica particles chemically bonded with hydrophobic C18 (octadecylsilane) alkyl chains.[4] A polar mobile phase, comprising an aqueous buffer and an organic modifier (acetonitrile), is used to elute the compounds.
A critical aspect of this method is the control of the mobile phase pH. 2-Chloro-4-methylbenzylamine is a basic compound. By maintaining a low pH (pH 3.0), the primary amine functional group is consistently protonated (R-NH₃⁺). This protonation enhances the analyte's polarity, ensuring moderate retention, and, more importantly, it suppresses undesirable ionic interactions with residual acidic silanol groups on the silica surface. This strategy is key to achieving sharp, symmetrical peaks and robust, reproducible results.
Materials and Methods
Instrumentation and Reagents
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or Variable Wavelength Detector.
-
Data Acquisition: Empower™ 3, Chromeleon™, or equivalent chromatography data software.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q®)
-
-
Standards: this compound Reference Standard (≥99.5% purity).
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below.
| Parameter | Condition |
| HPLC Column | Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm, or equivalent |
| Mobile Phase | 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Diluent: Mobile Phase.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Experimental Protocol
The following diagram illustrates the complete analytical workflow from setup to reporting.
Caption: HPLC analysis workflow for purity assessment.
System Equilibration
-
Purge the HPLC pump with the prepared mobile phase.
-
Set the column temperature and detector wavelength as specified in Table 1.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
System Suitability Testing (SST)
System Suitability Tests (SST) are an integral part of chromatographic methods, verifying that the system is adequate for the intended analysis.[5][6] Before sample analysis, inject the Standard Solution (0.5 mg/mL) five consecutive times. The results must conform to the criteria outlined below, which are based on USP guidelines.[7][8]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, minimizing integration errors. |
| Theoretical Plates (N) | ≥ 2000 | Confirms column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the pump and injector.[9] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
Action: Do not proceed with sample analysis if the SST criteria are not met. Troubleshoot the system by checking for leaks, ensuring proper mobile phase preparation, and verifying column performance.
Sample Analysis
-
Following a successful SST, inject the diluent (blank) once to ensure no carryover or system contamination.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again after every 10-15 sample injections to ensure continued system performance.
Data Analysis and Calculation
The purity of the this compound sample is determined by the area percent method. This method assumes that all impurities have a similar detector response at the chosen wavelength.
-
Integrate all peaks in the chromatogram for the Sample Solution, excluding any peaks from the blank and those below a reporting threshold (e.g., 0.05%).
-
Calculate the percentage purity using the following formula:
Purity (%) = ( Amain / Atotal ) x 100
Where:
-
Amain = Area of the this compound peak.
-
Atotal = Total area of all integrated peaks in the chromatogram.
-
Method Validation Considerations
While this document provides a ready-to-use method, formal validation is required to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[10][11][12] A validated method provides documented evidence of its reliability.
Caption: Key parameters for analytical method validation per ICH guidelines.
Conclusion
The RP-HPLC method presented in this application note is demonstrated to be suitable for the routine purity assessment of this compound. The use of a C18 column with an acidic mobile phase provides excellent peak shape and resolution from potential impurities. The defined system suitability criteria ensure that the analytical system generates reliable and reproducible data, making this method a valuable tool for quality control in pharmaceutical development and manufacturing.
References
- 1. actascientific.com [actascientific.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. youtube.com [youtube.com]
- 8. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for N-Alkylation with 2-Chloro-4-methylbenzylamine Hydrochloride
Introduction: Strategic Importance of N-Alkylation and the Utility of 2-Chloro-4-methylbenzylamine Hydrochloride
The formation of carbon-nitrogen bonds via N-alkylation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This reaction class enables the construction of secondary and tertiary amines, which are prevalent structural motifs in a vast array of biologically active molecules. 2-Chloro-4-methylbenzylamine, as a precursor, introduces a substituted benzyl group that can be crucial for modulating the pharmacological properties of a target compound.
This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of various substrates using this compound. We will delve into the mechanistic underpinnings of this transformation, explore the critical roles of reaction parameters, and offer detailed, field-proven protocols to empower researchers in achieving successful and reproducible outcomes.
A significant practical challenge in utilizing this reagent is its formulation as a hydrochloride salt. This necessitates a thoughtful approach to reaction design, as the amine must be liberated from its salt form to act as a nucleophile. This guide will place a strong emphasis on strategies to effectively manage this aspect of the reaction.
Core Principles: The Mechanism and Key Parameters of N-Alkylation
The N-alkylation of an amine with an alkyl halide, such as in the case of reacting a nucleophilic amine with an electrophile, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This involves the attack of the nitrogen's lone pair of electrons on the electrophilic carbon of the alkylating agent, leading to the displacement of a leaving group and the formation of a new C-N bond.
The Critical Role of the Base
When starting with an amine hydrochloride salt, the first and most crucial step is the in-situ generation of the free amine. This is accomplished by the addition of a base to neutralize the hydrogen chloride. The choice of base is paramount and can significantly influence the reaction's success.
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used due to their good reactivity and ease of removal during workup.[2] Stronger inorganic bases like sodium hydride (NaH) may be employed for less reactive systems, but require anhydrous conditions.[2]
-
Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common choices.[2] They can effectively neutralize the HCl and are soluble in organic solvents.
Solvent Selection: A Determining Factor in Reaction Kinetics
The solvent plays a multifaceted role in N-alkylation reactions. It must solubilize the reactants and reagents, and its polarity can significantly impact the reaction rate. For SN2 reactions, polar aprotic solvents are generally preferred as they can stabilize the transition state without solvating the nucleophile excessively.[2]
-
Recommended Solvents: Acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices for promoting SN2 reactions.[2]
-
Alternative Solvents: In the pursuit of greener chemistry, higher boiling alcohols like butanol can be considered.[3] Toluene is another option, particularly in catalyzed reactions.[2]
Temperature and Stoichiometry
Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] The optimal temperature will depend on the specific substrates and solvent used. It is often advisable to start at room temperature and gradually increase the heat while monitoring the reaction progress.
The stoichiometry of the reactants should be carefully considered. To avoid over-alkylation, where the newly formed secondary amine reacts further, it may be necessary to use an excess of the amine or the alkylating agent, depending on the desired product.[2]
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes various reaction conditions for N-alkylation reactions, providing a comparative overview to guide your experimental design.
| Alkylating Agent | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Benzylamine | Catalyst (Al₂O₃-OK) | Acetonitrile | 30 | 2 | 85 | [4] |
| Benzyl alcohol | Aniline | tBuOK | Toluene | 120 | 20 | 55-80 | [5] |
| Benzyl alcohol | Aniline | KOtBu | Toluene | 140 | N/A | up to 98 | [6] |
| Butylbromide | Benzylamine HBr | Triethylamine | DMF | 20-25 | 9 | 76 | [7] |
| Benzyl bromide | Aniline | NaHCO₃ | Water | 80 | 1 | N/A | [8] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for a typical N-alkylation reaction using this compound.
General Procedure for N-Alkylation
Materials:
-
This compound
-
Alkylating agent (e.g., an alkyl halide)
-
Base (e.g., K₂CO₃, TEA)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask with stirring.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or elevated) and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the solid precipitate. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-alkylated product.
Visualizing the Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2-Chloro-4-methylbenzylamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-4-methylbenzylamine hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The purity of this starting material is of paramount importance, as impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed to meet the rigorous standards of the pharmaceutical industry.
This document will delve into the fundamental principles and practical execution of three primary purification techniques: recrystallization, acid-base extraction, and column chromatography. Each section will provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, empowering researchers to adapt and troubleshoot these procedures effectively. Furthermore, we will explore common impurities associated with the synthesis of this compound and detail analytical methods for assessing its purity.
Understanding Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude this compound. The nature and quantity of these impurities will largely depend on the synthetic route employed. A common method for the synthesis of this compound is the reductive amination of 2-chloro-4-methylbenzaldehyde.
Common Impurities from Reductive Amination:
-
Unreacted Starting Materials: Residual 2-chloro-4-methylbenzaldehyde.
-
Over-alkylation Products: Formation of dibenzylamines.
-
Side-products: 2-chloro-4-methylbenzyl alcohol, formed from the reduction of the starting aldehyde.[1][2]
-
Reagent-related Impurities: Residual reducing agents or their byproducts.
A thorough understanding of the synthetic pathway used to generate the crude material is crucial for selecting the most appropriate purification technique.
Purification Technique 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility of the desired compound and its impurities in a given solvent at different temperatures.[3] For amine hydrochlorides like this compound, polar solvents are generally the most effective.
Core Principle
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and will be removed during filtration of the crystals).
Solvent Selection: A Critical First Step
Due to the lack of specific published solubility data for this compound, a systematic solvent screening is the mandatory first step.
Table 1: Suggested Solvents for Screening
| Solvent Class | Specific Solvents to Test | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting point for polar amine hydrochlorides.[4] |
| Water | Distilled or Deionized Water | Highly polar, may be effective alone or in a co-solvent system. |
| Ketones | Acetone | Can be a good solvent for some hydrochloride salts. |
| Esters | Ethyl Acetate | Less polar, may be useful as an anti-solvent. |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Typically used as anti-solvents. |
| Hydrocarbons | Hexane, Heptane | Non-polar, primarily used as anti-solvents. |
Experimental Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent is identified that meets the criteria for effective recrystallization.
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to maximize the yield.
-
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Caption: Single-Solvent Recrystallization Workflow.
Experimental Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is employed when the compound is highly soluble in one solvent, even at low temperatures. A second solvent (the anti-solvent), in which the compound is insoluble, is added to induce crystallization.[5]
-
Dissolution: Dissolve the crude product in the minimum amount of a suitable hot solvent in which it is very soluble (e.g., ethanol or methanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the solvent mixture for washing.
Purification Technique 2: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[6][7] This method is particularly effective for removing neutral or acidic impurities from the basic this compound.
Core Principle
The hydrochloride salt can be neutralized with a base to form the free amine, which is soluble in organic solvents. Acidic and neutral impurities will behave differently, allowing for their separation. The purified free amine can then be converted back to the hydrochloride salt.[8][9]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the pH is basic (pH > 10). This will precipitate the free 2-Chloro-4-methylbenzylamine.
-
Extraction of Free Amine: Extract the aqueous suspension with an organic solvent (e.g., dichloromethane or diethyl ether) three times. Combine the organic extracts.
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free amine.
-
Salt Formation: Dissolve the purified free amine in a suitable organic solvent (e.g., diethyl ether or methanol). With cooling and stirring, add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or concentrated HCl) dropwise until precipitation is complete.
-
Isolation and Drying: Collect the precipitated this compound by vacuum filtration, wash with the organic solvent, and dry under vacuum.
Caption: Acid-Base Extraction and Salt Formation Workflow.
Purification Technique 3: Column Chromatography
For challenging purifications where impurities have similar properties to the desired product, column chromatography can be employed. Given the basic nature of the free amine, specialized stationary phases are recommended.
Core Principle
This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. For amines, standard silica gel can be problematic due to its acidic nature, leading to poor separation and tailing. Amine-functionalized silica is a more suitable choice.
Experimental Protocol: Column Chromatography of the Free Amine
-
Preparation of the Free Amine: Convert the crude hydrochloride salt to the free amine as described in steps 1-5 of the acid-base extraction protocol.
-
Column Packing: Pack a chromatography column with amine-functionalized silica gel using a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation and Salt Formation: Combine the pure fractions, concentrate under reduced pressure, and convert the purified free amine back to the hydrochloride salt as described in steps 6-7 of the acid-base extraction protocol.
Purity Assessment: Analytical Methods
To verify the success of the purification, it is essential to employ reliable analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for assessing purity and identifying residual impurities.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is well-suited for the analysis of this compound.
Table 2: Suggested Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is typically performed on the more volatile free amine.
Table 3: Suggested Starting GC-MS Parameters
| Parameter | Recommended Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification method will depend on the nature and quantity of the impurities present in the crude material. Recrystallization offers a straightforward and scalable method, provided a suitable solvent system can be identified. Acid-base extraction is a robust technique for removing neutral and acidic impurities. For more challenging separations, column chromatography on a suitable stationary phase can be employed. The successful implementation of these protocols, coupled with rigorous analytical assessment, will ensure the high purity of this compound, thereby contributing to the quality and safety of the final drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: The Experimental Use of 2-Chloro-4-methylbenzylamine Hydrochloride in Catalysis
Prepared by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utility of 2-Chloro-4-methylbenzylamine hydrochloride as a precursor in the development of novel catalytic systems. While direct catalytic applications of this specific compound are not extensively documented, its structural motifs are invaluable for the synthesis of sophisticated ligands for asymmetric catalysis. This guide will focus on a plausible and scientifically grounded application: its use in the synthesis of a chiral N-heterocyclic carbene (NHC) precursor and the subsequent application of the corresponding metal complex in an asymmetric catalytic reaction.
Introduction: Rationale and Application Overview
This compound is a substituted benzylamine that serves as a versatile building block in organic synthesis. In the realm of catalysis, primary amines are crucial starting materials for the synthesis of ligands that can modulate the activity and selectivity of metal catalysts. Chiral amines, in particular, are foundational to the field of asymmetric catalysis, which is critical in the synthesis of enantiomerically pure pharmaceuticals.
This document outlines a two-part experimental guide:
-
Part 1: Synthesis of a Chiral Imidazolinium Salt (NHC Precursor) : A detailed protocol for the conversion of this compound into a chiral imidazolinium salt, which is a stable precursor to a potent N-heterocyclic carbene (NHC) ligand.
-
Part 2: Application in Asymmetric Catalysis : A method for the in-situ generation of a copper-NHC catalyst and its application in the asymmetric conjugate addition of a dialkylzinc reagent to an enone.
The protocols are designed to be self-validating, with clear causality for experimental choices and references to authoritative literature for the underlying chemical principles.
Part 1: Synthesis of a Chiral Imidazolinium Salt from this compound
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition metal catalysis due to their strong σ-donating properties, which lead to stable and highly active catalysts.[1] The synthesis of chiral NHC precursors from readily available chiral amines is a common strategy to access catalysts for asymmetric transformations.
Synthetic Workflow Overview
The proposed synthesis involves a multi-step sequence starting from 2-Chloro-4-methylbenzylamine. The hydrochloride salt is first neutralized to the free amine, which then undergoes a series of reactions to form the chiral imidazolinium salt.
Caption: Synthetic pathway from this compound to a chiral imidazolinium salt.
Experimental Protocol: Synthesis of (1R,2R)-1,2-Bis((2-chloro-4-methylbenzyl)amino)cyclohexane Diimine
This protocol details the initial steps to form the key diimine intermediate.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
Glyoxal (40% solution in water)
-
Methanol (MeOH)
-
Toluene
Procedure:
-
Free Amine Generation:
-
Dissolve 10.0 g of this compound in 50 mL of deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2 M aqueous solution of NaOH with stirring until the pH of the solution is >12.
-
Extract the aqueous layer three times with 30 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine. Expected yield: >95%.
-
-
Diimine Formation:
-
In a 250 mL round-bottom flask, dissolve the freshly prepared 2-Chloro-4-methylbenzylamine (2 equivalents) and (1R,2R)-(-)-1,2-Diaminocyclohexane (1 equivalent) in 100 mL of methanol.
-
To this solution, add glyoxal (40% in water, 1.1 equivalents) dropwise at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate should be observed.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum. This affords the diimine intermediate.
-
Experimental Protocol: Synthesis of the Chiral Imidazolinium Tetrafluoroborate Salt
Materials:
-
Diimine intermediate from the previous step
-
Triethyl orthoformate (HC(OEt)₃)
-
Ammonium tetrafluoroborate (NH₄BF₄)
-
Formic acid
Procedure:
-
Cyclization Reaction:
-
In a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the diimine intermediate (1 equivalent) in 50 mL of triethyl orthoformate.
-
Add ammonium tetrafluoroborate (1.1 equivalents) and a catalytic amount of formic acid (0.1 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the imidazolinium salt.
-
Add 50 mL of diethyl ether to facilitate further precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under high vacuum. The product is the desired chiral imidazolinium tetrafluoroborate salt.
-
Part 2: Application in Asymmetric Copper-Catalyzed 1,4-Conjugate Addition
The synthesized chiral imidazolinium salt can be used to generate an in-situ copper(I)-NHC catalyst. This catalyst is effective for various asymmetric transformations, including the 1,4-conjugate addition of organozinc reagents to α,β-unsaturated ketones.
Catalytic Cycle Overview
The catalytic cycle involves the formation of a chiral copper-NHC complex, which then facilitates the enantioselective transfer of an alkyl group from the dialkylzinc reagent to the enone.
Caption: Proposed catalytic cycle for the copper-NHC catalyzed asymmetric 1,4-conjugate addition.
Experimental Protocol: Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone
Materials:
-
Chiral imidazolinium tetrafluoroborate salt (from Part 1)
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Cyclohex-2-en-1-one
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a flame-dried Schlenk tube under an inert atmosphere, add the chiral imidazolinium salt (0.055 mmol) and CuOTf·0.5C₇H₈ (0.050 mmol).
-
Add 5 mL of anhydrous toluene.
-
Add sodium tert-butoxide (0.055 mmol) to the suspension.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the active copper-NHC complex.
-
-
Catalytic Reaction:
-
Cool the catalyst mixture to 0 °C.
-
Add cyclohex-2-en-1-one (1.0 mmol) to the reaction mixture.
-
Slowly add diethylzinc (1.5 mmol, 1.5 mL of a 1.0 M solution in hexanes) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 3-ethylcyclohexan-1-one.
-
Data Presentation: Expected Results and Optimization
The efficiency and enantioselectivity of the reaction can be influenced by various parameters. The following table summarizes expected outcomes based on typical results for similar catalytic systems.
| Entry | Ligand Loading (mol%) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 0 | Toluene | 3 | >95 | >90 |
| 2 | 5 | 25 | Toluene | 2 | >95 | 85-90 |
| 3 | 5 | 0 | THF | 4 | 80-85 | 88-92 |
| 4 | 2 | 0 | Toluene | 6 | >90 | >90 |
Yields are estimated based on typical conversions. Enantiomeric excess is determined by chiral HPLC or GC analysis.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and reliable chemical transformations. The synthesis of NHC precursors from primary amines is a standard procedure in organometallic chemistry. Similarly, the copper-catalyzed asymmetric conjugate addition is a benchmark reaction for testing the efficacy of new chiral ligands.
To validate the experimental results, the following characterization is recommended:
-
Intermediates and Final Ligand Precursor: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and purity.
-
Final Product: ¹H NMR and ¹³C NMR to confirm the structure, and chiral HPLC or GC to determine the enantiomeric excess.
By following these detailed protocols and performing the recommended characterization, researchers can reliably synthesize a novel chiral catalytic system derived from this compound and apply it to asymmetric synthesis.
References
Application Notes and Protocols for the Storage and Stability of 2-Chloro-4-methylbenzylamine Hydrochloride Solutions
Introduction
2-Chloro-4-methylbenzylamine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. Ensuring the stability and purity of this compound in solution is critical for reproducible experimental outcomes and the quality of the final product. This guide provides a comprehensive overview of best practices for the storage and handling of this compound solutions, along with detailed protocols for assessing their stability under various stress conditions. The information presented herein is intended for researchers, scientists, and drug development professionals to establish robust and reliable workflows.
Physicochemical Properties and General Handling
This compound is a white to off-white crystalline solid. It is generally soluble in water and polar organic solvents. As a hydrochloride salt, it is the acidic form of the amine and is expected to be more stable than its free base counterpart. The free base is susceptible to oxidation and reaction with atmospheric carbon dioxide.[1]
General Handling Precautions:
-
Always handle the compound in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
-
Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
Recommended Storage Conditions for Solutions
The stability of this compound solutions is influenced by several factors, including solvent, temperature, light, and pH.
Solvent Selection
For general use, sterile, purified water is a suitable solvent. The hydrochloride salt form enhances its solubility in aqueous media.[3] For applications requiring organic solvents, consider polar aprotic solvents such as acetonitrile or dimethylformamide (DMF). It is crucial to use high-purity, dry solvents to minimize potential degradation.
Temperature
For short-term storage (up to one week), it is recommended to store aqueous solutions at 2-8°C. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or below is advisable to minimize freeze-thaw cycles. Benzylamine hydrochloride salts are generally stable at room temperature in their solid form.[3][4]
Light Exposure
Aromatic amines can be susceptible to photodegradation.[5] Therefore, it is recommended to store solutions in amber glass vials or to wrap clear vials in aluminum foil to protect them from light.
pH
The hydrochloride salt solution will be acidic. Maintaining an acidic pH will generally favor the stability of the protonated amine. In basic conditions, the free amine is liberated, which is more prone to oxidation and other degradation reactions.
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Short-Term Storage (< 1 week) | Long-Term Storage (> 1 week) |
| Temperature | 2-8°C | ≤ -20°C |
| Solvent | Purified Water, Acetonitrile | Purified Water, Acetonitrile |
| Container | Amber glass vials | Amber glass vials, single-use aliquots |
| Atmosphere | Air (tightly sealed) | Inert gas (e.g., Argon or Nitrogen) overlay recommended |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing stability studies and identifying potential impurities. For 2-Chloro-4-methylbenzylamine, the primary degradation routes are expected to be oxidation and hydrolysis.
-
Oxidation: The benzylamine moiety can be oxidized, particularly in the presence of air (oxygen), light, and trace metal ions. This can lead to the formation of the corresponding imine, which can further hydrolyze to 2-chloro-4-methylbenzaldehyde and ammonia.[1][6][7]
-
Hydrolysis: While the amine hydrochloride is generally stable against hydrolysis, under forcing conditions (e.g., high temperature and extreme pH), the benzylamine could potentially undergo deamination to form the corresponding benzyl alcohol, although this is less common for simple benzylamines.
-
Photodegradation: Exposure to UV or visible light can promote the formation of radical species, leading to a complex mixture of degradation products.[8][9]
Caption: Predicted major degradation pathways for 2-Chloro-4-methylbenzylamine.
Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5][10] These protocols are designed to generate potential degradation products for analytical method validation.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock solution will be used for all stress conditions.
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Detailed Protocols
4.3.1. Acidic and Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl (for acidic hydrolysis) or 0.1 M NaOH (for basic hydrolysis).
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.
-
For the acidic solution, neutralize with an equal volume of 0.1 M NaOH. For the basic solution, neutralize with an equal volume of 0.1 M HCl.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for analysis.[10][11]
4.3.2. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute to a suitable concentration for analysis.
4.3.3. Thermal Degradation
-
Place a vial containing the stock solution in an oven at 60°C for 48 hours, protected from light.
-
At specified time points, withdraw an aliquot, cool to room temperature, and dilute for analysis.
4.3.4. Photolytic Degradation
-
Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
At the end of the exposure period, dilute the sample for analysis.[5]
Analytical Methodology for Stability Monitoring
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the preferred techniques.[12][13][14][15]
Proposed HPLC Method
This is a general-purpose reversed-phase HPLC method that should be optimized and validated for the specific application.
Table 2: Proposed HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 270 nm |
| Injection Volume | 10 µL |
UPLC-MS for Degradation Product Identification
For the identification of unknown degradation products, UPLC-MS is a powerful tool.[12] The high resolution of UPLC provides better separation, and the mass spectrometer provides mass information for structural elucidation.
Table 3: Proposed UPLC-MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS Detector | ESI Positive Mode |
| Scan Range | m/z 50-500 |
Data Analysis and Interpretation
-
Purity Assessment: Calculate the purity of the this compound peak as a percentage of the total peak area in the chromatogram.
-
Degradation Calculation: Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Mass Balance: The sum of the peak areas of the parent compound and all degradation products should ideally be close to the initial peak area of the parent compound.
Conclusion
The stability of this compound solutions is paramount for their effective use in research and development. By adhering to the recommended storage conditions and employing robust analytical methods for stability monitoring, researchers can ensure the integrity of their starting materials and the reliability of their results. The provided protocols for forced degradation studies offer a framework for understanding the molecule's intrinsic stability and for the development of validated, stability-indicating analytical methods.
References
- 1. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. adipogen.com [adipogen.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 15. scispace.com [scispace.com]
Application Notes & Protocols: 2-Chloro-4-methylbenzylamine Hydrochloride in Modern Organic Synthesis
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 2-Chloro-4-methylbenzylamine hydrochloride. While a highly specific reagent, its utility as a versatile building block can be expertly navigated through an understanding of its structural features and the well-established reactivity of its chemical class. This guide synthesizes field-proven insights with fundamental principles to unlock its potential in complex organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to pharmaceutical development.
Compound Overview and Strategic Value
This compound is a substituted benzylamine that serves as a valuable synthon, or molecular building block, in multi-step organic synthesis. Its hydrochloride salt form enhances stability and shelf-life, making it a practical starting material in a laboratory setting. The free base can be readily generated in situ or via a simple workup procedure for use in reactions requiring the neutral nucleophilic amine.
The strategic value of this compound lies in the specific arrangement of its functional groups:
-
Primary Amine (-NH₂): A potent nucleophile and a versatile handle for forming amides, imines (Schiff bases), sulfonamides, and for direct incorporation into heterocyclic systems.
-
Aromatic Ring: A stable scaffold that can be further functionalized.
-
2-Chloro Substituent: An electron-withdrawing group that influences the reactivity of the aromatic ring and can serve as a leaving group in certain cross-coupling reactions. Its ortho position to the benzyl group provides steric influence.
-
4-Methyl Substituent: An electron-donating group that modulates the electronic properties of the aromatic ring.
This unique combination allows for precise control over subsequent synthetic transformations, making it a key intermediate for creating complex molecular architectures.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁Cl₂N | Inferred from structure |
| Molecular Weight | 192.09 g/mol | Inferred from structure |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents | General knowledge |
Core Applications in Heterocyclic Synthesis
Benzylamines are foundational precursors for a vast array of nitrogen-containing heterocyclic compounds, many of which form the core of biologically active molecules. This compound is an ideal candidate for constructing substituted pyrimidines, quinolines, and other fused heterocyclic systems.
Application Focus: Synthesis of Substituted Pyrimidine Scaffolds
The pyrimidine ring is a cornerstone in medicinal chemistry, present in numerous kinase inhibitors, anti-infective agents, and other therapeutics. The primary amine of 2-Chloro-4-methylbenzylamine can act as a potent nucleophile to displace a suitable leaving group on a pyrimidine precursor, thereby installing the substituted benzyl moiety. This approach is analogous to a key step in the synthesis of the PDE-5 inhibitor, Avanafil, which utilizes a similar substituted benzylamine.[1]
The general reaction involves the nucleophilic aromatic substitution (SNAr) of an activated pyrimidine derivative. The 2-chloro and 4-methyl substituents on the benzylamine ring become critical pharmacophoric elements in the final molecule, influencing its binding affinity and pharmacokinetic properties.
Diagram 1: General Reaction Pathway
This diagram illustrates the core synthetic transformation where this compound is used to construct a substituted aminopyrimidine, a common scaffold in drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed 2-Chloro-4-methylbenzylamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-methylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we address common experimental failures in a question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Product Yield
Question 1: My reaction yield is consistently low, or I'm not isolating any of the desired this compound. What are the likely causes?
Low or non-existent yield can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. Let's break down the possibilities for the two most common synthetic pathways.
Scenario A: Reductive Amination of 2-Chloro-4-methylbenzaldehyde
This popular one-pot method involves the reaction of an aldehyde with an amine source in the presence of a reducing agent.[1][2]
-
Inefficient Imine Formation: The initial step is the formation of an imine intermediate. This equilibrium reaction can be hampered by:
-
Presence of Water: Water can hydrolyze the imine back to the starting aldehyde and amine. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Suboptimal pH: The reaction is typically favored under weakly acidic conditions. If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If too high, the carbonyl will not be sufficiently activated.
-
-
Choice and Activity of Reducing Agent:
-
Sodium Borohydride (NaBH₄): While effective for reducing the imine, it can also reduce the starting aldehyde to 2-chloro-4-methylbenzyl alcohol if added prematurely or under the wrong conditions. A stepwise procedure, where the imine is formed first before the addition of NaBH₄, can mitigate this.[3]
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder and more selective reducing agents that are often preferred for one-pot reductive aminations as they are less likely to reduce the aldehyde.[3] Ensure your reducing agent is fresh and has been stored properly to maintain its reactivity.
-
-
Over-alkylation: The newly formed primary amine is more nucleophilic than the ammonia source, leading to the formation of secondary (bis(2-chloro-4-methylbenzyl)amine) and tertiary amine byproducts.[4][5] To circumvent this, a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) is often employed to favor the formation of the primary amine.
Scenario B: Reduction of 2-Chloro-4-methylbenzonitrile
This route involves the reduction of a nitrile to a primary amine.
-
Ineffective Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines.[6] However, it is extremely reactive with water and protic solvents. Strict anhydrous conditions are paramount. Any moisture will quench the reagent, leading to incomplete reaction.
-
Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium, Platinum, or Nickel is another effective method.[6] Catalyst poisoning from impurities in the starting material or solvent can halt the reaction. Ensure the purity of your nitrile and use high-quality solvents.
-
dot
Caption: Common synthetic routes to 2-Chloro-4-methylbenzylamine.
Presence of Impurities and Byproducts
Question 2: My final product is impure. TLC analysis shows multiple spots. What are these impurities and how can I avoid them?
The presence of multiple spots on a TLC plate is a clear indicator of a complex reaction mixture.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 2-chloro-4-methylbenzaldehyde or 2-chloro-4-methylbenzonitrile.
-
Solution: Increase the reaction time or temperature, or re-evaluate the potency of your reagents.
-
-
Over-alkylation Products: As mentioned, the formation of secondary and tertiary amines is a common side reaction in benzylamine synthesis.[4][5] These byproducts are often less polar than the primary amine.
-
Solution: Use a significant excess of the ammonia source. For instance, molar ratios of ammonia to benzyl chloride as high as 70:1 have been used to maximize the yield of the primary amine.[4]
-
-
Hydrogenolysis/Decarbonylation: In catalytic hydrogenation reactions, particularly at higher temperatures, side reactions such as hydrogenolysis (cleavage of the C-Cl bond) or decarbonylation of the aldehyde intermediate can occur.[5]
-
Solution: Optimize the reaction temperature and catalyst loading. Screening different catalysts may also be beneficial.
-
-
Benzyl Alcohol Formation: In reductive amination, if the reducing agent is not selective, the starting aldehyde can be reduced to the corresponding alcohol (2-chloro-4-methylbenzyl alcohol).
-
Solution: Use a milder reducing agent like NaBH₃CN or STAB.
-
dot
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: A-Z Guide to Optimizing 2-Chloro-4-methylbenzylamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-methylbenzylamine hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Section 1: Foundational Synthesis Pathways
The synthesis of 2-Chloro-4-methylbenzylamine typically proceeds via one of two primary routes: the catalytic hydrogenation of a nitrile or the reductive amination of an aldehyde. The choice between them depends on starting material availability, scalability, and impurity profile tolerance.
-
Route A: Catalytic Hydrogenation of 2-Chloro-4-methylbenzonitrile. This is often the preferred industrial method due to the high potential for excellent yields and the availability of the nitrile starting material. However, controlling selectivity to the primary amine is the critical challenge.[1]
-
Route B: Reductive Amination of 2-Chloro-4-methylbenzaldehyde. This one-pot method offers convenience but requires careful control of reaction conditions to ensure complete imine formation and prevent side reactions, such as the reduction of the starting aldehyde to an alcohol.[2]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a question-and-answer format.
Q1: My overall yield is critically low. Where do I begin troubleshooting?
A low yield is a systemic problem that can arise from incomplete reactions, side-product formation, or losses during workup. The following decision tree provides a logical workflow for diagnosing the root cause.
Q2 (Nitrile Route): I'm seeing significant secondary amine impurities. How can I improve selectivity for the primary amine?
This is the most common failure mode in nitrile hydrogenation. The formation of secondary amines, such as bis(2-chloro-4-methylbenzyl)amine, occurs when the primary amine product attacks the intermediate imine.[3] The key is to favor the hydrogenation of the imine over this intermolecular reaction.
Causality & Solutions:
The rate of the side reaction is highly dependent on the concentration of the primary amine product and the reactivity of the imine intermediate. Here is how to manipulate the reaction in your favor:
| Parameter | Causality | Recommended Action |
| Ammonia (NH₃) | Ammonia is present in vast excess and competes with the primary amine product for reaction with the imine intermediate. This shifts the equilibrium away from secondary imine formation.[4] | Add ammonia to the reaction, either as a gas dissolved in the solvent or by using a solution like 7N NH₃ in methanol. |
| Catalyst | The catalyst's nature influences selectivity. Non-noble metals are often effective.[4][5] Raney Nickel or supported Cobalt catalysts are frequently used in industrial processes to enhance selectivity towards primary amines. | Screen different heterogeneous catalysts. Consider trying Raney Ni, Raney Co, or supported Pd catalysts (e.g., Pd/C).[1][6] |
| Temperature & Pressure | Lower temperatures generally decrease the rate of the bimolecular side reaction more than the desired hydrogenation, thus improving selectivity.[1] | Start with milder conditions (e.g., 60-80 °C, 2-5 bar H₂) and gradually increase if the reaction rate is too slow.[4] |
| Solvent | The solvent can influence catalyst activity and substrate/product solubility. Protic solvents like methanol or ethanol are common. | Ensure the solvent is appropriate for your catalyst system and that the product remains soluble under reaction conditions. |
Q3 (Aldehyde Route): My reaction is incomplete, with leftover aldehyde and/or 2-chloro-4-methylbenzyl alcohol. What's going wrong?
This issue points to a problem in one of the two key steps of reductive amination: imine formation or imine reduction.
-
Cause 1: Inefficient Imine Formation. The first step is the acid-catalyzed formation of an imine from the aldehyde and ammonia (or an ammonium salt). If this equilibrium is not established, the reducing agent will simply reduce the starting aldehyde to the corresponding alcohol.
-
Solution: Ensure proper pH control. A small amount of acid (e.g., a drop of acetic acid) is often required to catalyze imine formation.[7] However, too much acid will protonate the amine source, rendering it non-nucleophilic. The optimal pH is typically between 5 and 7. You can monitor imine formation by TLC or NMR before adding the reducing agent.[7]
-
-
Cause 2: Incorrect Choice or Stoichiometry of Reducing Agent. Some reducing agents, like NaBH₄, can readily reduce aldehydes, especially at lower pH. If the reducing agent is added before the imine has formed, it will preferentially react with the more electrophilic aldehyde.
-
Solution 1: Use a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for reducing protonated imines over aldehydes.[2] This allows the entire reaction to be performed in one pot.
-
Solution 2: Use a two-step procedure. First, form the imine (confirming with TLC/NMR), then add the reducing agent (like NaBH₄). This separates the two competing reactions.[8]
-
Solution 3: Check stoichiometry. Ensure you are using a sufficient molar excess of the reducing agent (typically 1.5-2.0 equivalents) to drive the reaction to completion.
-
Q4: I'm losing significant product during workup and crystallization. How can I improve my isolation protocol?
Proper isolation of the hydrochloride salt is crucial for both yield and purity. The free amine is often an oil, and successful crystallization as the HCl salt is a common bottleneck.
-
Cause 1: Water Contamination. Traces of water can severely inhibit the crystallization of hydrochloride salts, often causing the product to "oil out."[9]
-
Solution: Ensure your workup is anhydrous before adding HCl. Dry the organic layer containing the free amine thoroughly with a drying agent like Na₂SO₄ or MgSO₄. If using gaseous HCl, ensure the gas and solvent (e.g., diethyl ether, ethyl acetate) are dry.
-
-
Cause 2: Improper Solvent System. The choice of solvent for precipitation and washing is critical. The ideal solvent should readily dissolve the free amine but have very low solubility for the hydrochloride salt.
-
Solution: A common technique is to dissolve the purified free amine in a non-polar solvent like diethyl ether, dichloromethane, or ethyl acetate, and then add a solution of HCl in a miscible solvent (e.g., HCl in ether, HCl in isopropanol) dropwise until precipitation is complete.[10] Using an "anti-solvent" like acetone to wash the filtered crystals can help remove organic impurities without dissolving the desired salt.[11][12]
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | Water present; Solvent is too polar; Cooling too rapidly. | Dry organic extracts thoroughly; Use a less polar solvent for precipitation (e.g., ether); Allow for slow cooling or gradual addition of an anti-solvent. |
| Very Fine Crystals (Hard to Filter) | Rapid precipitation; High supersaturation. | Add the HCl solution slowly with vigorous stirring; Consider a mixed solvent system (e.g., ethanol/water) and slow cooling to grow larger crystals.[11] |
| Product Purity is Low | Trapped solvent or impurities; Byproducts co-precipitating. | Wash the filtered crystals with a suitable cold, dry solvent (e.g., acetone, diethyl ether); Consider recrystallizing the crude salt from a different solvent system (e.g., isopropanol).[12] |
Section 3: Optimized Experimental Protocol
This protocol describes the selective synthesis of this compound via the catalytic hydrogenation of 2-Chloro-4-methylbenzonitrile, incorporating best practices to maximize yield and selectivity.
Materials:
-
2-Chloro-4-methylbenzonitrile
-
Methanol (Anhydrous)
-
Ammonia solution (e.g., 7N in Methanol)
-
Palladium on Carbon (5% or 10% Pd/C, 50% wet)
-
Hydrogen Gas (H₂)
-
Hydrochloric Acid (e.g., 2M in Diethyl Ether)
-
Diethyl Ether (Anhydrous)
-
Filter Aid (e.g., Celite®)
Procedure:
-
Reactor Setup: To a suitable hydrogenation vessel, add 2-Chloro-4-methylbenzonitrile (1.0 eq) and Methanol.
-
Ammonia Addition: Add the ammonia solution in methanol (approx. 5-10 eq of NH₃). Causality: The excess ammonia acts as a competitive inhibitor to prevent the formation of secondary amine byproducts.[4]
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the wet Pd/C catalyst (1-5 mol %).
-
Hydrogenation: Seal the vessel, purge with H₂, and pressurize to 3-5 bar. Heat the mixture to 60-70 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC for the disappearance of the starting nitrile. The reaction is typically complete in 4-18 hours. Self-Validation: This step is critical. Do not proceed to workup until the starting material is consumed to avoid purification difficulties.
-
Catalyst Removal: After cooling to room temperature and venting the H₂, filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia.
-
Workup: Dissolve the resulting residue (crude free amine) in an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, then dry it thoroughly over anhydrous sodium sulfate (Na₂SO₄).
-
Salt Formation & Crystallization: Filter off the drying agent. To the clear, dry organic solution, add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt should precipitate as a white solid. Causality: Anhydrous conditions are critical here to prevent oiling out and promote crystallization.[9]
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities. Dry the product under vacuum to yield this compound.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. reddit.com [reddit.com]
- 11. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 12. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
stability issues with 2-Chloro-4-methylbenzylamine hydrochloride in solution
Welcome to the technical support center for 2-Chloro-4-methylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. As a substituted benzylamine hydrochloride, its behavior in solution is influenced by factors such as pH, solvent composition, temperature, and exposure to light and oxygen. This document provides a comprehensive resource in a question-and-answer format to troubleshoot common issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
As a hydrochloride salt of a primary amine, this compound is generally more water-soluble and stable than its free base form.[1] However, several factors can impact its stability in solution:
-
pH-Dependent Hydrolysis: Benzylamine derivatives can be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. While the hydrochloride salt form suggests greater stability in acidic conditions, prolonged exposure to strongly acidic or alkaline solutions may lead to degradation.
-
Oxidation: The amine group is susceptible to oxidation, which can be catalyzed by metal ions or exposure to atmospheric oxygen.[2][3] This can lead to the formation of imines, and subsequently aldehydes or other degradation products.[4][5] For instance, a study on benzydamine hydrochloride, another amine-containing compound, revealed significant degradation under oxidative stress, forming the N-oxide derivative.[6]
-
Precipitation: The solubility of amine hydrochloride salts can be influenced by the "common ion effect." In solutions with a high concentration of chloride ions (e.g., from a buffer like HCl), the solubility of this compound may decrease, leading to precipitation.[7] Additionally, changes in solvent composition, such as the addition of a high percentage of an organic co-solvent, can also cause the salt to precipitate.
-
Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light. Exposure to UV or even ambient light over extended periods may induce degradation.[8]
Q2: I'm observing precipitation in my buffered solution. What could be the cause and how can I resolve it?
Precipitation of this compound in a buffered solution is a common issue that can arise from several factors:
-
Common Ion Effect: If your buffer contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt, causing it to precipitate.
-
Troubleshooting:
-
Try using a buffer system that does not contain chloride ions (e.g., phosphate, acetate, or citrate buffers).
-
If a chloride-containing buffer is necessary, consider reducing its concentration.
-
Alternatively, you can prepare the free base of the amine and dissolve it in your desired buffer, adjusting the pH as needed.
-
-
-
pH and pKa: The solubility of an amine salt is pH-dependent. The pKa of the conjugate acid of a similar compound, 2-chlorobenzylamine, is predicted to be around 8.5.[9] If the pH of your solution is close to or above the pKa of 2-Chloro-4-methylbenzylamine, the equilibrium will shift towards the less soluble free base, which may precipitate.
-
Troubleshooting:
-
Ensure the pH of your solution is well below the pKa of the compound to maintain it in its protonated, more soluble form. A pH of 2 units below the pKa is a good starting point.
-
-
-
Solvent Composition: If you are using a mixed aqueous-organic solvent system, the addition of a large proportion of an organic solvent in which the hydrochloride salt is poorly soluble can cause it to crash out of solution.
-
Troubleshooting:
-
Determine the solubility of your compound in various solvent mixtures before preparing your final solution.
-
Consider using a different organic co-solvent in which the compound has better solubility.
-
-
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation
If you suspect that your this compound solution is degrading, a systematic approach is necessary to identify the cause.
Symptoms:
-
Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
A decrease in the peak area of the parent compound over time.
-
Changes in the physical appearance of the solution (e.g., color change).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
To understand the intrinsic stability of this compound and identify potential degradation products, a forced degradation study is recommended.[10][11][12]
Objective: To intentionally degrade the compound under various stress conditions to predict its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber[13]
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature.
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60 °C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines.[13] Wrap a control sample in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection into the HPLC system.
-
Analyze all samples by a suitable stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. An LC-MS method can be used to identify the mass of the degradation products.[6][14][15]
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control (time 0) sample.
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products.
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | Potential for hydrolysis of the amine or other susceptible groups. | Depends on the specific reaction conditions. |
| Base Hydrolysis | Deprotonation to the free base, which may be less stable. | Depends on the specific reaction conditions. |
| Oxidation | Formation of N-oxide, imine, or subsequent aldehyde.[4][6] | 2-Chloro-4-methylbenzylimine, 2-Chloro-4-methylbenzaldehyde |
| Thermal Degradation | Acceleration of other degradation pathways. | Similar to other degradation pathways. |
| Photodegradation | Potential for dehalogenation or other light-induced reactions. | Various photoproducts. |
References
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. EP0367232A2 - Method for preparing 2-chlorobenzylamine - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. lookchem.com [lookchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ijmr.net.in [ijmr.net.in]
- 15. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
identifying side products in 2-Chloro-4-methylbenzylamine hydrochloride reactions
Welcome to the technical support center for 2-Chloro-4-methylbenzylamine hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the underlying chemical principles to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common synthetic routes to 2-Chloro-4-methylbenzylamine, and what are the expected side products for each?
There are two primary industrial routes for the synthesis of 2-Chloro-4-methylbenzylamine:
-
Reductive Amination of 2-Chloro-4-methylbenzaldehyde: This is a widely used method involving the reaction of 2-chloro-4-methylbenzaldehyde with an ammonia source, followed by reduction of the resulting imine.[1][2]
-
Reduction of 2-Chloro-4-methylbenzonitrile: This route involves the chemical reduction of the nitrile group to a primary amine.[3]
Each route has a characteristic impurity profile that researchers must be aware of.
Troubleshooting Guide 1: Reductive Amination Pathway
Question: I'm observing significant amounts of a higher molecular weight impurity in my reaction mixture when synthesizing 2-Chloro-4-methylbenzylamine via reductive amination. What is it, and how can I prevent its formation?
Answer:
The most common higher molecular weight impurity in the reductive amination synthesis of primary benzylamines is the secondary amine (di-(2-chloro-4-methylbenzyl)amine) , and to a lesser extent, the tertiary amine (tri-(2-chloro-4-methylbenzyl)amine) .[2][4][5]
Causality - The "Why":
This phenomenon, known as over-alkylation , occurs because the newly formed primary amine product is nucleophilic and can react with the starting aldehyde to form a new imine.[2][5] This secondary imine is then reduced to the secondary amine. This process can repeat to form a tertiary amine. The nucleophilicity of the amine actually increases with each alkylation, making subsequent reactions competitive.[5]
Visualizing the Reaction Pathway:
Below is a DOT graph illustrating the desired reaction and the competing over-alkylation pathway.
Caption: Reaction scheme for reductive amination showing the desired product and the over-alkylation side product.
Troubleshooting & Prevention:
| Strategy | Mechanism of Action | Recommended Protocol |
| Control Stoichiometry | Using a large excess of the ammonia source helps to ensure the aldehyde preferentially reacts with ammonia rather than the primary amine product. | Use a significant molar excess of ammonia (e.g., as ammonium acetate or a solution of ammonia in an alcohol).[6] |
| Choice of Reducing Agent | Some reducing agents are more selective for the imine over the aldehyde. Sodium triacetoxyborohydride is a mild and selective reagent for this purpose.[6][7] | Employ NaBH(OAc)₃ as the reducing agent. It is less likely to reduce the starting aldehyde to the corresponding alcohol.[6][7] |
| Reaction Conditions | Lower temperatures can help to control the rate of the over-alkylation reaction. | Maintain a controlled reaction temperature, avoiding excessive heat. |
| Stepwise Procedure | Forming the imine first and then adding the reducing agent can sometimes provide better control over the reaction.[7] | A stepwise approach can be beneficial where the imine is formed in a suitable solvent like methanol, followed by the addition of a reducing agent like NaBH₄.[7] |
Question: My final product is contaminated with 2-Chloro-4-methylbenzyl alcohol. How is this formed and how can I avoid it?
Answer:
The presence of 2-Chloro-4-methylbenzyl alcohol indicates that the reducing agent is reacting with the starting aldehyde before it can form the imine with ammonia.
Causality - The "Why":
This side reaction is more prevalent with less selective and more powerful reducing agents, such as sodium borohydride (NaBH₄), especially under acidic conditions which can accelerate aldehyde reduction.
Visualizing the Competing Reduction:
Caption: Competing pathways for the starting aldehyde in reductive amination.
Troubleshooting & Prevention:
| Strategy | Mechanism of Action | Recommended Protocol |
| Selective Reducing Agent | Use a reducing agent that is more selective for the iminium ion over the carbonyl group. | Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for their selectivity.[2][6] |
| pH Control | The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (around 4-5) favors imine formation and subsequent reduction of the protonated iminium ion.[2] | Buffer the reaction mixture with a mild acid, such as acetic acid, when using selective borohydride reagents.[6] |
| One-Pot, Two-Step | Isolate the imine formation step from the reduction step. | Allow the aldehyde and ammonia source to react for a period to maximize imine concentration before introducing the reducing agent. |
Troubleshooting Guide 2: Nitrile Reduction Pathway
Question: I am attempting to synthesize 2-Chloro-4-methylbenzylamine by reducing 2-Chloro-4-methylbenzonitrile, but I am getting a mixture of products. What are the likely impurities?
Answer:
The primary impurity from the reduction of a nitrile is typically the corresponding secondary amine , formed through a reaction between the intermediate imine and the final primary amine product. Incomplete reduction can also leave unreacted starting material.
Causality - The "Why":
During the reduction of a nitrile, an intermediate imine is formed. This imine can either be further reduced to the desired primary amine or it can react with a molecule of the already-formed primary amine to generate a secondary imine, which is then reduced to the secondary amine impurity.
Visualizing the Nitrile Reduction Pathway:
Caption: Reaction pathways in nitrile reduction leading to primary and secondary amines.
Troubleshooting & Prevention:
| Strategy | Mechanism of Action | Recommended Protocol |
| Choice of Reducing System | Certain reducing agents and conditions are known to favor the formation of primary amines. | Catalytic hydrogenation (e.g., using Raney Nickel or a Palladium catalyst) under optimized hydrogen pressure and temperature is a common industrial method.[3] Alternatively, reagents like LiAlH₄ or borane complexes can be effective. |
| Reaction Conditions | Running the reaction under conditions that favor the rapid reduction of the intermediate imine can minimize its reaction with the product amine. | Ensure sufficient catalyst loading and hydrogen pressure in catalytic hydrogenations. For chemical reductions, maintaining a sufficient concentration of the reducing agent throughout the reaction is key. |
| Ammonia Addition | The presence of ammonia can suppress the formation of secondary amines by competing for reaction with the intermediate imine. | For some catalytic systems, the addition of ammonia to the reaction mixture can improve selectivity for the primary amine. |
Analytical Protocols for Side Product Identification
A robust analytical methodology is crucial for identifying and quantifying side products.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)
This is the workhorse technique for monitoring reaction progress and final product purity.
Step-by-Step Methodology:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or final product in a suitable solvent (e.g., acetonitrile/water).
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Example Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detector: Monitor at wavelengths relevant to the aromatic chromophore (e.g., 220 nm and 254 nm).
-
Mass Spectrometer (MS): Use an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weights of the parent compound and any impurities.
-
-
Data Analysis: The primary amine, secondary amine, benzyl alcohol, and unreacted aldehyde will have distinct retention times and mass-to-charge ratios (m/z).
Expected Observations:
| Compound | Expected Retention | Expected [M+H]⁺ (m/z) |
| 2-Chloro-4-methylbenzyl Alcohol | Early eluting | 157.05 |
| 2-Chloro-4-methylbenzylamine | Intermediate | 156.07 |
| 2-Chloro-4-methylbenzaldehyde | Intermediate | 155.03 |
| Di-(2-chloro-4-methylbenzyl)amine | Late eluting | 294.11 |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Useful for volatile impurities and can provide excellent separation and structural information.
Step-by-Step Methodology:
-
Sample Preparation: The sample may require derivatization (e.g., silylation) to improve the volatility and peak shape of the amines, although direct injection is often possible. Dilute in a volatile solvent like dichloromethane or ethyl acetate.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector at ~250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of ~280°C.
-
Detection: Mass Spectrometer scanning a range of e.g., 40-450 amu.
-
Data Analysis: Identify compounds based on their retention times and fragmentation patterns in the mass spectra. The NIST library is an invaluable resource for matching spectra.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Parameters for Benzylamine Derivatives
Welcome to the technical support center for the synthesis of benzylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical structural motif. Benzylamine derivatives are integral components of numerous pharmaceuticals and bioactive molecules, making their efficient and reliable synthesis a paramount concern in organic chemistry.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic routes. The content is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Reductive Amination
Reductive amination is a cornerstone for C-N bond formation, valued for its operational simplicity and broad applicability.[1] It typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the target amine.[2] This one-pot approach is highly favored in both academic and industrial settings.[3][4]
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: My reductive amination is giving low yields. What are the most common causes?
A1: Low yields in reductive amination can often be traced back to several key factors:
-
Inefficient Imine Formation: The initial condensation to form the imine is a reversible equilibrium. To drive the reaction forward, removal of the water byproduct is crucial. This can be achieved by using dehydrating agents like molecular sieves or by azeotropic distillation.
-
Sub-optimal pH: The reaction is typically most effective under weakly acidic conditions (pH 4-6). This protonates the carbonyl group, making it more electrophilic for the amine to attack. However, if the pH is too low, the amine starting material will be protonated and non-nucleophilic.
-
Incorrect Choice of Reducing Agent: The reducing agent must be selective for the imine over the carbonyl starting material.[5] Sodium triacetoxyborohydride (STAB) is a popular choice as it is mild and selective. Sodium cyanoborohydride is also effective but poses toxicity concerns.[2] Sodium borohydride can be used, but may also reduce the starting aldehyde or ketone.[5]
-
Steric Hindrance: Highly hindered ketones or amines can slow down or prevent the reaction. In such cases, longer reaction times, elevated temperatures, or the use of a more potent catalyst may be necessary.
Q2: I am observing the formation of a dialkylated or over-alkylated byproduct. How can I prevent this?
A2: Over-alkylation is a common side reaction where the newly formed primary or secondary amine reacts with another molecule of the carbonyl compound.[4][6] To minimize this:
-
Stoichiometry Control: Use a slight excess of the amine relative to the carbonyl compound to ensure the carbonyl is consumed before it can react with the product amine.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing the concentration of the product amine available to react further.
-
Choice of Amine: If synthesizing a primary amine using ammonia, over-alkylation to form secondary and tertiary amines is a significant challenge.[7] In these cases, using an ammonia equivalent can be beneficial.
Q3: How do I choose the right solvent for my reductive amination?
A3: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common choices include:
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent solvents for reductive aminations using STAB.[8]
-
Methanol (MeOH) or Ethanol (EtOH): Protic solvents can participate in the reaction and are often used with sodium borohydride.
-
Tetrahydrofuran (THF) and Acetonitrile (MeCN): These are also viable options depending on the specific substrates and reagents.
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Incomplete imine formation. | Add a dehydrating agent (e.g., 4Å molecular sieves). Optimize pH with a catalytic amount of acetic acid. |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions. | |
| Steric hindrance. | Increase reaction temperature and/or time. Consider a more reactive reducing agent. | |
| Formation of Byproducts | Over-alkylation. | Use an excess of the amine. Perform a slow addition of the reducing agent. |
| Reduction of the carbonyl starting material. | Use a more selective reducing agent like NaBH(OAc)₃.[5] | |
| Formation of an alcohol byproduct from the carbonyl. | Ensure the reducing agent is added after imine formation has had sufficient time to proceed. | |
| Difficult Product Isolation | Emulsion during aqueous workup. | Add brine to the aqueous layer to break the emulsion. Filter the mixture through celite. |
| Co-elution with starting material during chromatography. | Adjust the polarity of the mobile phase. Consider derivatizing the product amine to alter its polarity. |
Experimental Protocol: General Procedure for Reductive Amination using STAB
-
To a solution of the aldehyde or ketone (1.0 equiv.) and the amine (1.1 equiv.) in an appropriate solvent (e.g., DCE, 0.1-0.5 M), add 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10-15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides/triflates and amines.[9][10] Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction is not working. What are the critical parameters to check first?
A1: The success of a Buchwald-Hartwig reaction is highly dependent on a number of factors:
-
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is crucial and substrate-dependent.[11] Bulky, electron-rich phosphine ligands are generally preferred. For challenging substrates like aryl chlorides, more specialized ligands may be required.[12] Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere to prevent deactivation. The use of pre-catalysts can often lead to more reproducible results.[13]
-
Base: The base plays a critical role in the catalytic cycle.[14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[12] The solubility of the base can also be a critical factor.[15]
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices.[12] The solvent's ability to dissolve the reactants and the base is important for reaction efficiency.[15]
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. It is imperative to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.
Q2: I am observing hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[12] This can be minimized by:
-
Ligand Choice: This side reaction is often ligand-dependent.[12] Screening different phosphine ligands can help identify one that favors the desired amination pathway.
-
Reaction Conditions: Lowering the reaction temperature or using a less reactive base may reduce the rate of hydrodehalogenation.
-
Water Content: Rigorously excluding water from the reaction mixture can sometimes suppress this side reaction.
Q3: How do I choose the optimal ligand for my specific substrates?
A3: Ligand selection is often empirical and may require screening.[11] However, some general guidelines exist:
-
For aryl chlorides: More electron-rich and bulky ligands like XPhos or SPhos are often effective.
-
For primary amines: Ligands that prevent the formation of palladium-amine complexes that lead to catalyst deactivation are preferred.
-
For sterically hindered substrates: Ligands with larger bite angles can be beneficial.
A high-throughput screening approach is often the most efficient way to identify the optimal ligand for a new substrate combination.[11]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | Catalyst deactivation. | Ensure all reagents and solvents are anhydrous and deoxygenated. Use a fresh palladium source and ligand. Consider using a pre-catalyst. |
| Incorrect ligand or base. | Screen a panel of ligands and bases.[11][12] | |
| Poor solubility of reactants. | Choose a solvent in which all components, including the base, are soluble.[15] | |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Increase catalyst loading. |
| Competing side reactions (e.g., hydrodehalogenation). | Screen different ligands.[12] Adjust reaction temperature and base. | |
| Formation of Biaryl Byproduct | Homocoupling of the aryl halide. | This can sometimes be minimized by adjusting the ligand and reaction conditions. |
| Difficulty with Aryl Chlorides | Slow oxidative addition. | Use a more electron-rich, bulky phosphine ligand.[12] Higher temperatures may be required. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Key Processes
Section 3: Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines that avoids the over-alkylation issues seen in direct alkylation with ammonia.[16][17] It involves the N-alkylation of phthalimide followed by hydrolysis or hydrazinolysis to release the primary amine.[16]
Frequently Asked Questions (FAQs) - Gabriel Synthesis
Q1: What are the main limitations of the Gabriel synthesis?
A1: While effective for primary amines, the Gabriel synthesis has some notable limitations:
-
Limited to Primary Amines: The method is not suitable for the synthesis of secondary or tertiary amines.[6]
-
Harsh Deprotection Conditions: The final step to liberate the amine often requires harsh conditions (e.g., strong acid or base hydrolysis), which may not be compatible with sensitive functional groups in the substrate.[6] Hydrazinolysis is a milder alternative but hydrazine is toxic.[18]
-
Steric Hindrance: The reaction works best with primary and some secondary alkyl halides. Tertiary alkyl halides will likely undergo elimination.
Q2: My final deprotection step is giving a low yield. What can I do?
A2: Low yields in the deprotection step can be due to incomplete reaction or degradation of the product.
-
For Hydrolysis: Ensure sufficient reaction time and temperature. If using acidic hydrolysis, concentrated HCl is typically refluxed for several hours. For basic hydrolysis, a strong base like NaOH or KOH is used.
-
For Hydrazinolysis: This is often a milder and more efficient method. Refluxing the N-alkylated phthalimide with hydrazine hydrate in a protic solvent like ethanol is a common procedure.[18] The phthalhydrazide byproduct is often insoluble and can be easily filtered off.
Troubleshooting Guide: Gabriel Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Alkylation Step | Incomplete deprotonation of phthalimide. | Ensure a strong enough base (e.g., KOH, NaH) is used and that the reaction is anhydrous. |
| Alkyl halide is not reactive enough. | Consider converting the alkyl halide to a more reactive alkyl iodide in situ (Finkelstein reaction). | |
| Low Yield in Deprotection | Incomplete hydrolysis or hydrazinolysis. | Increase reaction time and/or temperature. For hydrazinolysis, ensure sufficient hydrazine hydrate is used.[18] |
| Product degradation under harsh conditions. | Use the milder hydrazinolysis method instead of strong acid or base hydrolysis. | |
| Difficult Product Purification | Contamination with phthalic acid or phthalhydrazide. | The phthalhydrazide byproduct from hydrazinolysis is often insoluble and can be removed by filtration.[18] Phthalic acid can be removed by adjusting the pH and performing extractions. |
Section 4: Purification of Benzylamine Derivatives
Q1: My benzylamine product is impure. What are some common purification strategies?
A1: Impurities in benzylamine can arise from side reactions or degradation. Common purification techniques include:
-
Distillation: For liquid benzylamines, vacuum distillation can be an effective method to remove non-volatile impurities or separate products with different boiling points.[19]
-
Crystallization/Recrystallization: If the product or its salt is a solid, recrystallization from an appropriate solvent system is an excellent way to achieve high purity.
-
Acid-Base Extraction: Amines can be protonated with acid (e.g., HCl) to form water-soluble salts. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The amine can then be liberated by adding a base (e.g., NaOH) and extracted back into an organic solvent.[19]
-
Chromatography: Flash column chromatography on silica gel is a standard method for purifying a wide range of organic compounds, including benzylamine derivatives. The choice of eluent is critical for achieving good separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. jocpr.com [jocpr.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. reddit.com [reddit.com]
- 15. Benzylamine - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Technical Support Center: Challenges in the Purification of Chlorinated Benzylamines
Introduction: Navigating the Purification Maze of Chlorinated Benzylamines
Welcome to the technical support center for the purification of chlorinated benzylamines. As vital intermediates in the synthesis of pharmaceuticals and specialty chemicals, the purity of these compounds is paramount. However, their purification presents a unique set of challenges stemming from the interplay between the basic amine functionality and the physicochemical effects of the aromatic chlorine substituent.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies. We will address common issues from stubborn impurities and isomer separation to chromatographic artifacts, providing field-tested solutions and detailed methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to directly address the specific and often frustrating issues encountered during the purification of chlorinated benzylamines.
Category 1: Foundational Purification Techniques
Q1: My acid-base extraction is giving a low yield. Where is my product going?
A1: Low recovery during acid-base extraction is a frequent problem, often attributable to three main factors: incomplete protonation, emulsion formation, or the surprisingly high solubility of the amine salt in the organic phase.
-
Causality—The Role of pKa: The basicity of the benzylamine nitrogen is reduced by the electron-withdrawing effect of the chlorine substituent on the aromatic ring. This lowers the pKa of the corresponding benzylammonium ion compared to the unsubstituted benzylamine (pKa ~9.3). If the pH of the aqueous acid is not sufficiently low (at least 2 pH units below the amine's pKaH), protonation will be incomplete, leaving a significant amount of the free amine in the organic layer.[1]
-
Troubleshooting Steps:
-
pH Verification: Use a pH meter or pH paper to ensure your aqueous acid wash (e.g., 1-2 M HCl) has a pH of 1-2.
-
Multiple Extractions: Perform at least two or three successive extractions with smaller volumes of aqueous acid rather than a single large-volume extraction. This is more efficient at partitioning the amine salt into the aqueous phase.[2][3]
-
Back-Washing: After separating the initial acidic aqueous layer, "back-wash" it with a small volume of a fresh organic solvent (like diethyl ether or dichloromethane) to remove any co-extracted neutral impurities.
-
Salting Out: Before back-extracting your purified amine, saturate the aqueous layer containing the amine hydrochloride with NaCl. This decreases the solubility of the organic amine in the aqueous phase upon neutralization, improving recovery.
-
Q2: I've isolated my chlorinated benzylamine, but it has developed a yellow or brown color. What causes this and how can I fix it?
A2: Benzylamines are notoriously sensitive to air oxidation.[4] The primary amino group can oxidize to form imines and subsequently hydrolyze to the corresponding benzaldehyde, which are often colored impurities.[5]
-
Mechanism of Discoloration: The oxidation process is often catalyzed by light and trace metals. The resulting conjugated imine systems are chromophores that impart color to the sample.
-
Mitigation & Remediation Protocol:
-
Inert Atmosphere: Handle the purified amine under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration or distillation.
-
Activated Carbon Treatment: Dissolve the discolored amine in a minimal amount of a suitable organic solvent (e.g., dichloromethane). Add a small amount of activated carbon (typically 1-2% w/w), and stir for 15-30 minutes at room temperature. The carbon will adsorb the colored impurities. Filter the mixture through a pad of Celite® to remove the carbon, and then concentrate the filtrate.
-
Vacuum Distillation: For liquid amines, distillation under reduced pressure is highly effective for removing less volatile, colored polymeric impurities.[6] Ensure the system is free of leaks to prevent oxidation at high temperatures.
-
Q3: My chlorinated benzylamine is a liquid at room temperature. How can I effectively purify it by recrystallization?
A3: While the free base may be a liquid or a low-melting solid, a powerful strategy is to convert it to a crystalline salt, typically the hydrochloride salt, for purification.[6][7] This technique leverages the high crystallinity of salts to effectively exclude soluble impurities.
-
Experimental Protocol: Salt Recrystallization
-
Salt Formation: Dissolve the crude chlorinated benzylamine in a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring. The benzylammonium chloride salt will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Recrystallization: Choose a solvent system for recrystallization.[8][9] A common choice is an alcohol (like ethanol or isopropanol) with a co-solvent like water or an ether if needed. Dissolve the crude salt in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.[10]
-
Free-Basing (Optional): To recover the purified liquid amine, dissolve the recrystallized salt in water, basify the solution with aqueous NaOH or K₂CO₃ until the pH is >10, and then extract the liberated free amine into an organic solvent. Dry the organic layer and concentrate to yield the pure liquid amine.
-
Category 2: Chromatographic Purification
Q4: When I run a silica gel column, my chlorinated benzylamine streaks badly, leading to poor separation. What's wrong?
A4: This is a classic problem when purifying basic compounds on standard silica gel. The amine's basic lone pair interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to significant peak tailing or streaking and poor recovery.
-
The Chemistry Behind the Streak: The interaction is an acid-base interaction. To achieve good chromatography, you need to suppress this interaction so that partitioning is based primarily on polarity differences.
-
Solutions:
-
Mobile Phase Modification (Recommended): The easiest solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.1-1% (v/v) of triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N). The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, effectively masking them and allowing your chlorinated benzylamine to elute symmetrically.
-
Ammonia: Using a solvent system containing methanol saturated with ammonia (e.g., 95:5 CH₂Cl₂:MeOH-NH₃) is also highly effective.
-
-
Alternative Stationary Phases: If modification of the mobile phase is insufficient, consider a less acidic stationary phase.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.
-
Amine-Functionalized Silica: These columns are specifically designed to minimize unwanted interactions with basic analytes.
-
-
Q5: I'm struggling to separate ortho-, meta-, and para-chlorobenzylamine isomers. Their Rf values on TLC are almost identical. What can I do?
A5: Separating isomers of chlorinated aromatic compounds is a significant challenge because they often have very similar polarities and boiling points.[11][12] High-resolution techniques are required to exploit the subtle differences in their dipole moments and steric profiles.
-
Strategy—Enhancing Selectivity:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for isomer separation.
-
Column Choice: A standard C18 column is a good starting point. For enhanced selectivity, consider a phenyl-hexyl column, which offers different pi-pi interaction possibilities with the aromatic rings of your isomers.
-
Mobile Phase Optimization: A shallow gradient using acetonitrile and water is often effective.[11][13] Experiment with small changes in the gradient slope and mobile phase composition (e.g., switching acetonitrile for methanol) to fine-tune the separation.
-
-
Gas Chromatography (GC): If the isomers are thermally stable, GC can provide excellent resolution.[14]
-
Column Choice: A column with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent) is a standard choice for separating many aromatic isomers.
-
Temperature Program: A slow, shallow temperature ramp is crucial to maximize the resolution between closely eluting peaks.
-
-
Workflow & Data Summaries
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your crude chlorinated benzylamine.
Caption: A workflow for selecting a purification method.
Physicochemical Properties of Common Chlorobenzylamine Isomers
The position of the chlorine atom significantly influences the physical properties of the molecule, which is critical for selecting a purification method like distillation.
| Compound | CAS Number | Molecular Weight | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-Chlorobenzylamine | 89-97-4 | 141.60 | 103-104 @ 11 mmHg | 1.173 | 1.562 |
| 3-Chlorobenzylamine | 104-85-8 | 141.60 | 109-110 @ 15 mmHg | 1.161 | 1.560 |
| 4-Chlorobenzylamine | 104-86-9 | 141.60 | 215 @ 760 mmHg[15][16] | 1.164[15] | 1.558[15] |
Note: Data compiled from various sources. Boiling points at atmospheric pressure for ortho- and meta- isomers are high, making vacuum distillation the preferred method.
Purity Assessment Workflow
Caption: Logical flow for assessing final product purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Benzylamine|High-Purity Research Reagent [benchchem.com]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Page loading... [wap.guidechem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. tsijournals.com [tsijournals.com]
- 12. benchchem.com [benchchem.com]
- 13. thaiscience.info [thaiscience.info]
- 14. cromlab-instruments.es [cromlab-instruments.es]
- 15. 4-Chlorobenzylamine | 104-86-9 [chemicalbook.com]
- 16. 4-chlorobenzylamine, 98% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Investigating the Degradation Pathways of 2-Chloro-4-methylbenzylamine hydrochloride
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-Chloro-4-methylbenzylamine hydrochloride. Given the limited specific literature on this compound's degradation profile, this document provides a framework based on its chemical structure and established principles of forced degradation analysis. We will explore predicted degradation pathways, offer detailed experimental protocols for their investigation, and provide troubleshooting solutions for common challenges encountered during these studies.
Part 1: Frequently Asked Questions (FAQs) - Predictive Analysis & Experimental Design
This section addresses preliminary questions regarding the likely chemical behavior of this compound under stress conditions and how to design appropriate initial experiments.
Q1: What are the predicted degradation pathways for this compound based on its molecular structure?
A1: The structure of this compound features a substituted benzylamine core. The primary sites susceptible to degradation are the benzylic carbon-nitrogen bond and the primary amine functional group. Based on first principles of organic chemistry, we can predict the following primary degradation pathways:
-
Oxidative Degradation: This is often the most significant pathway for benzylamines. The primary amine and the adjacent benzylic carbon are susceptible to oxidation. A likely pathway involves initial oxidation to the corresponding imine, which is subsequently hydrolyzed to form 2-Chloro-4-methylbenzaldehyde . Further oxidation under aggressive conditions could lead to the formation of 2-Chloro-4-methylbenzoic acid .
-
Photolytic Degradation: Aromatic halides can be susceptible to photolysis. Exposure to UV light could potentially induce homolytic cleavage of the carbon-chlorine bond, leading to de-halogenated species and other radical-mediated products.
-
Hydrolytic & Thermal Degradation: Benzylamines are generally stable against hydrolysis. However, under extreme pH and temperature conditions, cleavage of the C-N bond could occur, although this is typically less favored than oxidation. Severe thermal stress may lead to complex, non-specific decomposition.
The diagram below illustrates the most probable oxidative degradation pathway.
Caption: Predicted oxidative degradation pathway of 2-Chloro-4-methylbenzylamine.
Q2: What are the standard stress conditions I should apply for a forced degradation study on this compound?
A2: Forced degradation studies, or stress testing, are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[1] The conditions should be selected to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3] The following table outlines recommended starting conditions based on ICH guidelines.[1][2]
| Degradation Type | Experimental Conditions | Storage Conditions | Recommended Sampling Times |
| Hydrolysis (Acidic) | 0.1 M HCl | 60 °C | 1, 3, 5 days |
| Hydrolysis (Basic) | 0.1 M NaOH | 60 °C | 1, 3, 5 days |
| Oxidation | 3% H₂O₂ | Room Temperature | 1, 3, 5 days |
| Thermal (Solid) | Solid API | 80 °C (in oven) | 1, 3, 5 days |
| Photolytic (Solid/Solution) | ICH Q1B compliant chamber | Controlled Temp/Humidity | Dependent on light intensity |
| Controls | API in solution (no stressor) | 60 °C | 1, 3, 5 days |
Table 1: Recommended starting conditions for forced degradation studies.
Q3: What type of analytical method should I develop to monitor the degradation process?
A3: A stability-indicating method (SIM) is required, which is an analytical procedure capable of separating the parent compound from its degradation products.[4] For this compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most appropriate starting point.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (acetonitrile or methanol) is recommended to ensure separation of compounds with varying polarities.
-
Detection: The substituted benzene ring acts as a chromophore. A UV detector set at a wavelength of maximum absorbance (determined by a UV scan, likely around 220-270 nm) should be used.
-
Validation: The method's specificity must be demonstrated by showing that the degradation products do not co-elute with the parent peak.[3]
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides solutions to specific problems that researchers may encounter during their stability studies.
Problem: I am not observing any significant degradation after applying the initial stress conditions.
-
Underlying Cause: This suggests that this compound is highly stable under the applied conditions or that the conditions were too mild to induce degradation.
-
Troubleshooting & Optimization Strategy: The goal is to systematically increase the harshness of the stress conditions until a target degradation of 5-20% is achieved.[3]
-
Increase Stressor Concentration: For hydrolytic studies, increase the acid or base concentration from 0.1 M to 1.0 M, or even higher if no degradation is observed.[3]
-
Elevate Temperature: Increase the temperature in 10-20 °C increments (e.g., from 60 °C to 80 °C). Temperature significantly accelerates hydrolytic and oxidative reactions.[1]
-
Extend Exposure Duration: If initial time points show no degradation, extend the study duration.
-
Intensify Oxidative Conditions: If 3% H₂O₂ at room temperature is ineffective, consider gently heating the solution (e.g., to 40-50 °C) or extending the exposure time.[2]
-
Refluxing: For highly resistant compounds, refluxing in acid or base for several hours may be necessary.[3]
-
Caption: Troubleshooting workflow for insufficient compound degradation.
Problem: My analytical method (e.g., HPLC-UV) is not showing good separation between the parent compound and its degradants.
-
Underlying Cause: The analytical method lacks specificity and is not "stability-indicating." This can be due to an inappropriate mobile phase, column, or elution mode.
-
Troubleshooting & Optimization Strategy: The objective is to resolve all significant peaks (parent and degradants) to baseline.
-
Implement a Gradient: If using an isocratic method, switch to a gradient elution. Start with a higher aqueous percentage and gradually increase the organic solvent percentage. This will help elute more retained (less polar) compounds.
-
Adjust Mobile Phase pH: The ionization state of the amine group on the parent compound and any acidic/basic degradants can be manipulated by changing the pH. Test a pH range (e.g., pH 3 to pH 7) to see how it affects retention time and peak shape.
-
Change Organic Solvent: If using acetonitrile, try methanol, or a combination of both. These solvents have different selectivities and can alter the elution order.
-
Try a Different Column Chemistry: If a C18 column fails to provide resolution, consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds.
-
Caption: Workflow for optimizing HPLC method to achieve peak separation.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and identifying the resulting products.
Protocol 1: Standard Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a parallel solution with 1 mL of stock and 1 mL of water as a control. Store both at 60 °C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a parallel control. Store both at 60 °C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep a parallel control. Store at room temperature, protected from light.
-
Thermal Degradation: Place a small amount of solid API in a vial and store it in an oven at 80 °C. To analyze, dissolve a known quantity in the stock solution solvent.
-
Sampling and Analysis: At each designated time point (e.g., 24, 72, 120 hours), withdraw an aliquot from each solution. If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by the developed stability-indicating HPLC method.
Protocol 2: Structure Elucidation of Degradants using LC-MS/MS
-
Sample Preparation: Prepare the degraded sample that shows the clearest formation of the unknown degradation product (ideally 10-20% degradation).
-
LC Separation: Inject the sample into an HPLC system coupled to a mass spectrometer (LC-MS). Use the optimized stability-indicating method to separate the degradant from the parent compound and other components.
-
MS1 Analysis (Full Scan): As the degradant peak elutes, acquire a full scan mass spectrum to determine its protonated molecular ion [M+H]⁺. This provides the molecular weight of the degradant.
-
MS2 Analysis (Fragmentation): Perform a second injection. This time, program the mass spectrometer to isolate the molecular ion of the degradant (determined in the previous step) and fragment it. This is known as tandem mass spectrometry (MS/MS).
-
Data Interpretation:
-
Compare the molecular weight of the degradant to the parent compound. For example, an increase of 14 Da could suggest the addition of an oxygen atom and loss of two hydrogen atoms (e.g., amine to aldehyde).
-
Analyze the fragmentation pattern. Compare the fragment ions of the degradant to those of the parent compound to identify which part of the molecule has been modified.
-
Based on the mass shift and fragmentation data, propose a definitive structure for the degradation product.[5]
-
References
Technical Support Center: Storage and Stability of 2-Chloro-4-methylbenzylamine Hydrochloride
Welcome to the Technical Support Center for 2-Chloro-4-methylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the long-term stability and integrity of your stored this compound. Our recommendations are grounded in established principles of chemical stability and data from structurally related compounds.
I. Troubleshooting Guide: Diagnosing and Resolving Storage Issues
This section addresses common issues encountered during the storage of this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing, browning) | Oxidation of the benzylamine moiety, potentially accelerated by light, air (oxygen), or trace metal impurities. | 1. Verify Storage Atmosphere: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). 2. Minimize Light Exposure: Store in an amber vial or in a dark location. 3. Assess Purity: Re-analyze the material using HPLC or LC-MS to identify potential degradation products.[1][2] |
| Clumping or Caking of the Powder | Absorption of moisture from the atmosphere. Benzylamine hydrochlorides are known to be hygroscopic.[3] | 1. Improve Desiccation: Store the compound in a desiccator with a fresh desiccant (e.g., silica gel, Drierite). 2. Seal Container Tightly: Ensure the container cap is securely fastened. For long-term storage, consider using parafilm to seal the cap. 3. Handle in a Dry Environment: When weighing or handling the compound, do so in a glove box or a room with low humidity if possible. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Chemical degradation has occurred, leading to the formation of impurities.[4] | 1. Identify Degradants: Attempt to identify the new peaks using mass spectrometry (MS) to understand the degradation pathway.[2] 2. Review Storage Conditions: Cross-reference your storage conditions with the recommended guidelines in the FAQ section below. 3. Consider Re-purification: If the level of impurity is unacceptable, re-purification by recrystallization may be an option, though this will depend on the nature of the impurity. |
| Inconsistent Experimental Results | Partial degradation of the starting material, leading to lower effective concentration and potential interference from degradation byproducts. | 1. Perform a Forced Degradation Study: Subject a small sample to stress conditions (e.g., heat, acid, base, oxidation, light) to understand its degradation profile and identify potential degradants.[4][5] 2. Re-qualify the Material: Use analytical techniques such as NMR, HPLC, and melting point to confirm the identity and purity of the stored compound before use.[6][7] |
Troubleshooting Workflow
Below is a systematic approach to troubleshooting issues with stored this compound.
Caption: Troubleshooting workflow for stored this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on general guidelines for benzylamine hydrochlorides, the optimal storage conditions are in a cool, dry, and well-ventilated area.[8][9] Specifically:
-
Temperature: Room temperature (+20°C) is generally acceptable.[3][6][8]
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[3]
-
Light: Protect from light by using an amber or opaque container and storing it in a dark place.
-
Moisture: The compound is likely hygroscopic; therefore, it should be stored in a tightly sealed container, preferably within a desiccator to protect from moisture.[3]
Q2: What is the expected shelf-life of this compound?
Q3: What are the likely degradation pathways for this compound?
A3: Given the structure, two primary degradation pathways can be hypothesized: oxidation and hydrolysis.
-
Oxidation: The benzylamine moiety can be susceptible to oxidation, especially in the presence of air and light. This could potentially lead to the formation of the corresponding imine or further oxidation to 2-chloro-4-methylbenzaldehyde.
-
Hydrolysis/Dehalogenation: While less common for aryl chlorides under typical storage conditions, prolonged exposure to moisture and heat, or the presence of certain catalysts, could potentially lead to the hydrolysis of the chloro group to a hydroxyl group.
Below is a diagram illustrating a hypothetical oxidative degradation pathway.
Caption: Hypothetical oxidative degradation of this compound.
Q4: What analytical methods are recommended for assessing the stability of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting the formation of impurities. A stability-indicating method should be developed and validated.[1][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of any degradation products, which aids in their structural elucidation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect structural changes or significant impurities.[7]
-
Karl Fischer Titration: To quantify the water content, which is crucial given the hygroscopic nature of the compound.
III. Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the stored sample at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks and a decrease in the area of the main peak in the sample. Calculate the purity by area percent.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare several solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC or LC-MS to observe the extent of degradation and the formation of degradation products. This will help in developing a stability-indicating analytical method.[4][5]
IV. References
-
Santa Cruz Biotechnology. (n.d.). Benzylamine hydrochloride [Safety Data Sheet]. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025). Benzylamine hydrochloride [Safety Data Sheet]. Retrieved from --INVALID-LINK--
-
AdipoGen Life Sciences. (n.d.). Benzylamine hydrochloride. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). Benzylamine hydrochloride. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (2023). Benzylamine hydrochloride [Safety Data Sheet]. Retrieved from --INVALID-LINK--
-
Chaudhary, S. A., & Khan, M. A. (2018). Analytical techniques for the analysis of phytoconstituents in medicinal plants. Journal of Pharmaceutical and Biomedical Analysis, 147, 86-97.
-
Patel, K. et al. (2012). Stability indicating by LC-MS method. International Journal of Pharmaceutical Sciences Review and Research, 12(2), 143-150.
-
Jain, D. et al. (2020). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 10(2), 74-81.
-
Macias, F. A. et al. (2020). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Omega, 5(31), 19893–19901.
-
Pandey, R. K. et al. (2011). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 77(19), 6848–6855.
-
Rawat, A. & Singh, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. adipogen.com [adipogen.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
scaling up the synthesis of 2-Chloro-4-methylbenzylamine hydrochloride
An Expert Guide to Scaling the Synthesis of 2-Chloro-4-methylbenzylamine Hydrochloride
Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into the synthesis of this compound. Moving beyond a simple list of steps, we will explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for a robust, scalable, and self-validating synthesis.
The most common and versatile method for synthesizing 2-Chloro-4-methylbenzylamine is through the reductive amination of 2-chloro-4-methylbenzaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the target primary amine.[1] The final step is the formation of the hydrochloride salt for improved stability and handling.
An alternative route involves the reduction of 2-chloro-4-methylbenzonitrile, though this often requires stronger reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation under pressure.[2] This guide will focus on the reductive amination pathway due to its operational simplicity and use of milder reagents.
References
Technical Support Center: Navigating the Experimental Use of Substituted Benzylamines
Welcome to the Technical Support Center for the experimental use of substituted benzylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of compounds. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the success of your experiments.
Section 1: Synthesis & Key Reaction Pitfalls
The synthesis of substituted benzylamines, while conceptually straightforward, is often plagued by issues of selectivity and yield. This section addresses the most common synthetic hurdles.
Q1: My N-alkylation of a primary amine with a benzyl halide is producing significant amounts of the di- and tri-benzylated products. How can I favor mono-alkylation?
A1: This is a classic problem known as over-alkylation and is a direct consequence of the reaction mechanism. The mono-benzylated product is often more nucleophilic than the starting primary amine, making it more reactive towards the remaining benzyl halide.[1][2]
Causality: The increasing nucleophilicity of the products drives the reaction towards multiple substitutions. This "runaway train" effect can be difficult to control without a strategic approach.[2]
Troubleshooting Strategies:
-
Stoichiometric Control: The simplest approach is to use a large excess (5-10 fold) of the starting amine relative to the benzyl halide. This statistically favors the reaction of the benzyl halide with the more abundant starting amine. However, this is only practical if the starting amine is inexpensive and easily separable from the product.
-
Reaction Conditions: Lowering the reaction temperature can help reduce the rate of subsequent alkylations. Using less polar solvents can also disfavor the formation of the more polar, multiply-alkylated products.
-
Reductive Amination: A more robust and often preferred method for achieving mono-alkylation is reductive amination. This involves reacting the primary amine with a substituted benzaldehyde to form an imine, which is then reduced in situ. This two-step, one-pot process avoids the issue of increasing nucleophilicity.[1][3]
Q2: I am attempting a reductive amination between a substituted benzaldehyde and an amine, but I'm observing very low conversion and the formation of a benzyl alcohol byproduct. What is going wrong?
A2: Low conversion in reductive amination often points to issues with imine formation or the choice of reducing agent. The formation of benzyl alcohol indicates that your reducing agent is reducing the starting aldehyde before it can form the imine with the amine.[4]
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Standard, reactive borohydride reagents like sodium borohydride (NaBH₄) can readily reduce aldehydes. For reductive aminations, milder and more selective reducing agents are preferred.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is selective for the reduction of the iminium ion over the aldehyde.[5]
-
Sodium cyanoborohydride (NaBH₃CN): Another effective reagent that is more selective for the imine than the aldehyde, especially under mildly acidic conditions. However, it generates toxic cyanide byproducts, requiring careful handling and workup.[5]
-
-
Reaction pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration step. Adding a catalytic amount of acetic acid can significantly improve the rate of imine formation.
-
Pre-formation of the Imine: In challenging cases, you can allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to pre-form the imine before adding the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
To a stirred solution of the substituted benzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Purification Challenges
The basic nature of benzylamines often leads to complications during purification, particularly with silica gel chromatography.
Q3: My substituted benzylamine is streaking badly on the silica gel column, leading to poor separation and low recovery. How can I improve the chromatography?
A3: The streaking of basic amines on silica gel is a common issue caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface. This can lead to irreversible adsorption and poor peak shape.[6]
Troubleshooting Strategies:
-
Addition of a Basic Modifier: To mitigate the acidic nature of the silica gel, a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine, can be added to the eluent (typically 0.1-1%). This "competing base" neutralizes the active sites on the silica, allowing for better elution of the benzylamine.[6][7]
-
Use of Alternative Stationary Phases:
-
Amine-functionalized silica: This is a more effective but also more expensive option. The amine-functionalized surface is basic and provides excellent peak shape for basic compounds.[7]
-
Basic alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic amines.
-
-
Reversed-Phase Chromatography: For more polar benzylamines, reversed-phase chromatography with a mobile phase buffered at a higher pH (to ensure the amine is in its neutral, free-base form) can be an effective purification strategy.[6]
Workflow for Improved Silica Gel Chromatography of Benzylamines:
Caption: Workflow for improved column chromatography of benzylamines.
Q4: My benzylamine is an oil and difficult to purify by chromatography. Is there an alternative purification method?
A4: If your benzylamine is difficult to purify as a free base, converting it to its hydrochloride salt can be an excellent purification strategy. Amine hydrochlorides are often crystalline solids that can be easily purified by recrystallization.[8]
Protocol for Purification via Hydrochloride Salt Formation and Recrystallization:
-
Dissolve the crude benzylamine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring.
-
The benzylamine hydrochloride salt should precipitate out. If an oil forms, try a more dilute solution or a different solvent.
-
Collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/ether, methanol/ether, or isopropanol).
-
To regenerate the free base, dissolve the purified salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.
Section 3: Stability, Storage, and Handling
Q5: I've noticed my purified substituted benzylamine turning yellow/brown over time. What is causing this degradation and how can I prevent it?
A5: Benzylamines, particularly those with electron-donating substituents on the aromatic ring, are susceptible to air oxidation. The benzylic C-H bond is relatively weak and can be oxidized, leading to the formation of colored imine and aldehyde impurities.[9][10] Exposure to light can also accelerate this process.[11]
Prevention and Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen. |
| Temperature | Store in a cool, dark place. Refrigeration is often recommended. | Reduces the rate of oxidation and decomposition. |
| Container | Use amber glass vials or bottles. | Protects the compound from light-induced degradation. |
| Purity | Ensure the compound is free from metal impurities, which can catalyze oxidation. | Trace metals can significantly accelerate degradation. |
Q6: What are the key safety precautions I should take when working with substituted benzylamines?
A6: Substituted benzylamines are often corrosive, skin and eye irritants, and can be harmful if inhaled or ingested.[12][13][14] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are often suitable), safety goggles or a face shield, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, flush immediately with copious amounts of water.[13]
-
Disposal: Dispose of benzylamine waste according to your institution's hazardous waste disposal procedures. Neutralization with a suitable acid may be required.[12]
Section 4: Analytical & Characterization FAQs
Q7: How can I accurately determine the purity of my synthesized substituted benzylamine?
A7: A combination of analytical techniques is often best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
Quantitative NMR (qNMR): A powerful method for determining absolute purity without the need for a reference standard of the analyte.[15][16][17][18][19] An internal standard of known purity is used for quantification.
Decision Tree for Purity Analysis:
Caption: Decision tree for selecting an analytical technique for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. gctlc.org [gctlc.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 9. Tuning the selectivity of benzylamine photo-oxidation with different rhodium modes anchored on BiOIO3 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. scienceopen.com [scienceopen.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. carlroth.com [carlroth.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 18. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 19. rssl.com [rssl.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Chloro-4-methylbenzylamine Hydrochloride and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomerism in Biological Activity
In drug discovery and development, the precise spatial arrangement of functional groups on a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the location of substituents on a core scaffold, often exhibit remarkably different biological activities. This guide focuses on 2-Chloro-4-methylbenzylamine and its isomers, exploring how the relative positions of the chloro and methyl groups on the benzylamine ring influence their interactions with biological targets. Understanding these nuances is crucial for designing potent, selective, and safe therapeutic agents.
While direct, head-to-head comparative studies for every conceivable isomer are not always available in published literature, a thorough analysis of existing data on related substituted benzylamines allows for the elucidation of key structure-activity relationships. This guide will delve into two primary areas of biological evaluation: inhibition of Monoamine Oxidase (MAO) enzymes and in vitro cytotoxicity against cancer cell lines.
Section 1: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1] As such, they are significant targets for the treatment of depression and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2] The selectivity of inhibitors for MAO-A versus MAO-B is a key determinant of their therapeutic application and side-effect profile.[3]
Structure-Activity Relationship (SAR) Insights
Based on studies of various substituted benzylamine and related aromatic amide derivatives, several principles governing MAO inhibition can be inferred. The size and electronic properties of substituents on the aromatic ring, as well as their position, significantly influence both the potency and selectivity of inhibition.
For instance, studies on chalcone analogs have shown that specific substitutions can lead to highly selective MAO-B inhibition, with IC50 values in the nanomolar range.[4] The binding orientation within the active sites of MAO-A and MAO-B differs, and the specific placement of groups like halogens can exploit these differences to achieve selectivity.[5] While specific comparative data for 2-Chloro-4-methylbenzylamine isomers is sparse, it is plausible that the positions of the chloro and methyl groups would modulate the binding affinity and selectivity for MAO-A and MAO-B. For example, the steric hindrance and electronic effects of the ortho-chloro group in 2-Chloro-4-methylbenzylamine could favor a different binding pose compared to a meta- or para-chloro isomer, potentially altering its inhibitory profile.
Hypothetical Comparative Data
To illustrate the potential differences between isomers, the following table presents hypothetical IC50 values based on general SAR trends observed for related inhibitors. It is crucial to note that these are not experimental values for the specific named compounds but are intended to guide experimental design.
| Compound | Predicted MAO-A IC50 (µM) | Predicted MAO-B IC50 (µM) | Predicted Selectivity (B/A) | Rationale |
| 2-Chloro-4-methylbenzylamine HCl | 5.2 | 1.8 | ~2.9 | The ortho-chloro may introduce steric constraints influencing binding. |
| 3-Chloro-4-methylbenzylamine HCl | 8.9 | 0.9 | ~9.9 | Shifting the chloro group may allow for more favorable interactions in the MAO-B active site. |
| 4-Chloro-2-methylbenzylamine HCl | 12.5 | 3.5 | ~3.6 | The position of the methyl group can also impact binding and selectivity. |
Experimental Protocol: In Vitro MAO-Glo™ Assay
To empirically determine the inhibitory activity of 2-Chloro-4-methylbenzylamine hydrochloride and its isomers, a robust and sensitive method such as the MAO-Glo™ Assay is recommended. This homogeneous, luminescence-based assay measures the activity of MAO-A and MAO-B by detecting the production of a luciferin derivative.
Workflow of the MAO-Glo™ Assay
Caption: Workflow for determining MAO inhibition using the MAO-Glo™ Assay.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare solutions of recombinant human MAO-A and MAO-B enzymes, the luminogenic MAO substrate, and serial dilutions of this compound and its isomers.
-
Reaction Setup : In a 96-well plate, combine the MAO enzyme (either MAO-A or MAO-B) with the respective test compound isomer at various concentrations.
-
Initiation : Add the luminogenic MAO substrate to each well to start the reaction. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection : Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a stable glow-type luminescent signal.
-
Measurement : After a 20-minute incubation at room temperature, measure the luminescence using a plate-reading luminometer.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value for each isomer against both MAO-A and MAO-B by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Section 2: Cytotoxicity and Apoptosis Induction in Cancer Cells
Substituted benzylamines and related benzamides have been investigated for their potential as anticancer agents.[6] Their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. The efficacy and mechanism of action can be highly dependent on the substitution pattern of the aromatic ring.
Structure-Activity Relationship (SAR) Insights
While direct comparative cytotoxicity data for 2-Chloro-4-methylbenzylamine and its isomers is limited, studies on related chlorobenzamides and N-substituted benzamides provide valuable insights. The position of the chlorine atom has been shown to be a critical determinant of biological activity in these related compounds.[7] For example, in some series of N-substituted benzamides, derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar or even nanomolar range. The mechanism often involves the induction of apoptosis through the mitochondrial (intrinsic) pathway.[8]
Hypothetical Comparative Cytotoxicity Data
The following table presents a hypothetical comparison of the cytotoxic potential of 2-Chloro-4-methylbenzylamine isomers against a representative cancer cell line, such as HeLa (cervical cancer). These values are for illustrative purposes to guide experimental design.
| Compound | Predicted Cytotoxicity IC50 (µM) on HeLa Cells | Rationale |
| 2-Chloro-4-methylbenzylamine HCl | 15 | The substitution pattern may influence cell permeability and interaction with intracellular targets. |
| 3-Chloro-4-methylbenzylamine HCl | 25 | Changes in electronic distribution and steric profile could alter target engagement. |
| 4-Chloro-2-methylbenzylamine HCl | 18 | The interplay between the positions of the two substituents is likely to be a key factor. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.
Workflow of the MTT Assay
Caption: Experimental workflow for determining cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding : Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of this compound and its isomers for 48 hours. Include a vehicle control.
-
MTT Addition : After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each isomer by plotting the percentage of cell viability against the logarithm of the compound concentration.
Section 3: Investigating the Mechanism of Action: Apoptosis Induction
To understand the causality behind the observed cytotoxicity, it is essential to investigate whether the compounds induce apoptosis. This can be achieved through assays that detect key hallmarks of apoptosis, such as the externalization of phosphatidylserine (PS) and the activation of caspases.
Potential Signaling Pathway for Apoptosis
Based on studies of related benzamide compounds, a plausible mechanism of action involves the induction of the intrinsic (mitochondrial) pathway of apoptosis.[8] This pathway is characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.
Hypothetical Apoptosis Signaling Pathway
Caption: A potential signaling pathway for apoptosis induced by benzylamine isomers.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment : Treat HeLa cells with the IC50 concentration of each 2-Chloro-4-methylbenzylamine isomer (as determined by the MTT assay) for 24 hours.
-
Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
-
Data Analysis : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each isomer.
To further confirm the apoptotic pathway, Western blot analysis can be performed to detect the cleavage of caspases (e.g., caspase-9 and caspase-3) and PARP (Poly (ADP-ribose) polymerase), which are hallmarks of caspase-dependent apoptosis.[9]
Conclusion
The biological activity of this compound and its positional isomers is profoundly influenced by the specific arrangement of the chloro and methyl substituents on the benzylamine core. This guide has outlined a rational approach to comparing these isomers, focusing on their potential as MAO inhibitors and cytotoxic agents. By employing the detailed experimental protocols provided, researchers can generate robust, comparative data to elucidate the structure-activity relationships governing the efficacy and selectivity of this chemical series. The provided workflows and pathway diagrams serve as a conceptual framework to guide experimental design and data interpretation. Such a systematic approach is indispensable for the rational design of novel therapeutic agents with optimized biological profiles.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzylamines: A Comparative Analysis
Substituted benzylamines are a cornerstone of modern medicinal chemistry and materials science. Their presence in a vast array of pharmaceuticals, agrochemicals, and functional polymers underscores the critical need for efficient and selective synthetic methodologies. For researchers and drug development professionals, the choice of synthetic route is a pivotal decision, directly impacting yield, purity, scalability, and the overall feasibility of a project. This guide provides a comparative analysis of four principal methods for the synthesis of substituted benzylamines: Reductive Amination, the Gabriel Synthesis, the Ritter Reaction, and Direct Nucleophilic Substitution. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present a quantitative comparison to inform your synthetic strategy.
Reductive Amination: The Versatile Workhorse
Reductive amination is arguably the most versatile and widely employed method for the synthesis of a broad range of primary, secondary, and tertiary amines, including substituted benzylamines. This one-pot reaction elegantly combines the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[1]
Causality Behind Experimental Choices
The choice of a reducing agent is critical in reductive amination. The ideal reagent should selectively reduce the C=N double bond of the imine intermediate without affecting the C=O bond of the starting aldehyde or ketone. Sodium borohydride (NaBH₄) is a cost-effective and common choice, particularly when the imine formation is rapid.[2] For less reactive carbonyls or when finer control is needed, milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are less likely to reduce the starting aldehyde or ketone.[1][3] The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate imine formation without promoting unwanted side reactions.
Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline
This protocol describes the synthesis of N-phenylbenzylamine, a representative secondary benzylamine.
Materials:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Aniline (10 mmol, 0.93 g)
-
Glycerol (3 mL)
-
Sodium borohydride (NaBH₄) (12 mmol, 0.45 g)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (10 mmol) and aniline (10 mmol) in glycerol (3 mL).[2]
-
Add sodium borohydride (12 mmol) portion-wise to the stirred solution.
-
Heat the reaction mixture to 70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 40 minutes.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to yield N-phenylbenzylamine.
Caption: Workflow for Reductive Amination.
Gabriel Synthesis: The Path to Pristine Primary Amines
The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines, including benzylamines, free from the over-alkylation products that plague other methods.[4] The key to this method is the use of phthalimide as a protected source of ammonia.
Causality Behind Experimental Choices
The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups. This allows for its deprotonation with a moderately strong base, such as potassium carbonate or potassium hydroxide, to form the nucleophilic phthalimide anion.[5] This anion then undergoes an SN2 reaction with a primary alkyl halide, such as benzyl chloride. The subsequent cleavage of the N-alkylphthalimide is a critical step. While acidic or basic hydrolysis is possible, it often requires harsh conditions. A milder and more common approach is hydrazinolysis, using hydrazine (N₂H₄), which proceeds via nucleophilic acyl substitution to release the primary amine and form a stable phthalhydrazide precipitate.[4][6]
Experimental Protocol: Gabriel Synthesis of Benzylamine
This two-step protocol outlines the synthesis of benzylamine from benzyl chloride.
Step 1: Synthesis of N-Benzylphthalimide Materials:
-
Phthalimide (24 g)
-
Anhydrous potassium carbonate (13.8 g)
-
Benzyl chloride (42 g) - Caution: Lachrymator and skin irritant.
-
250-mL round-bottom flask
-
Reflux condenser
Procedure:
-
Thoroughly mix anhydrous potassium carbonate (13.8 g) and phthalimide (24 g) in a 250-mL round-bottom flask.[6]
-
Add benzyl chloride (42 g) to the flask.
-
Heat the mixture at a gentle reflux for 2 hours.[6]
-
Cool the reaction mixture and add water to precipitate the crude N-benzylphthalimide.
-
Collect the solid by vacuum filtration and recrystallize from ethanol to obtain pure N-benzylphthalimide.
Step 2: Hydrazinolysis to Benzylamine Materials:
-
N-Benzylphthalimide (23.7 g)
-
Hydrazine hydrate (85%, 7 mL) - Caution: Highly toxic.
-
Methanol (80 mL)
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
In a 250-mL round-bottom flask, combine N-benzylphthalimide (23.7 g), hydrazine hydrate (7 mL), and methanol (80 mL).[6]
-
Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.[6]
-
Cool the mixture and add concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and form the benzylamine hydrochloride salt.
-
Filter off the phthalhydrazide.
-
Make the filtrate strongly alkaline with a concentrated sodium hydroxide solution.
-
Extract the benzylamine with diethyl ether (3 x 50 mL).
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Distill the residue to obtain pure benzylamine (boiling point 183-186 °C).[6]
Caption: Workflow for the Gabriel Synthesis.
Ritter Reaction: Amines from Alcohols via Amide Intermediates
The Ritter reaction provides a pathway to N-alkyl amides from nitriles and substrates that can form stable carbocations, such as tertiary and benzylic alcohols.[7][8] The resulting amide can then be hydrolyzed to the corresponding primary amine.
Causality Behind Experimental Choices
The reaction is initiated by the protonation of the alcohol by a strong acid (e.g., sulfuric acid), followed by the elimination of water to generate a carbocation.[7] Benzylic alcohols are good substrates because they form resonance-stabilized benzylic carbocations. The carbocation is then attacked by the lone pair of the nitrile nitrogen to form a nitrilium ion intermediate. Subsequent hydration during aqueous work-up yields the N-substituted amide.[9] The choice of a strong acid is crucial for the initial carbocation formation. Modern protocols often employ solid acid catalysts to simplify work-up and improve the environmental profile of the reaction.[9][10]
Experimental Protocol: Ritter Reaction of Benzyl Alcohol
This protocol describes the synthesis of N-benzylacetamide from benzyl alcohol and acetonitrile using a reusable solid acid catalyst.
Materials:
-
Benzyl alcohol (1 mmol, 0.108 g)
-
Acetonitrile (5 mL)
-
Silica-bonded N-propyl sulphamic acid (SBNPSA) (0.1 g)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
25-mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
To a 25-mL round-bottom flask, add benzyl alcohol (1 mmol), acetonitrile (5 mL), and the SBNPSA catalyst (0.1 g).[9]
-
Equip the flask with a magnetic stir bar and a condenser.
-
Heat the reaction mixture to 80 °C with vigorous stirring.[9]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (10 mL) and stir for 5 minutes.
-
Filter the mixture to recover the solid SBNPSA catalyst, which can be washed, dried, and reused.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylacetamide.
-
The N-benzylacetamide can be hydrolyzed to benzylamine using standard acidic or basic hydrolysis conditions.
Caption: Simplified Mechanism of the Ritter Reaction.
Direct Nucleophilic Substitution: A Straightforward but Flawed Approach
The direct alkylation of ammonia or a primary amine with a benzyl halide is, in principle, the most straightforward route to benzylamines. However, this method is severely hampered by a lack of selectivity.
Causality Behind Experimental Choices
The reaction proceeds via a standard SN2 mechanism where the amine acts as a nucleophile, displacing the halide from the benzylic carbon. The primary issue is that the newly formed benzylamine is often more nucleophilic than the starting ammonia, leading to subsequent alkylations to form secondary, tertiary, and even quaternary ammonium salts.[11] To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability of a benzyl halide molecule reacting with ammonia rather than the product amine.[12] Even so, obtaining a pure primary benzylamine by this method is often challenging.
Experimental Protocol: Nucleophilic Substitution of Benzyl Chloride with Ammonia
This protocol aims to maximize the yield of benzylamine by using a large excess of ammonia.
Materials:
-
Benzyl chloride (84.3 g)
-
28% Aqueous ammonia (810 g)
-
49% Aqueous sodium hydroxide
-
Diethyl ether
-
Three-necked flask with reflux condenser, dropping funnel, and agitator
Procedure:
-
In a three-necked flask, place the 28% aqueous ammonia solution (a 20:1 molar ratio of ammonia to benzyl chloride).[12][13]
-
With constant stirring, add benzyl chloride dropwise over a period of two hours. The exothermic reaction will maintain a temperature of 30-34 °C.[12]
-
Continue stirring for an additional two hours to ensure the reaction goes to completion.
-
Add an equimolecular quantity of 49% aqueous sodium hydroxide solution.
-
Separate the resulting oily layer containing the benzylamine from the aqueous layer.
-
The oily layer can be further purified by steam distillation, followed by extraction with diethyl ether and final distillation to yield benzylamine.[13] A total yield of around 60.7% of benzylamine can be expected, with the remainder being primarily dibenzylamine.[13]
Comparative Analysis of Synthesis Methods
The choice of the optimal synthetic route depends on several factors including the desired purity, scale, and the presence of other functional groups in the starting materials.
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 60 - 98% | 0.5 - 4 | 60 - 70 | Wide substrate scope, one-pot procedure, mild conditions.[14] | Requires a suitable reducing agent, potential for over-alkylation with some substrates.[14] |
| Gabriel Synthesis | 60 - 79% | 3 - 5 | Reflux | High purity of primary amine, avoids over-alkylation.[6][14] | Limited to primary amines, harsh hydrolysis conditions can affect sensitive functional groups.[14] |
| Ritter Reaction | 40 - 60% (for the amide) | 0.5 - 2 | 80 - 100 | Utilizes readily available alcohols.[9][15] | Requires strong acids or catalysts, produces an amide that needs subsequent hydrolysis, can generate significant salt waste.[10] |
| Direct Alkylation | 60 - 82% | ~1 | 30 - 100 | Simple, uses inexpensive reagents.[13][14] | Prone to over-alkylation, leading to mixtures of products; requires a large excess of ammonia for primary amine synthesis.[12][14] |
Conclusion
The synthesis of substituted benzylamines can be approached through several effective methods, each with a distinct set of advantages and limitations. Reductive amination stands out for its versatility and is often the method of choice for a wide range of substrates.[14] The Gabriel synthesis remains a highly reliable route for obtaining pure primary amines, a critical consideration in many pharmaceutical applications.[14] The Ritter reaction offers an alternative from benzylic alcohols, though the two-step nature (amide formation followed by hydrolysis) can be a drawback. Direct alkylation , while simple and industrially relevant, is often plagued by poor selectivity.[14] The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the target molecule and the overarching goals of the research or development program.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Ritter Reaction | NROChemistry [nrochemistry.com]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. What happens when Benzylchloride is treated with ammonia followed by the .. [askfilo.com]
- 12. Synthesis of Benzylamine and Derivatives [designer-drug.com]
- 13. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Chloro-4-methylbenzylamine hydrochloride
Introduction: The Imperative of Precise Characterization in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of starting materials and intermediates are cornerstones of a robust and reproducible synthetic pipeline. Substituted benzylamines are a critical class of intermediates, forming the backbone of numerous active pharmaceutical ingredients (APIs). Their structural nuances—the type and position of substituents on the aromatic ring—can profoundly influence downstream reactions and the pharmacological profile of the final compound. Consequently, rigorous spectroscopic characterization is not merely a quality control step; it is an indispensable component of the scientific process.
Molecular Structure Overview and Comparative Framework
The subject of our analysis is 2-Chloro-4-methylbenzylamine hydrochloride. Its identity is defined by a benzylamine core, substituted with a chloro group at position 2 and a methyl group at position 4. The hydrochloride salt form means the primary amine is protonated to an ammonium group (-NH₃⁺).
To build a robust analytical model, we will compare its predicted spectral data against three key structural analogs:
-
Benzylamine hydrochloride: The unsubstituted parent compound.
-
2-Chlorobenzylamine hydrochloride: Lacks the 4-methyl group.
-
4-Methylbenzylamine hydrochloride: Lacks the 2-chloro group.
This selection allows for the systematic evaluation of the individual and combined effects of the chloro and methyl substituents on the spectroscopic fingerprint.
Caption: Molecular structures of the target compound and its analogs.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The chemical shift (δ) of each nucleus provides detailed information about its local electronic environment. For this analysis, we will focus on ¹H (proton) and ¹³C NMR.
Predicted ¹H and ¹³C NMR Data for this compound
The following table summarizes the predicted NMR spectral data. Predictions are derived from foundational principles of substituent effects on aromatic systems, where electron-withdrawing groups like chlorine deshield (shift downfield) nearby nuclei, and electron-donating groups like methyl shield (shift upfield) them.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.5-7.3 | m | 3H | Ar-H |
| Benzylic-CH₂ | ~4.1 | s | 2H | Ar-CH₂ -NH₃⁺ |
| Ammonium-NH₃⁺ | ~8.7 | br s | 3H | CH₂-NH₃ ⁺ |
| Methyl-CH₃ | ~2.4 | s | 3H | Ar-CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Aromatic C-Cl | ~134 | C -Cl |
| Aromatic C-CH₃ | ~142 | C -CH₃ |
| Aromatic C-CH₂ | ~131 | C -CH₂ |
| Aromatic CH | ~132, 130, 128 | Ar-C H |
| Benzylic CH₂ | ~42 | Ar-C H₂-NH₃⁺ |
| Methyl CH₃ | ~21 | Ar-C H₃ |
Comparative NMR Data Analysis
The structural differences between the target and its analogs manifest as distinct and predictable variations in their NMR spectra. The data below is compiled from experimental sources for the analogs.[1][2][3][4][5][6][7][8][9][10]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Assignment | Benzylamine HCl | 2-Chlorobenzylamine HCl (Predicted from free base) | 4-Methylbenzylamine HCl[1][10] | 2-Chloro-4-methylbenzylamine HCl (Predicted) | Causality of Shift |
| Ar-H | ~7.4-7.5 (m, 5H) | ~7.3-7.6 (m, 4H) | ~7.3 (d), ~7.2 (d) (4H) | ~7.5-7.3 (m, 3H) | The number of aromatic protons changes. The Cl- group causes a general downfield shift due to its inductive effect. |
| CH₂-NH₃⁺ | ~4.1 (s, 2H) | ~4.2 (s, 2H) | ~4.1 (s, 2H) | ~4.1 (s, 2H) | The benzylic protons are deshielded by the adjacent ammonium group. The ortho-chloro substituent may cause a slight additional downfield shift. |
| Ar-CH₃ | N/A | N/A | ~2.4 (s, 3H) | ~2.4 (s, 3H) | A typical chemical shift for a methyl group attached to an aromatic ring. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | Benzylamine HCl[2][3][11] | 2-Chlorobenzylamine HCl (Predicted from free base)[4] | 4-Methylbenzylamine HCl[10] | 2-Chloro-4-methylbenzylamine HCl (Predicted) | Causality of Shift |
| Ar-C (Quaternary) | ~134 (C-CH₂) | ~134 (C-Cl), ~132 (C-CH₂) | ~140 (C-CH₃), ~131 (C-CH₂) | ~134 (C-Cl), ~142 (C-CH₃), ~131 (C-CH₂) | The C-Cl carbon signal is characteristic. The C-CH₃ signal is shifted downfield due to the para-substituent effect. |
| Ar-CH | ~129 (multiple) | ~127-130 (multiple) | ~129.6, ~129.2 | ~132, 130, 128 | The specific shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. |
| CH₂-NH₃⁺ | ~42.3 | ~40 | ~42.6 | ~42 | The benzylic carbon is shielded compared to the free amine due to protonation. |
| Ar-CH₃ | N/A | N/A | ~21.2 | ~21 | This signal provides a clear marker for the presence of the methyl group. |
Expert Interpretation: The key to distinguishing this compound via NMR is the unique pattern in the aromatic region of both the ¹H and ¹³C spectra. The ¹H spectrum will show three distinct aromatic proton signals, unlike the more symmetrical or complex patterns of the analogs. In the ¹³C spectrum, the presence of six distinct aromatic carbon signals, including the characteristic downfield shift for the carbon bonded to chlorine (~134 ppm) and the carbon bonded to the methyl group (~142 ppm), provides a definitive fingerprint.[12]
Part 2: Infrared (IR) Spectroscopy Analysis
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. The protonation of the amine to an ammonium salt introduces characteristic vibrations that are crucial for identification.
Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Assignment |
| ~3000-2800 | N-H Stretch | Strong, Broad | -NH₃⁺ group of the hydrochloride salt. |
| ~3100-3000 | C-H Stretch | Medium | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Medium | Aliphatic C-H (from CH₂ and CH₃) |
| ~1600, ~1500 | C=C Stretch | Medium-Strong | Aromatic ring skeletal vibrations. |
| ~1610-1550 | N-H Bend | Medium, Broad | Asymmetric and symmetric bending of -NH₃⁺ |
| ~1100-1000 | C-N Stretch | Medium | |
| ~850-800 | C-H Bend | Strong | Out-of-plane bending for 1,2,4-trisubstituted ring. |
| ~780-740 | C-Cl Stretch | Strong |
Comparative IR Analysis
The primary diagnostic feature in the IR spectrum of the target compound is the combination of the broad -NH₃⁺ stretching bands, characteristic of the hydrochloride salt, with the specific fingerprint region vibrations indicating a 1,2,4-trisubstituted aromatic ring and the C-Cl stretch.
-
vs. Benzylamine HCl: The key difference lies in the fingerprint region. Benzylamine HCl will show patterns characteristic of a monosubstituted ring (typically strong bands around 730-770 cm⁻¹ and 690-710 cm⁻¹), whereas our target will have a pattern indicative of 1,2,4-trisubstitution (~850-800 cm⁻¹).[13]
-
vs. 2-Chlorobenzylamine HCl: Both will show a C-Cl stretch. However, the aromatic C-H out-of-plane bending patterns will differ due to the substitution pattern (ortho-disubstituted vs. 1,2,4-trisubstituted).
-
vs. 4-Methylbenzylamine HCl: The target compound will exhibit a strong C-Cl stretching vibration (~780-740 cm⁻¹) which is absent in the 4-methyl analog.[10] The 4-methyl analog will show a pattern for para-disubstitution (~800-840 cm⁻¹).
Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The analysis is performed on the free base, as the hydrochloride salt is not suitable for typical electron ionization (EI) methods.
Molecular Weight (Free Base): C₈H₁₀ClN = 155.63 g/mol
Predicted Fragmentation Pathway
The most common fragmentation pathway for benzylamines is the facile cleavage of the benzylic C-C bond (alpha-cleavage), which results in a highly stable tropylium-like cation or a substituted derivative.
Caption: Predicted primary fragmentation of 2-Chloro-4-methylbenzylamine.
Comparative MS Analysis
The key to distinguishing the compounds via MS is the mass of the molecular ion and the mass of the major fragment resulting from benzylic cleavage. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak (the ³⁷Cl isotope is about one-third as abundant as the ³⁵Cl isotope).
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound (Free Base) | Molecular Ion (M⁺˙) | Key Fragment (M - CH₂NH₂)⁺ | Distinguishing Feature |
| Benzylamine | 107 | 77 (Phenyl cation) | Lowest molecular weight, no Cl isotope pattern. |
| 2-Chlorobenzylamine | 141 / 143 | 111 / 113 (Chlorophenyl cation) | Presence of Cl isotope pattern.[7] |
| 4-Methylbenzylamine | 121 | 91 (Methylphenyl cation / Tropylium) | Intermediate mass, no Cl isotope pattern.[14] |
| 2-Chloro-4-methylbenzylamine | 155 / 157 | 125 / 127 (Chloro-methylphenyl cation) | Highest molecular weight and a clear Cl isotope pattern. |
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and reproducible data, standardized and well-calibrated protocols must be employed. The following represents a best-practice workflow for the characterization of a research sample like this compound.
Caption: General experimental workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will result in the exchange of the -NH₃⁺ protons with deuterium, causing their signal to disappear, which can be a useful diagnostic experiment.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (~1024 or more) and a longer relaxation delay may be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is the most efficient method. Place a small, representative amount of the powder directly onto the ATR crystal (typically diamond or germanium).
-
Background Collection: Before running the sample, a background spectrum of the empty ATR crystal must be collected. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: For analysis by Electron Ionization (EI), the volatile free base is required. Dissolve a small amount of the hydrochloride salt in a solvent like methanol. Add a drop of a weak base (e.g., ammonium hydroxide) to neutralize the HCl and liberate the free amine. This solution can then be injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Instrument Setup (GC-MS): The GC separates the analyte from the solvent and any impurities. A standard EI source energy of 70 eV is used to induce fragmentation.
-
Acquisition: The mass analyzer (e.g., a quadrupole) scans a relevant mass range (e.g., m/z 30-200) to detect the molecular ion and its fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺˙) and its isotope pattern. Correlate the major fragment peaks with logical bond cleavages in the parent structure.
Conclusion
The structural verification of this compound is unequivocally achievable through a multi-technique spectroscopic approach. While a publicly available, complete dataset is elusive, a robust and reliable characterization can be performed by combining predictive analysis with direct comparison to structural analogs.
The definitive identification rests on the convergence of evidence:
-
NMR: A unique set of three aromatic proton signals and six aromatic carbon signals, with chemical shifts heavily influenced by the ortho-chloro and para-methyl substituents.
-
IR: A broad -NH₃⁺ stretch confirming the hydrochloride salt, combined with a fingerprint region characteristic of 1,2,4-trisubstitution and a C-Cl stretch.
-
MS: A molecular ion peak for the free base at m/z 155, accompanied by a characteristic M+2 isotope peak at m/z 157, and a primary fragment at m/z 125/127.
By employing the rigorous experimental protocols outlined and understanding the causal links between structure and spectral output, researchers can confidently confirm the identity and purity of this important intermediate, ensuring the integrity of their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Benzylamine hydrochloride(3287-99-8) 13C NMR [m.chemicalbook.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. 2-Chlorobenzylamine(89-97-4) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Methylbenzylamine(104-84-7) 13C NMR [m.chemicalbook.com]
- 6. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylbenzylamine(89-93-0) 13C NMR spectrum [chemicalbook.com]
- 9. 2-Chlorobenzylamine(89-97-4) 1H NMR [m.chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. 4-Methylbenzylamine | C8H11N | CID 66035 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Chloro-4-methylbenzylamine Hydrochloride and Its Analogs
This guide provides an in-depth technical comparison of the biological activity of 2-Chloro-4-methylbenzylamine hydrochloride and its structural analogs. The content is designed for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to inform further research and development.
Introduction: The Versatile Benzylamine Scaffold
Benzylamine and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. These compounds have been investigated for their potential as monoamine oxidase (MAO) inhibitors for neurological disorders, as well as for their antimicrobial and cytotoxic properties.[1][2] The biological effects of benzylamine analogs are highly dependent on the nature and position of substituents on the aromatic ring. This guide focuses on this compound and its key analogs—unsubstituted benzylamine, 2-chlorobenzylamine, and 4-methylbenzylamine—to elucidate the impact of chloro and methyl substitutions on their bioactivity.
Comparative Analysis of Biological Activity
The primary biological activities associated with substituted benzylamines are the inhibition of monoamine oxidase (MAO), antifungal effects, and cytotoxicity against cancer cell lines. The following sections provide a comparative analysis of this compound and its analogs in these key areas.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine.[2] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease. The potency of benzylamine analogs as MAO inhibitors is significantly influenced by the substituents on the phenyl ring.
Table 1: Comparative Monoamine Oxidase B (MAO-B) Inhibitory Activity of Benzylamine Analogs
| Compound/Analog Class | R1 (Benzoyl Ring) | R2 (Aniline Ring) | Biological Activity | Potency (IC50 in µM) |
| Benzylamine-sulfonamide derivatives | Varied substitutions | Varied substitutions | MAO-B Inhibition | 0.041 - 0.065 |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives | para-F | H | MAO-A Inhibition | 1.38 |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives | para-Br | H | MAO-A Inhibition | 2.48 |
| Fluorobenzyloxy chalcone derivatives | Varied substitutions | Varied substitutions | MAO-B Inhibition | 0.0053 - 0.023 |
| Heterocyclic derived conjugated dienones | Varied substitutions | Varied substitutions | MAO-B Inhibition | 0.036 - 0.063 |
Note: The data in this table is compiled from multiple sources and should be interpreted with consideration for the different experimental conditions.[2][3][4][5]
The data suggests that benzylamine derivatives can be potent MAO inhibitors, with some exhibiting high selectivity for MAO-B.[2][4][5] The presence of a halogen, such as fluorine or bromine, at the para-position appears to favor MAO-A inhibition in the context of N-benzyl-dihydroisoquinoline-carboxamides.[3] For 2-Chloro-4-methylbenzylamine, the combination of an electron-withdrawing chloro group and an electron-donating methyl group likely results in a complex electronic effect that would require specific testing to determine its precise MAO inhibitory profile.
Antifungal Activity
Benzylamine derivatives have also been explored for their antifungal properties.[1] The mechanism of action is often related to the disruption of fungal cell membranes or the inhibition of key enzymes. The lipophilicity and electronic properties conferred by substituents on the benzyl ring are critical for antifungal efficacy.
Table 2: Comparative Antifungal Activity of Benzylamine Analogs
| Compound/Analog Class | Test Organism | Potency (MIC in µg/mL) |
| Benzylamine-type antimycotics | Candida glabrata, Yarrowia lipolytica, Aspergillus niger, H. burtonii | Significant activity, comparable to terbinafine or clotrimazole |
| Benzyl bromides | Candida albicans | 250 |
| Benzyl bromides | Candida krusei | 500 |
Note: The data in this table is compiled from multiple sources and should be interpreted with consideration for the different experimental conditions.[1][6]
Studies on benzylamine-type antimycotics have shown that substitutions on the benzylamine moiety are crucial for their activity.[1] Halogenated benzyl bromides have demonstrated activity against pathogenic fungi, with minimum inhibitory concentration (MIC) values in the hundreds of µg/mL range.[6] The presence of the chloro group in this compound is expected to enhance its lipophilicity, potentially leading to improved antifungal activity compared to the unsubstituted analog. The methyl group may further modulate this effect.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of benzylamine derivatives against various cancer cell lines is an emerging area of research. The mechanism of action can involve the induction of apoptosis, cell cycle arrest, or other pathways leading to cell death.
Table 3: Comparative Cytotoxicity of Benzamide and Related Analogs
| Compound/Analog Class | Cell Line | Potency (IC50 in µM) |
| 4-Methylbenzamide Derivatives | K562 (leukemia) | 2.27 - 2.53 |
| 4-Methylbenzamide Derivatives | HL-60 (leukemia) | 1.42 - 1.52 |
| 4-Methylbenzamide Derivatives | OKP-GS (renal carcinoma) | 4.56 |
| Chloroquine Analogues | HeLa (cervical cancer) | 8.9 |
| Phenylacetamide Derivatives | MDA-MB-468 (breast cancer) | 1.5 - 87 |
| Phenylacetamide Derivatives | PC-12 (pheochromocytoma) | 1.83 - 77 |
| Phenylacetamide Derivatives | MCF-7 (breast cancer) | 1.5 - 9 |
Note: The data in this table is compiled from multiple sources and should be interpreted with consideration for the different experimental conditions and the structural differences from simple benzylamines.[7][8][9]
While direct cytotoxicity data for this compound is limited, studies on related benzamide and chloro-containing compounds suggest that this class of molecules can exhibit potent anticancer activity.[7][8] The chloro and methyl substituents on the phenyl ring of this compound could contribute to its cytotoxic profile by influencing its interaction with biological targets.
Experimental Protocols
To ensure scientific integrity and enable replication of findings, detailed experimental protocols for the key biological assays are provided below.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of test compounds against MAO-A and MAO-B.[10]
Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate for MAO-A: Kynuramine
-
Substrate for MAO-B: Benzylamine
-
Phosphate buffer (100 mM potassium phosphate, pH 7.4)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
In a 96-well plate, add MAO-A or MAO-B enzyme to each well containing the assay buffer.
-
Add the test compounds or reference inhibitors at various concentrations to the wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a quenching solution.
-
Measure the amount of product formed. For the kynuramine assay, the fluorescence of the product, 4-hydroxyquinoline, is measured.
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.[11][12][13]
Materials and Reagents:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Culture medium (e.g., RPMI-1640)
-
Test compound and reference antifungal (e.g., fluconazole)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the 96-well plate containing the culture medium.
-
Prepare a standardized fungal inoculum.
-
Add the fungal inoculum to each well.
-
Include a positive control (fungi without compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well. This can be assessed visually or by measuring the optical density using a spectrophotometer.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[14][15]
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) and supplements
-
Test compound and reference drug (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzylamine analogs is intricately linked to their chemical structure. The following diagram illustrates the key structural features and how modifications can influence their effects.
Conclusion
This comparative guide highlights the potential of this compound and its analogs as biologically active molecules. The presence of both a chloro and a methyl group on the benzylamine scaffold suggests a complex interplay of electronic and steric effects that likely influences its activity as a monoamine oxidase inhibitor, an antifungal agent, and a cytotoxic compound. While direct comparative data is limited, the analysis of related structures provides a strong rationale for further investigation of this compound. The detailed experimental protocols provided herein offer a framework for the systematic evaluation of this compound and its analogs, which will be crucial for elucidating their full therapeutic potential.
References
- 1. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reviberoammicol.com [reviberoammicol.com]
- 12. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 14. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 15. jmatonline.com [jmatonline.com]
characterization of novel compounds derived from 2-Chloro-4-methylbenzylamine hydrochloride
A Comparative Guide to the Characterization of Novel Benzylamine Derivatives
Introduction
The benzylamine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including applications as anticancer, antimicrobial, and antifungal agents.[1][2][3][4][5] This guide offers a comprehensive framework for the characterization and comparative analysis of novel compounds derived from the benzylamine core. While direct derivatives of 2-Chloro-4-methylbenzylamine hydrochloride are not the explicit focus due to limited publicly available data, the methodologies, protocols, and comparative logic detailed herein are universally applicable for the rigorous evaluation of any new series of benzylamine-based compounds. Our objective is to equip researchers, scientists, and drug development professionals with the tools to objectively assess the performance of their novel derivatives against established alternatives, supported by robust experimental data.
General Synthesis of Benzylamine Derivatives: Reductive Amination
A prevalent and versatile method for synthesizing benzylamine derivatives is reductive amination. This two-step, one-pot reaction typically involves the formation of a Schiff base intermediate from an aldehyde or ketone and a primary or secondary amine, followed by its reduction to the corresponding amine.
Experimental Protocol: General Reductive Amination
-
Schiff Base Formation: Dissolve the selected benzaldehyde derivative (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent such as methanol or dichloroethane.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine intermediate.
-
Reduction: Once the imine formation is complete or has reached equilibrium, introduce a reducing agent. Sodium borohydride (NaBH₄) is a common choice and is added portion-wise at 0 °C.
-
Quenching and Extraction: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the final benzylamine derivative.[4]
References
- 1. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
A Comparative Guide to 2-Chloro-4-methylbenzylamine Hydrochloride for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Substituted Benzylamines
Benzylamines are a class of organic compounds characterized by a benzyl group attached to an amine. They serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The introduction of substituents, such as halogens and alkyl groups, onto the benzene ring can significantly modulate the compound's chemical properties and biological activity.[2][3] 2-Chloro-4-methylbenzylamine hydrochloride, with its chloro and methyl substitutions, presents a unique electronic and steric profile that warrants investigation for a range of applications.
This guide will provide a detailed, theoretical framework for researchers interested in synthesizing and evaluating this compound. We will delve into a proposed synthetic route, predict its spectral characteristics, and compare its potential performance with other relevant benzylamine derivatives based on existing literature.
Synthesis and Characterization: A Proposed Pathway
While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient method is through the reductive amination of 2-chloro-4-methylbenzaldehyde. This common and versatile reaction converts a carbonyl group to an amine via an intermediate imine.[4]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process: the formation of 2-Chloro-4-methylbenzylamine from its corresponding aldehyde, followed by conversion to its hydrochloride salt.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Prospective)
Step 1: Reductive Amination to form 2-Chloro-4-methylbenzylamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add a source of ammonia. An aqueous solution of ammonia or ammonium chloride can be used.
-
Imine Formation: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once the imine formation is substantial, cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH4), in small portions.[5][6][7] The use of NaBH4 is advantageous due to its selectivity for the imine over the aldehyde, although it should be added after imine formation is well underway.[6]
-
Work-up: After the reduction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 2-Chloro-4-methylbenzylamine in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Predicted Characterization Data
Based on the spectroscopic data of similar benzylamine derivatives, the following characteristics for 2-Chloro-4-methylbenzylamine can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic protons (CH2), the amine protons (NH2), and the methyl protons (CH3). The hydrogens on the carbon directly bonded to the nitrogen typically appear in the 2.3-3.0 ppm range.[8] The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. Carbons directly attached to the nitrogen atom typically resonate in the 10-65 ppm region.[8]
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for a primary amine in the 3300-3500 cm⁻¹ region.[8] There will also be C-H stretching and aromatic C=C bending frequencies.
Comparative Analysis with Alternative Benzylamine Derivatives
The performance of this compound in any application will be dictated by its unique combination of steric and electronic properties. A comparative analysis with other substituted benzylamines can offer insights into its potential advantages.
Structural Alternatives and Their Known Activities
| Compound | Key Structural Features | Known or Potential Applications/Activities | Reference(s) |
| 2-Chloro-4-methylbenzylamine | Chloro group at position 2, Methyl group at position 4 | Hypothesized: Antimicrobial, Enzyme Inhibition, Herbicidal | N/A (This Guide) |
| 4-Chlorobenzylamine | Chloro group at position 4 | Building block for pharmaceuticals | [9] |
| 2-Chlorobenzylamine | Chloro group at position 2 | Chemical synthesis intermediate | [2] |
| 4-Methylbenzylamine | Methyl group at position 4 | Synthesis of biologically active compounds | [10] |
| Halogenated Benzylamines | Presence of a halogen substituent | Enhanced antimicrobial and antimycotic activity.[2][3][11] | [2][3][11] |
| Benzylamine-sulfonamides | Sulfonamide moiety | Selective MAO-B inhibitors.[1][12] | [1][12] |
| N-Benzyl-isoxazole-carboxamides | Isoxazole-carboxamide moiety | Herbicidal activity.[13][14] | [13][14] |
Discussion of Structure-Activity Relationships
-
Influence of Halogenation: The presence of a chlorine atom, an electron-withdrawing group, can significantly impact the pKa of the amine and the lipophilicity of the molecule. Halogenation has been shown to enhance the antimicrobial activity of various compounds.[2][3][15] The position of the halogen is also critical; for instance, the antimicrobial activity of some compounds is highly dependent on a bromo or iodo substitution in the 4-benzylamine group.[16]
-
Role of the Methyl Group: The methyl group at the 4-position is an electron-donating group, which can influence the electron density of the aromatic ring and the basicity of the amine. Its steric bulk can also play a role in the binding of the molecule to biological targets.
-
Combined Effects: The interplay between the ortho-chloro and para-methyl substituents in 2-Chloro-4-methylbenzylamine creates a distinct electronic and steric environment. This could lead to unique selectivity and potency in biological systems compared to monosubstituted analogs.
Potential Applications and Supporting Experimental Data from Analogous Compounds
Based on the known activities of structurally similar compounds, we can hypothesize several potential applications for this compound.
As an Antimicrobial Agent
Rationale: Halogenated compounds are well-represented among antimicrobial agents.[2][15] Studies on other halogenated benzylamines have demonstrated their potential as antimycotic agents.[11]
Supporting Data (from analogs): A study on novel benzylamines synthesized by reductive amination showed that halogen-substituted derivatives possessed antimycotic activity against Yarrowia lipolytica and human pathogenic Candida species.[11] Another study found that the MIC value of certain pyrrolopyrimidines was highly dependent on a bromo or iodo substitution in the 4-benzylamine group.[16]
Proposed Experiment: The antimicrobial activity of this compound could be evaluated against a panel of pathogenic bacteria and fungi using standard microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
As an Enzyme Inhibitor
Rationale: Benzylamine derivatives have been extensively studied as inhibitors of various enzymes, including monoamine oxidases (MAOs).[1][12] The substituted benzylamine scaffold can be tailored to achieve high potency and selectivity.
Supporting Data (from analogs): A series of benzylamine-sulfonamide derivatives were synthesized and found to be potent and selective inhibitors of human monoamine oxidase B (hMAO-B), with some compounds exhibiting IC50 values in the nanomolar range.[1][12] Other substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3.[10]
Proposed Experiment: The inhibitory activity of this compound could be tested against a panel of relevant enzymes using in vitro enzymatic assays.
In Agrochemical Research
Rationale: Benzylamine derivatives have been utilized in the development of herbicides.[13][17][18][19] The specific substitution pattern of 2-Chloro-4-methylbenzylamine could confer herbicidal properties.
Supporting Data (from analogs): A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, synthesized from substituted benzylamines, displayed significant herbicidal activity against various weeds.[13][14] Another study on 2-methoxybenzamides revealed that the introduction of small substituents on the benzylamine moiety was beneficial for herbicidal activity.[17]
Proposed Experiment: The herbicidal efficacy of this compound could be assessed in greenhouse trials against a range of common weeds.
Conclusion
While direct peer-reviewed research on this compound is currently limited, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and drawing comparisons with structurally related compounds, researchers can confidently embark on the investigation of this promising molecule. The unique combination of chloro and methyl substituents suggests that this compound holds potential as a valuable building block in the development of new antimicrobial agents, enzyme inhibitors, and agrochemicals. Further experimental validation is warranted to fully elucidate its performance characteristics.
References
- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciprofiles.com [sciprofiles.com]
- 17. Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. | Semantic Scholar [semanticscholar.org]
- 18. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to Reference Standards for the Analysis of 2-Chloro-4-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the characterization of 2-Chloro-4-methylbenzylamine hydrochloride, a key chemical intermediate. By examining the principles and practical applications of various analytical techniques, this document serves as a crucial resource for researchers and professionals striving for accuracy and reliability in their analytical workflows.
The Critical Role of Reference Standards
An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of this compound analysis, a reference standard is indispensable for:
-
Identity Confirmation: Verifying the chemical structure of the synthesized compound.
-
Purity Assessment: Quantifying the main compound and identifying any impurities.
-
Assay Validation: Establishing the accuracy and precision of analytical methods.
-
Stability Studies: Monitoring the degradation of the compound over time under various conditions.
While a dedicated, commercially available Certified Reference Material (CRM) for this compound may be limited, a well-characterized in-house or working reference standard is essential. The characterization of such a standard should be thorough, employing a battery of analytical techniques to establish its identity, purity, and potency.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the expected concentration of the analyte, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed techniques for the analysis of compounds like this compound.[1][2][3][4]
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[3] | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.[2] |
| Derivatization | Often not required for benzylamines, allowing for direct analysis. | Frequently necessary to increase volatility and improve chromatographic peak shape.[5] |
| Instrumentation | HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, DAD, MS). | GC system coupled with a mass spectrometer. |
| Sensitivity | Detector-dependent; high sensitivity can be achieved with MS detectors.[4] | Generally offers very high sensitivity, especially with selected ion monitoring (SIM).[2] |
| Resolution | Excellent resolution can be achieved with a wide variety of stationary phases. | High-efficiency capillary columns provide excellent separation of volatile compounds.[6] |
| Analysis Time | Can range from a few minutes to over an hour, depending on the complexity of the separation. | Typically offers faster analysis times for volatile compounds.[4] |
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally sensitive.[3] For this compound, a reversed-phase HPLC method is generally the most suitable approach.
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of a this compound sample and to quantify any related impurities.
Methodology:
-
Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the same diluent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile and/or methanol).[7][8]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection: UV at a suitable wavelength (e.g., 218 nm).[7][8]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound and any impurities in the sample by comparing their peak areas to the calibration curve.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively non-polar benzylamine derivative, allowing for good separation from more polar impurities.
-
Buffered Mobile Phase: The use of a buffer helps to control the pH of the mobile phase, which is crucial for achieving reproducible retention times for ionizable compounds like amines. A slightly basic pH can improve peak shape by suppressing the protonation of the amine group.[7]
-
UV Detection: The aromatic ring in 2-Chloro-4-methylbenzylamine provides strong UV absorbance, making UV detection a simple and sensitive method for quantification.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC analysis of 2-Chloro-4-methylbenzylamine HCl.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[2] It is particularly well-suited for the analysis of volatile and thermally stable compounds. For a polar compound like this compound, derivatization is often necessary to increase its volatility and prevent unwanted interactions with the GC column.[5]
Experimental Protocol: GC-MS Analysis with Derivatization
Objective: To identify and quantify this compound and its volatile impurities.
Methodology:
-
Standard and Sample Preparation: Prepare solutions of the reference standard and sample in a suitable organic solvent (e.g., dichloromethane).
-
Derivatization: To a known volume of the standard or sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS). Heat the mixture to ensure complete derivatization of the amine group.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent).[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to elute all components.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A mass range appropriate for the expected parent ion and fragment ions of the derivatized analyte.
-
-
Analysis and Quantification: Inject the derivatized standards and samples into the GC-MS system. Identify the compounds based on their retention times and mass spectra. Quantify using a calibration curve constructed from the derivatized standards.
Causality Behind Experimental Choices:
-
Derivatization: The primary amine group in 2-Chloro-4-methylbenzylamine is polar and can lead to poor peak shape (tailing) in GC. Derivatization with a silylating agent like BSTFA replaces the active hydrogen on the nitrogen with a non-polar trimethylsilyl group, increasing volatility and improving chromatographic performance.
-
DB-5ms Column: This type of column has a low-polarity stationary phase that provides good separation for a wide range of organic compounds, including the derivatized benzylamine. The "ms" designation indicates low bleed, which is crucial for sensitive mass spectrometric detection.[6]
-
Mass Spectrometric Detection: MS detection provides a high degree of specificity, allowing for the confident identification of the target compound and its impurities based on their unique fragmentation patterns.
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS analysis of 2-Chloro-4-methylbenzylamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural identification of organic molecules. For a reference standard of this compound, ¹H and ¹³C NMR are essential for confirming the molecular structure and identifying any isomeric or structurally related impurities. While not a primary quantitative technique for routine analysis, Quantitative NMR (qNMR) can be used for highly accurate purity assessments of the reference standard itself.
The expected ¹H NMR spectrum of 2-Chloro-4-methylbenzylamine would show distinct signals for the aromatic protons, the benzylic CH₂ group, the methyl group, and the amine protons. The splitting patterns and chemical shifts of these signals provide a unique fingerprint of the molecule.[9][10][11][12] Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule.
Method Validation: Ensuring Trustworthy Results
Regardless of the analytical technique chosen, a thorough method validation is required to ensure the reliability and accuracy of the results.[13][14][15][16] The validation process should be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16]
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[15]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a specific and effective analytical method. Impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation of the final product.[17][18] Potential impurities could include:
-
Isomeric impurities: Such as 3-Chloro-4-methylbenzylamine or other positional isomers.
-
Starting materials: Unreacted precursors from the synthesis.
-
Over- or under-chlorinated species.
-
Oxidation products: Such as the corresponding benzaldehyde or benzoic acid.[19][20]
The analytical method chosen must be capable of separating and quantifying these potential impurities to ensure the quality of the this compound.
Conclusion
The selection of an appropriate analytical method and the use of a well-characterized reference standard are fundamental to the reliable analysis of this compound. HPLC offers a versatile and direct method for quantification, while GC-MS provides high sensitivity and specificity, particularly for volatile impurities, often requiring derivatization. NMR spectroscopy remains the definitive tool for structural confirmation of the reference standard. A comprehensive understanding of the principles, advantages, and limitations of each technique, coupled with rigorous method validation, will ensure the generation of accurate and defensible analytical data, which is the bedrock of quality in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. amptechfl.com [amptechfl.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]
- 11. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. particle.dk [particle.dk]
- 14. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 15. wjarr.com [wjarr.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Impurity Reference Standards - Enamine [enamine.net]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 20. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: A Case Study of 2-Chloro-4-methylbenzylamine hydrochloride
Introduction: The Imperative of Specificity in Immunoassays
As a substituted benzylamine, 2-Chloro-4-methylbenzylamine hydrochloride shares structural motifs with a class of compounds frequently targeted in immunoassays, such as amphetamines and other phenethylamines.[2][4] This structural similarity makes it a prime candidate for potential cross-reactivity in assays designed to detect these related molecules. This guide will walk researchers and drug development professionals through the principles, experimental design, and data interpretation necessary to rigorously evaluate such potential interferences, ensuring the accuracy and reliability of their immunoassay data.
The Challenge of Small Molecule Immunoassays and the Role of Haptens
Small molecules like this compound are generally not immunogenic on their own; they are too small to elicit an immune response. To produce antibodies against them, they must be covalently linked to a larger carrier protein (like Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH).[5][6][7] This small molecule-protein conjugate, where the small molecule is termed a "hapten," can then be used to immunize an animal and generate specific antibodies.[6][8][]
Experimental Framework: A Case Study with an Amphetamine Immunoassay
Given the structural backbone of 2-Chloro-4-methylbenzylamine, a logical and highly relevant scenario to assess its cross-reactivity is within a competitive immunoassay designed for the detection of amphetamines. Immunoassays for amphetamine are widely used and are known to have varying degrees of cross-reactivity with other structurally related sympathomimetic amines.[11][12]
Principle of the Competitive ELISA for Cross-Reactivity Assessment
The most common and effective format for quantifying small molecules and assessing cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15] The principle is based on the competition between the test compound (the potential cross-reactant) and a fixed amount of a labeled antigen (e.g., an enzyme-conjugated amphetamine) for a limited number of antibody binding sites. The antibody is typically immobilized on the surface of a microplate well. The resulting signal is inversely proportional to the concentration of the test compound in the sample.
The workflow of this competitive interaction is illustrated below:
Figure 1: Principle of Competitive ELISA for Cross-Reactivity.
Selection of Potential Cross-Reactants
To build a comprehensive cross-reactivity profile, it is essential to test a panel of compounds that are structurally analogous to this compound. This allows for an understanding of which structural moieties contribute most to antibody binding.
Core Compound:
-
This compound
Structural Analogs for Testing:
-
Benzylamine: The parent compound, to assess the contribution of the benzylamine core.
-
4-Methylbenzylamine: To evaluate the effect of the methyl group alone.[16]
-
2-Chlorobenzylamine: To evaluate the effect of the chloro group alone.
-
Amphetamine: The primary target analyte of the hypothetical assay.
-
Methamphetamine: A closely related and common amphetamine-class compound.
-
Phentermine: A structural isomer of methamphetamine known to cross-react with some amphetamine immunoassays.[11]
-
2-Chloro-N-methylbenzylamine: To assess the impact of N-methylation in a similar chlorinated structure.[17]
This panel allows for a systematic evaluation of how substitutions on the phenyl ring and modifications to the amine group affect binding to the anti-amphetamine antibody.
Detailed Experimental Protocol: Competitive ELISA
This protocol is a generalized guideline and should be optimized for the specific antibodies and reagents being used.[13]
Materials:
-
High-bind 96-well microplates
-
Anti-Amphetamine antibody (capture antibody)
-
Amphetamine conjugated to Horseradish Peroxidase (Amphetamine-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-3% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Amphetamine standard (for reference curve)
-
Test compounds (2-Chloro-4-methylbenzylamine HCl and the selected panel)
-
Microplate reader capable of measuring absorbance at 450 nm
Workflow Diagram:
Figure 2: General Workflow for the Competitive ELISA Protocol.
Step-by-Step Procedure:
-
Antibody Coating:
-
Washing:
-
Discard the coating solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.[18]
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.[19]
-
-
Washing:
-
Discard the blocking solution and wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the amphetamine standard and each test compound in Assay Buffer. A typical range might be from 0.1 ng/mL to 10,000 ng/mL.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells. Add 50 µL of Assay Buffer to the maximum signal (B₀) wells.
-
Immediately add 50 µL of a pre-optimized concentration of Amphetamine-HRP conjugate to all wells.
-
Cover the plate and incubate for 1-2 hours at room temperature.[13]
-
-
Washing:
-
Discard the solution and wash the plate 5 times with Wash Buffer to remove all unbound reagents.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.[13]
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[20]
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Analysis and Interpretation
Adherence to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) on assay validation is crucial for ensuring the reliability of results.[1][21][22][23][24] The analysis involves determining the concentration of each compound that inhibits 50% of the maximum signal (IC50) and then calculating the percent cross-reactivity relative to the primary analyte.
1. Calculating IC50:
-
For each compound, plot the absorbance at 450 nm against the logarithm of the compound's concentration.
-
Use a four-parameter logistic (4-PL) curve fit to generate a dose-response curve.
-
The IC50 is the concentration of the compound that corresponds to 50% of the maximum binding (B₀).[25][26]
2. Calculating Percent Cross-Reactivity: The percent cross-reactivity (%CR) is calculated using the following formula:[25]
%CR = (IC50 of Amphetamine / IC50 of Test Compound) x 100
A higher %CR value indicates a greater potential for the test compound to interfere with the immunoassay.
Hypothetical Data Presentation
The results of the cross-reactivity analysis should be summarized in a clear, tabular format.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Amphetamine | 25 | 100% |
| 2-Chloro-4-methylbenzylamine HCl | 500 | 5.0% |
| Benzylamine | >10,000 | <0.25% |
| 4-Methylbenzylamine | 2,500 | 1.0% |
| 2-Chlorobenzylamine | 1,000 | 2.5% |
| Methamphetamine | 30 | 83.3% |
| Phentermine | 400 | 6.25% |
| 2-Chloro-N-methylbenzylamine | 800 | 3.1% |
Interpretation of Hypothetical Results:
-
In this example, this compound shows a 5.0% cross-reactivity. This means it is 20 times less reactive than amphetamine.
-
The presence of both the chloro and methyl groups on the benzylamine structure appears to increase cross-reactivity compared to the parent compound or singly substituted analogs.
-
While 5.0% may seem low, its significance depends on the context. If the concentration of this compound in a sample is expected to be very high relative to the amphetamine concentration, even this level of cross-reactivity could lead to a false-positive result.[3]
Conclusion and Best Practices
This guide outlines a systematic approach to evaluating the cross-reactivity of this compound in a relevant immunoassay system. The core principles and protocols described here are broadly applicable to any small molecule.
Key Takeaways for Researchers:
-
Never Assume Specificity: All immunoassays, particularly those for small molecules, are susceptible to cross-reactivity from structurally related compounds.[2][27]
-
Systematic Evaluation is Crucial: Testing a panel of rationally selected structural analogs provides a comprehensive understanding of an antibody's binding profile.
-
Context Matters: The acceptable level of cross-reactivity is dependent on the assay's intended use and the potential concentrations of interfering substances in the test samples.
-
Validation is Non-Negotiable: Adhering to established validation guidelines from regulatory bodies ensures the development of robust and reliable immunoassays.[22][24]
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1167976A2 - Immunoassay for the detection of amphetamines and derivatives thereof - Google Patents [patents.google.com]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aptamergroup.com [aptamergroup.com]
- 7. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 8. researchgate.net [researchgate.net]
- 10. apjai-journal.org [apjai-journal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-Methylbenzylamine hydrochloride | C8H12ClN | CID 12293100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation | RAPS [raps.org]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-methylbenzylamine Hydrochloride
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Chloro-4-methylbenzylamine hydrochloride. As a halogenated organic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. The protocols outlined herein are grounded in established safety standards and regulatory requirements, designed to provide researchers, scientists, and drug development professionals with a reliable and comprehensive resource.
Hazard Identification and Safety Profile
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is classified as hazardous, and its hydrochloride salt form presents specific handling challenges. The primary hazards include corrosivity, toxicity, and potential for environmental harm if improperly discarded.
Based on data from analogous chemical structures and safety data sheets (SDS), the following profile has been compiled. Users must always consult the specific SDS for the product in their possession.
| Hazard Category | Classification & Statement | Implication for Handling & Disposal |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1] | Avoid ingestion and direct skin contact. All waste, including contaminated PPE, must be treated as hazardous. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | Mandates the use of robust personal protective equipment (PPE). Waste containers must be chemically resistant to prevent degradation. |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] | Requires stringent eye and face protection. Emergency eyewash stations are essential. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[1] | Prohibits any disposal into sewer systems or general waste streams.[3][4] |
| Chemical Classification | Halogenated Organic Compound. | Requires segregation into a dedicated halogenated organic waste stream for proper disposal, typically via high-temperature incineration.[4][5][6] |
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure the following safety measures are in place. The causality is clear: preventing exposure is the most effective safety protocol.
-
Engineering Controls : Always handle the compound within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required:
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[7]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[7]
-
Skin and Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes to prevent skin contact.
-
-
Emergency Equipment : Ensure unobstructed access to a safety shower and eyewash station. A spill kit containing an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent) must be readily available.
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with correct classification and segregation at the point of generation.[8] This is not merely a logistical step but a critical safety and compliance measure to prevent dangerous chemical reactions and ensure the waste is routed to the correct disposal facility.
Protocol for Waste Segregation:
-
Designate as Hazardous Waste : All this compound waste, including empty containers with residue, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.
-
Segregate as Halogenated Organic Waste : This compound contains a carbon-halogen bond. Therefore, it must be collected in a waste container specifically designated for halogenated organic waste .[4][5]
-
Causality : Halogenated and non-halogenated waste streams are disposed of differently. Mixing them increases disposal costs and can violate regulatory requirements.[4] Halogenated compounds can produce harmful byproducts like hydrochloric acid during incineration if not processed in a specialized facility.
-
-
Avoid Incompatibilities : Ensure the halogenated waste container does not contain incompatible materials. This compound should not be mixed with:
Step-by-Step Disposal Procedures
The following protocols provide clear, actionable steps for managing different forms of this compound waste.
Disposal of Empty Containers
Even "empty" containers retain chemical residues and must be managed as hazardous waste.
-
Initial Rinse : The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[10]
-
Procedure :
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the first rinseate and place it into the designated halogenated organic liquid waste container.
-
Subsequent rinseates may be collected similarly, depending on institutional policy.
-
Once thoroughly rinsed and air-dried, deface the original label and manage the container according to your institution's guidelines for clean glassware or plastic disposal. NOTE: For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]
-
Disposal of Bulk/Unused Product and Contaminated Materials
Unused or expired product, as well as materials contaminated during handling, must be disposed of directly.
-
Solid Waste :
-
Carefully transfer any solid this compound into a designated, compatible, and clearly labeled halogenated organic solid waste container.
-
This includes grossly contaminated PPE (gloves, weighing papers, etc.).
-
-
Liquid Waste/Solutions :
-
Transfer solutions containing the compound into a designated, compatible, and clearly labeled halogenated organic liquid waste container.
-
Use a funnel to prevent spills.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.[11]
-
On-Site Spill Management Protocol
In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.
-
Don PPE : Before re-entering the area, don the full PPE detailed in Section 2.
-
Contain the Spill : For liquid spills, create a dike around the spill using an inert absorbent material from your spill kit.
-
Absorb and Collect :
-
Cover and absorb the spill with an inert, non-combustible material like sand, silica gel, or vermiculite.[3]
-
Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials and rinseate as hazardous waste.
-
Label and Dispose : Seal the container, label it clearly as "Hazardous Waste - Spill Debris containing this compound," and manage it for disposal.
Waste Containerization, Labeling, and Storage
Adherence to regulatory standards for containerization and labeling is mandatory for compliance and safety.
-
Container Selection : Use containers that are chemically compatible with the waste and in good condition, with a secure, leak-proof screw cap.[8][12]
-
Labeling : All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[4][5] The label must include:
-
Storage :
-
Store waste containers in a designated, secure "Satellite Accumulation Area" (SAA) at or near the point of generation.[12][13]
-
Keep containers closed at all times except when adding waste.[4][5]
-
Use secondary containment (e.g., a chemical-resistant tray) for all liquid waste containers.[8]
-
Arrange for timely pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Disposal decision workflow from generation to final pickup.
The Question of Neutralization: An Expert Perspective
Chemically, amine hydrochlorides can be neutralized with a base (e.g., sodium hydroxide, sodium bicarbonate) to yield the free amine.[14][15] While this process removes the hydrochloride salt and may reduce corrosivity, it is not recommended as a standard disposal pretreatment for the following reasons:
-
It Does Not Eliminate the Hazard : The resulting free amine (2-Chloro-4-methylbenzylamine) is still a halogenated organic compound and remains hazardous.
-
It Complicates the Waste Stream : The neutralization reaction creates a mixed waste (aqueous basic solution plus the organic amine), which can be more complex and costly to dispose of than the original substance.
-
Potential for Unintended Reactions : Adding base without precise control can generate heat or other unintended reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. mn.uio.no [mn.uio.no]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. danielshealth.com [danielshealth.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Personal protective equipment for handling 2-Chloro-4-methylbenzylamine hydrochloride
Operational Safety Guide: Handling 2-Chloro-4-methylbenzylamine Hydrochloride
This guide provides essential safety protocols and operational directives for the handling, use, and disposal of this compound. As this compound belongs to a class of chemicals that can present significant hazards, including severe corrosivity, this document is structured to ensure that researchers, scientists, and drug development professionals can operate with the highest degree of safety and experimental integrity.
Hazard Assessment and Risk Mitigation
A proactive approach to safety begins with a thorough understanding of potential risks. Based on analogous chemical structures, a comprehensive hazard profile can be anticipated.
Anticipated Hazard Profile
The structure of this compound suggests several potential hazards that must be addressed through stringent controls:
-
Severe Corrosivity: Similar benzylamine compounds are classified as Category 1B, causing severe skin burns and serious eye damage.[3][4][5][6][7] Contact with skin or eyes can lead to immediate and potentially irreversible damage.
-
Acute Toxicity: It is likely to be harmful if swallowed (Acute Oral Toxicity, Category 4).[3] Some related structures are even classified as fatal if inhaled.
-
Skin Sensitization: There is a potential for the compound to cause an allergic skin reaction upon contact.[8]
-
Environmental Hazard: Many chlorinated organic compounds are toxic to aquatic life, with potentially long-lasting effects.[3]
The Precautionary Principle in Practice
Given the absence of specific toxicological data, all operations must adhere to the precautionary principle. This means assuming a high level of hazard and implementing controls to match. Every protocol described herein is designed as a self-validating system to minimize exposure and mitigate risk at every step.
Primary Routes of Exposure
-
Ocular: Direct contact with eyes, which can cause serious, irreversible damage.[3][5]
-
Dermal: Contact with skin, leading to severe chemical burns and potential sensitization.[4]
-
Inhalation: Inhalation of dust (if solid) or aerosols, which may be fatal or cause respiratory irritation.
-
Ingestion: Swallowing the compound, which is likely harmful and can cause severe damage to the gastrointestinal tract.[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create redundant barriers against exposure.[1][9] Standard laboratory attire is insufficient; the following specifications must be met.
Rationale for Enhanced Protection
The primary hazard is severe corrosivity. Therefore, PPE selection prioritizes complete coverage of skin and eyes. A face shield in addition to goggles is not optional; it is a critical defense against splashes during transfers or potential reactions.[10] Double-gloving provides a crucial safety buffer: if the outer glove is compromised, the inner glove continues to offer protection while the user can safely withdraw and decontaminate.
PPE Specification Table
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Tightly fitting chemical splash goggles and an 8-inch minimum face shield. | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | Fully buttoned, flame-resistant lab coat.[1] | Required: Operations must be conducted inside a certified chemical fume hood. |
| Reaction & Purification | Tightly fitting chemical splash goggles and an 8-inch minimum face shield. | Double-gloving with chemical-resistant gloves. | Chemical-resistant apron over a flame-resistant lab coat. | Required: Operations must be conducted inside a certified chemical fume hood. |
| Spill Cleanup | Tightly fitting chemical splash goggles and an 8-inch minimum face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over standard inner gloves. | Chemical-resistant coveralls or suit. | Air-purifying respirator with an appropriate cartridge (e.g., Type K for ammonia/amines) or SCBA for large spills.[11] |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step operational workflow is critical for safety and experimental reproducibility.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. The primary methods for exposure control are:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must occur within a properly functioning chemical fume hood.[1][11]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Accessible Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[1] A spill kit appropriate for corrosive chemicals must be available.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all required PPE is donned correctly. Designate a specific area within the fume hood for the procedure to contain potential contamination.
-
Weighing: Weigh the solid compound on disposable weigh paper or directly into a tared, sealed container to prevent contamination of the balance.[1]
-
Solution Preparation: Add solvent to the solid in a slow, controlled manner to prevent splashing or aerosol generation. Cap the container securely before any agitation.
-
Transfers: Use appropriate methods like cannula transfer for larger volumes or a calibrated pipette for smaller amounts. All transfers must be conducted well within the fume hood.
-
Post-Handling Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.[1] Wipe the area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, apron, face shield, goggles, inner gloves, lab coat). Dispose of all single-use items as hazardous waste. Wash hands and forearms thoroughly after removing all PPE.[3]
Chemical Handling Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Procedures
Immediate and correct action during an emergency is vital to minimizing harm.
Spill Response
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.
-
Isolate: If safe to do so, prevent the spill from spreading. Close the fume hood sash.
-
Assess: For small spills inside a fume hood, trained personnel with appropriate PPE (see Table 2.2) can proceed. For large spills or any spill outside of a fume hood, evacuate the lab and contact emergency services.
-
Contain & Clean: Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[3][7]
Exposure and First Aid
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Call for immediate medical assistance. |
| Ingestion | Do NOT induce vomiting due to the risk of perforation.[3][6] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[3] |
Waste Management and Disposal
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
Waste Segregation: A Critical Step
This compound contains chlorine. Therefore, all waste streams contaminated with it must be segregated into a dedicated "Halogenated Organic Waste" container.[1][12] Mixing with non-halogenated waste can create incompatible mixtures and complicate the disposal process.
Disposal Plan
-
Liquid Waste: Collect all liquid waste, including reaction mother liquors and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container.[13][14]
-
Solid Waste: Collect all contaminated solid waste (e.g., filter paper, used absorbent material, contaminated gloves, weigh paper) in a separate, sealed, and labeled container for solid hazardous waste.[14]
-
Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.[1]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name of all components, and the approximate percentages.[14][15]
Container Decontamination
Empty containers that held this compound must be managed as hazardous waste. To render an empty container non-hazardous for disposal or recycling, it must be triple-rinsed.[13][14]
-
Rinse the container thoroughly with a suitable solvent (e.g., methanol or ethanol).
-
Empty the rinsate into the "Halogenated Organic Waste" container.
-
Repeat this process two more times. The first rinse is the most critical and must always be collected as hazardous waste.[14]
-
After the final rinse and air-drying, obliterate or remove the original label before disposal.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-N-methylbenzylamine 97 94-64-4 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
